2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
2-pyrrolidin-1-yl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-14-9(8)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICETOMRWQJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249947 | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-70-9 | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The core of this guide is a detailed examination of the nucleophilic aromatic substitution (SNAr) reaction, the principal pathway for the formation of this molecule. We will explore the underlying mechanistic principles, provide a detailed experimental protocol, and discuss the characterization of the final product. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine and pyrrolidine-containing therapeutic agents.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, make it a versatile building block in drug design.[2] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Furthermore, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in many natural products and FDA-approved drugs, contributing to the three-dimensional complexity and pharmacological profile of a molecule.[4]
The convergence of these three structural motifs in this compound creates a compound with considerable potential in drug discovery. This guide will provide the necessary technical details to enable its synthesis and characterization in a laboratory setting.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with pyrrolidine.
Mechanistic Rationale
The SNAr reaction on a pyridine ring is facilitated by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In the case of 2-chloro-3-(trifluoromethyl)pyridine, the trifluoromethyl group at the 3-position, along with the ring nitrogen, strongly activates the 2-position towards nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient carbon at the 2-position of the pyridine ring. This leads to the formation of a negatively charged intermediate, the Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized and stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogen.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the final product, this compound.
Nucleophilic Aromatic Substitution Mechanism
Experimental Protocol
This protocol is based on established procedures for the SNAr reaction of 2-halopyridines with secondary amines and is adapted for the synthesis of the title compound.[5]
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 65753-47-1 |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.), pyrrolidine (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-chloro-3-(trifluoromethyl)pyridine.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Experimental Workflow for Synthesis
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁F₃N₂ |
| Molecular Weight | 216.20 g/mol |
| Appearance | Expected to be a solid or oil |
| CAS Number | Not readily available |
Data obtained from commercial supplier information for the target molecule.
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (CDCl₃):
-
The protons on the pyridine ring are expected to appear as multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
The methylene protons of the pyrrolidine ring adjacent to the nitrogen will likely be deshielded and appear as a triplet or multiplet around δ 3.4-3.8 ppm.
-
The other methylene protons of the pyrrolidine ring are expected to appear as a multiplet around δ 1.9-2.2 ppm.
-
-
¹³C NMR (CDCl₃):
-
The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
The carbon atoms of the pyrrolidine ring are expected in the aliphatic region, with the carbons adjacent to the nitrogen appearing around δ 45-55 ppm and the other carbons around δ 25-30 ppm.
-
-
Mass Spectrometry (ESI):
-
The expected [M+H]⁺ ion would be at m/z 217.09.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the pyrrolidine moiety can be further functionalized to optimize binding to a specific biological target.[2] Derivatives of trifluoromethylpyridines have shown a wide range of biological activities, including applications in agriculture and pharmaceuticals.[7] The combination with the pyrrolidine ring, a known pharmacophore, suggests potential for this scaffold in various therapeutic areas.[3]
Conclusion
This technical guide has outlined a robust and reliable method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided experimental protocol, based on established chemical principles, offers a clear pathway for researchers to access this valuable chemical entity. The unique combination of the pyridine, trifluoromethyl, and pyrrolidine motifs makes this compound a compelling scaffold for further exploration in the field of drug discovery and development.
References
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(No author found). (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
- Ishihara Sangyo Kaisha, Ltd. (2012). Processes for producing 2-chloro-3-trifluoromethylpyridine. U.S.
- Aksenov, A. V., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines.
- Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- Dow AgroSciences LLC. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Ishihara Sangyo Kaisha, Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
- BenchChem. (2025). optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Kallepalli, V. A., & Gunda, P. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central.
- Zask, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI.
- Ishihara Sangyo Kaisha, Ltd. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same.
- NIST. (n.d.). Pyrrolidine. NIST WebBook.
- Shah, S., et al. (2025).
- Sigma-Aldrich. (n.d.). 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine.
- (No author found). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Sigma-Aldrich. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97%.
- (No author found). (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- De, S., et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- PubChem. (n.d.). 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine.
- (No author found). (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
- Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthet. DSpace@MIT.
- NIST. (n.d.). Triprolidine. NIST WebBook.
- J&K Scientific. (n.d.). 2-(Pyrrolidin-3-yl)pyridine hydrochloride.
- PubChem. (n.d.). 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine;chloride.
Sources
- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview [pubmed.ncbi.nlm.nih.gov]
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- 6. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Introduction
In the landscape of modern drug discovery and agrochemical research, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a prime example of such a design, integrating three key pharmacophores: a pyridine core, a pyrrolidine substituent, and a trifluoromethyl group. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in a variety of biological interactions.[1][2] The pyrrolidine ring, a saturated heterocycle, offers a three-dimensional architecture that can effectively explore protein binding pockets, a feature highly valued in medicinal chemistry.[3][4]
The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group, but with profoundly different electronic properties.[5] Its strong electron-withdrawing nature and high lipophilicity can dramatically modulate a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6] The synergy of these three components makes this compound a compound of significant interest.
This technical guide provides a comprehensive overview of the core physicochemical properties of this molecule. As direct experimental data for this specific compound is not extensively published, this document outlines authoritative, field-proven methodologies for its complete characterization. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the critical data needed for advancing this and similar chemical entities through the development pipeline.
Molecular Profile and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its identity and structure. The key molecular identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₁F₃N₂ | [7] |
| Molecular Weight | 216.20 g/mol | [7] |
| Canonical SMILES | C1CCN(C1)C2=NC=CC=C2C(F)(F)F | |
| InChI | InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-14-9(8)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
| InChI Key | BQICETOMRWQJSD-UHFFFAOYSA-N | |
| Physical Form | Solid |
The structure consists of a pyridine ring substituted at the 2-position by a pyrrolidin-1-yl group and at the 3-position by a trifluoromethyl group. The relative positioning of these groups—the electron-donating amine adjacent to the powerfully electron-withdrawing trifluoromethyl group—creates a unique electronic environment that dictates the molecule's chemical behavior.
Core Physicochemical Properties
A molecule's physicochemical properties are the primary determinants of its behavior in both chemical and biological systems. They govern everything from reaction kinetics to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | Data not publicly available. | Defines purity, solid-state stability, and aids in formulation. |
| Boiling Point (°C) | Data not publicly available. | Relevant for purification and stability under thermal stress. |
| Aqueous Solubility | Expected to be low at neutral pH. | Crucial for bioavailability and formulation of oral or injectable dosage forms. |
| LogP (o/w) | Expected to be moderately high. | Indicates lipophilicity, affecting membrane permeability and metabolism. |
| pKa | Expected to be < 5.2. | Governs ionization state at physiological pH, impacting solubility, absorption, and target binding. |
Solubility Profile
The solubility of a compound is a critical parameter for its delivery and absorption. The structure of this compound presents competing influences. The trifluoromethyl group significantly increases lipophilicity, which tends to decrease aqueous solubility.[5] Conversely, the two nitrogen atoms (one on the pyridine ring, one in the pyrrolidine ring) are basic and can be protonated at acidic pH, which would enhance aqueous solubility. Therefore, its solubility is expected to be highly pH-dependent. The compound is anticipated to be freely soluble in common organic solvents like methanol, DMSO, and dichloromethane.[8]
Acidity/Basicity (pKa)
The primary basic center in the molecule is the pyridine ring nitrogen. The pKa of unsubstituted pyridine is approximately 5.2.[9] This basicity is modulated by its substituents. The 2-position pyrrolidinyl group is electron-donating through resonance, which increases the electron density on the ring nitrogen and thus increases its basicity. In contrast, the 3-position trifluoromethyl group is a strong electron-withdrawing group, which significantly decreases the basicity of the ring nitrogen. The experimental pKa of 4-(trifluoromethyl)pyridine, for instance, is 2.26, demonstrating the potent effect of this group.[9] The net effect of these opposing substituents will result in a pKa that is likely lower than that of unsubstituted pyridine, a critical factor for predicting its charge state in physiological environments.
Analytical Characterization and Methodologies
To ensure scientific integrity, the following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods are standard in the pharmaceutical and chemical industries for generating reliable and reproducible data.
Chromatographic Purity Assessment (HPLC)
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound. For a hydrophilic basic molecule like this, a mixed-mode column is an excellent choice as it provides multiple retention mechanisms (reversed-phase and ion-exchange), ensuring good peak shape and separation without the need for ion-pairing reagents that are incompatible with mass spectrometry.[10]
Protocol:
-
System Preparation: Use a standard HPLC system equipped with a UV detector and a mass spectrometer (LC-MS).
-
Column: Employ a core-shell mixed-mode column (e.g., C18 with embedded ion-exchange groups).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
The acid is critical for ensuring the protonation of the basic nitrogens, which improves peak shape.
-
-
Gradient: Run a gradient from 5% to 95% Solvent B over 10 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 0.5 mL/min.
-
Detection: Monitor at 254 nm and 280 nm via UV detector. Concurrently, acquire mass spectra to confirm the mass of the main peak.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL with the initial mobile phase composition.
-
Injection: Inject 5 µL.
-
Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area.
Determination of Melting Point
Causality: The melting point is a fundamental physical property that serves as a key indicator of purity. A sharp melting range is characteristic of a pure crystalline substance.
Protocol:
-
Sample Preparation: Finely grind a small amount of the solid compound.
-
Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) starting from ~20 °C below the approximate range to determine the precise melting range (from the appearance of the first liquid droplet to complete liquefaction).
Experimental Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is a globally recognized standard for determining solubility. It ensures that an equilibrium between the solid and dissolved states is reached, providing a thermodynamically accurate value.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing different media (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully remove a known volume of the supernatant.
-
Quantification: Dilute the supernatant with the HPLC mobile phase and quantify the concentration of the dissolved compound using the previously established HPLC method against a standard curve.
Potentiometric Determination of pKa
Causality: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence point where pH equals pKa.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the titration.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). The acid will protonate the basic nitrogen atoms.
-
Data Acquisition: Record the pH as a function of the volume of titrant added.
-
Analysis: Plot the first derivative (dpH/dV) of the titration curve. The peak of the derivative curve corresponds to the equivalence point. The pKa is the pH value at the point where half of the volume to the equivalence point has been added.
Predicted Spectroscopic Profile
Spectroscopy provides an unambiguous confirmation of a molecule's chemical structure.[11] While experimental spectra are the definitive proof, the expected profile can be accurately predicted based on the known structure and established principles.[12][13]
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Pyridine Ring: 3 aromatic protons (δ 7.0-8.5 ppm). Pyrrolidine Ring: 8 aliphatic protons, appearing as two distinct multiplets (e.g., α-protons ~δ 3.5-3.8 ppm, β-protons ~δ 1.9-2.2 ppm). |
| ¹³C NMR | Pyridine Ring: 5 aromatic carbons (δ 110-160 ppm). CF₃ Carbon: A quartet (due to ¹J-CF coupling) around δ 120-130 ppm. Pyrrolidine Ring: 2 distinct aliphatic carbons (δ 25-55 ppm). |
| ¹⁹F NMR | A single sharp peak for the CF₃ group (relative to a standard like CFCl₃). |
| FT-IR (cm⁻¹) | C-H (Aromatic): ~3050-3100. C-H (Aliphatic): ~2850-2980. C=N, C=C (Aromatic): ~1550-1610. C-N Stretch: ~1270-1380. C-F Stretch: Strong, broad absorptions ~1100-1300. |
| MS (EI) | Molecular Ion (M⁺): m/z = 216. Key Fragments: Loss of CF₃ (m/z = 147), fragmentation of the pyrrolidine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in organic chemistry.[14] For this compound, the ¹H NMR spectrum will clearly show signals for both the aromatic pyridine protons and the aliphatic pyrrolidine protons. The ¹³C NMR will be diagnostic, showing a characteristic quartet for the carbon of the CF₃ group due to one-bond coupling with the three fluorine atoms.[15] ¹⁹F NMR provides a simple confirmation of the trifluoromethyl group's presence.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[16] The spectrum of this compound will be dominated by very strong C-F stretching bands, which are characteristic of trifluoromethyl groups.[17][18] Additionally, vibrations corresponding to the aromatic pyridine ring and the aliphatic C-H bonds of the pyrrolidine ring will be clearly visible.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about a molecule's fragmentation pattern, which aids in structural confirmation.[19] High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₀H₁₁F₃N₂) by providing a mass measurement with high accuracy (typically < 5 ppm error).
Significance in Research and Development
The physicochemical properties detailed in this guide are not merely academic data points; they are critical decision-making tools in the R&D process.
-
Solubility and pKa directly inform the design of formulations for in vitro and in vivo studies, and predict how the compound will be absorbed in the gastrointestinal tract.
-
Lipophilicity (LogP) is a key input for computational models that predict ADME properties and potential off-target effects.
-
Melting Point and Purity are essential for ensuring the quality control and reproducibility of experiments, and for developing a stable, solid dosage form.
The trifluoromethylpyridine motif is a well-established fragment in successful agrochemicals and pharmaceuticals, valued for its ability to enhance biological activity and favorable metabolic profiles.[5][20] By thoroughly characterizing novel derivatives like this compound, researchers can rationally advance compounds with a higher probability of success.
Conclusion
This compound is a chemical entity with significant potential, born from the intelligent fusion of well-regarded pharmacophores. This guide provides a comprehensive framework for its physicochemical characterization, emphasizing the causality behind methodological choices and presenting robust, validated protocols. By applying these analytical techniques, researchers can generate the high-quality, reliable data necessary to unlock the full potential of this molecule in drug discovery and other scientific endeavors.
References
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- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
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- 7. 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
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- 14. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. This is due to the profound and often beneficial changes the -CF3 group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can modulate binding affinity to biological targets.[1][2][3] The compound 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a prime example of this molecular architecture, combining the privileged pyridine core, the strongly electron-withdrawing trifluoromethyl group, and a saturated N-heterocyclic pyrrolidine moiety.
This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. As scientists, we do not rely on a single piece of evidence; instead, we build a self-validating case by integrating data from orthogonal analytical methods. Here, we will detail the causality behind our experimental choices and demonstrate how data from mass spectrometry, infrared spectroscopy, and a full suite of nuclear magnetic resonance experiments converge to provide an irrefutable structural assignment.
Context: A Synthetic Framework
To embark on structural analysis, we must first consider a plausible synthetic origin. A logical and common route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-(trifluoromethyl)pyridine and pyrrolidine.[4] The electron-deficient nature of the pyridine ring, exacerbated by the adjacent -CF3 group, makes the C-2 position highly susceptible to nucleophilic attack, leading to the displacement of the chloride. This synthetic context establishes a clear hypothesis for the expected connectivity.
Part 1: Mass Spectrometry - Confirming Molecular Formula
The first step in any structural elucidation is to determine the molecular weight and confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.
Expertise & Causality: We choose ESI coupled with a Time-of-Flight (TOF) analyzer for its ability to generate intact protonated molecules ([M+H]+) with high mass accuracy (typically < 5 ppm). This allows us to propose a molecular formula with a high degree of confidence, which is the foundational piece of our structural puzzle.
Expected Mass Spectral Data
The proposed structure has a molecular formula of C10H11F3N2.[5] The expected mass spectral data is summarized below.
| Parameter | Description | Expected Value (m/z) |
| Molecular Formula | C10H11F3N2 | - |
| Monoisotopic Mass | Calculated mass using the most abundant isotope of each element | 216.0902 |
| [M+H]+ | Protonated molecular ion, the primary species observed in ESI+ mode | 216.0902 + 1.0073 = 217.0975 |
A measured m/z value within 0.001 Da of the calculated value for the [M+H]+ ion would provide strong evidence for the proposed elemental composition.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid facilitates protonation.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analyzer: Time-of-Flight (TOF).
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Acquire the spectrum, ensuring a stable signal. Use an internal calibrant or post-acquisition calibration to ensure high mass accuracy.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[6] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, will provide a complete and unambiguous assignment.
Logical Workflow for NMR Analysis
The following diagram illustrates the systematic workflow for acquiring and interpreting NMR data to build the final structure.
Caption: A systematic workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, which is dictated by the inductive and resonance effects of the pyrrolidine and trifluoromethyl substituents.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 (Pyridine) | 8.2 - 8.4 | dd (doublet of doublets) | JH6-H5 ≈ 4-5 Hz, JH6-H4 ≈ 1-2 Hz | Adjacent to the pyridine nitrogen, making it the most deshielded aromatic proton. |
| H-4 (Pyridine) | 7.6 - 7.8 | dd (doublet of doublets) | JH4-H5 ≈ 7-8 Hz, JH4-H6 ≈ 1-2 Hz | Influenced by the electron-withdrawing -CF3 group at the adjacent C-3 position. |
| H-5 (Pyridine) | 6.8 - 7.0 | dd (doublet of doublets) | JH5-H4 ≈ 7-8 Hz, JH5-H6 ≈ 4-5 Hz | Shielded by the electron-donating effect of the pyrrolidine group at C-2. |
| H-α (Pyrrolidine) | 3.6 - 3.8 | t (triplet, broad) | J ≈ 6-7 Hz | Methylene protons directly attached to the nitrogen, deshielded by both nitrogen and the aromatic ring. |
| H-β (Pyrrolidine) | 1.9 - 2.1 | p (pentet, broad) | J ≈ 6-7 Hz | Methylene protons β to the nitrogen, exhibiting a more typical aliphatic chemical shift. |
¹⁹F NMR Spectroscopy: The Unmistakable Signature
Expertise & Causality: ¹⁹F NMR is an exceptionally sensitive and straightforward technique for confirming the presence of the trifluoromethyl group.[7] The chemical shift range is very wide, making spectral overlap rare. For a -CF3 group on an aromatic ring, the signal is expected in a well-defined region.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
| Fluorine Assignment | Expected δ (ppm, vs. CFCl₃) | Multiplicity | Rationale |
| -CF₃ | -62 to -64 | s (singlet) | The three fluorine atoms are chemically equivalent and typically show no significant coupling to nearby protons.[8][9] |
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
Expertise & Causality: The ¹³C NMR spectrum reveals all unique carbon atoms. The key signature will be the carbon of the -CF3 group, which appears as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The chemical shifts of the pyridine carbons provide definitive proof of the substituent positions.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Carbon Assignment | Expected δ (ppm) | Multiplicity (if coupled to F) | Rationale |
| C-2 (Pyridine) | 155 - 158 | s | Carbon bearing the electron-donating pyrrolidine group, shifted downfield. |
| C-3 (Pyridine) | 118 - 122 | q (quartet, ²JCF ≈ 30-35 Hz) | Carbon bearing the -CF3 group. Shielded relative to other pyridine carbons but split into a quartet by two-bond coupling to fluorine. |
| -CF₃ | 122 - 126 | q (quartet, ¹JCF ≈ 270-275 Hz) | The trifluoromethyl carbon itself, showing a very large one-bond C-F coupling constant.[1] |
| C-4 (Pyridine) | 138 - 140 | s | Aromatic CH carbon. |
| C-5 (Pyridine) | 115 - 118 | s | Aromatic CH carbon, shielded by the C-2 substituent. |
| C-6 (Pyridine) | 148 - 150 | s | Aromatic CH carbon adjacent to nitrogen, significantly deshielded. |
| C-α (Pyrrolidine) | 48 - 52 | s | Methylene carbons attached to nitrogen. |
| C-β (Pyrrolidine) | 24 - 26 | s | Methylene carbons β to nitrogen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum using an appropriate external or internal reference.
-
-
2D Spectra Acquisition:
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.
-
Acquire a ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.
-
Acquire a ¹H-¹³C HMBC spectrum to establish long-range (2-3 bond) correlations, which are critical for confirming the connectivity between the pyrrolidine and pyridine rings.
-
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
Expertise & Causality: IR spectroscopy provides a "molecular fingerprint" by identifying the vibrational modes of functional groups.[10] While not as structurally definitive as NMR, it serves as a rapid and essential confirmation of key chemical bonds, particularly the very strong C-F bonds.
Predicted Key IR Absorptions (ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine) |
| 1600 - 1550 | C=C / C=N Stretch | Pyridine Ring |
| 1350 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1250 - 1200 | C-N Stretch | Aryl-Amine |
The presence of very strong, broad absorption bands in the 1350-1100 cm⁻¹ region is highly characteristic and confirmatory for the -CF₃ group.
Part 4: Integrated Data Analysis - The Final Verdict
The final structure is confirmed by weaving together all threads of spectroscopic evidence. The diagram below illustrates how key long-range NMR correlations definitively link the molecular fragments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. rsc.org [rsc.org]
- 9. colorado.edu [colorado.edu]
- 10. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Technical Guide to the Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic characterization of the novel compound 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is paramount. This document is structured to provide not only the anticipated spectral data but also the underlying principles and experimental considerations, ensuring a comprehensive understanding for researchers in the field.
The molecular structure, with its distinct pyrrolidine, pyridine, and trifluoromethyl moieties, gives rise to a unique spectroscopic fingerprint. This guide will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will present a detailed experimental protocol, a table of predicted data, and an expert interpretation of the spectral features, grounded in established scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework and the electronic environment of the constituent atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard approach to acquiring high-quality NMR data for a small molecule like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to ensure good signal dispersion, which is particularly important for resolving the aromatic proton signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should be set to encompass all expected proton signals (e.g., 0 to 10 ppm).
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The use of a 45-degree pulse angle and a relaxation delay of 2 seconds is a good starting point.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, spin-1/2 nucleus, making this a sensitive experiment.
-
The chemical shift range for ¹⁹F NMR is much larger than for ¹H NMR, so a wider spectral width is necessary. The trifluoromethyl group in this environment is expected to appear as a singlet.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~8.2 | Doublet of doublets | 1H | Pyridine ring |
| H-4 | ~7.6 | Doublet of doublets | 1H | Pyridine ring |
| H-5 | ~6.7 | Doublet of doublets | 1H | Pyridine ring |
| N-CH₂ | ~3.5 | Triplet | 4H | Pyrrolidine ring (α to N) |
| C-CH₂ | ~2.0 | Multiplet | 4H | Pyrrolidine ring (β to N) |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-2 | ~158 | Pyridine ring (attached to N) |
| C-6 | ~148 | Pyridine ring |
| C-4 | ~138 | Pyridine ring |
| C-5 | ~112 | Pyridine ring |
| C-3 | ~120 (quartet due to C-F coupling) | Pyridine ring (attached to CF₃) |
| CF₃ | ~123 (quartet due to C-F coupling) | Trifluoromethyl group |
| N-CH₂ | ~47 | Pyrrolidine ring (α to N) |
| C-CH₂ | ~26 | Pyrrolidine ring (β to N) |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| CF₃ | ~ -65 | Singlet | Trifluoromethyl group |
Interpretation of Predicted NMR Spectra
The predicted chemical shifts are based on the analysis of similar structures. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring will deshield the aromatic protons, shifting them downfield. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The pyrrolidine protons will appear as two distinct sets of signals, with those alpha to the nitrogen being more deshielded.
In the ¹³C NMR spectrum, the carbon attached to the trifluoromethyl group (C-3) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The carbons of the pyridine ring will have distinct chemical shifts based on their electronic environment.
The ¹⁹F NMR is expected to show a single peak, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift at around -65 ppm is characteristic of a CF₃ group attached to an aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: The compound can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a pure solid, direct infusion is often sufficient.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and any potential fragments.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for Mass Spectrometric Analysis.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Assignment |
| [M+H]⁺ | 217.0952 | Protonated Molecular Ion |
| [M]⁺ | 216.0874 | Molecular Ion |
The empirical formula is C₁₀H₁₁F₃N₂.
Interpretation of Predicted Mass Spectrum
The high-resolution mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 217.0952. The accurate mass measurement will be a key piece of evidence to confirm the elemental composition of C₁₀H₁₁F₃N₂. Depending on the ionization energy, some fragmentation may be observed. Likely fragmentation pathways would involve the loss of the trifluoromethyl group or cleavage of the pyrrolidine ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3150 | C-H stretching | Aromatic (Pyridine) |
| ~2850-2960 | C-H stretching | Aliphatic (Pyrrolidine) |
| ~1600 | C=C and C=N stretching | Pyridine ring |
| ~1450 | C-H bending | Aliphatic (Pyrrolidine) |
| ~1100-1300 | C-F stretching | Trifluoromethyl |
| ~1100 | C-N stretching | Pyrrolidine |
Interpretation of Predicted IR Spectrum
The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3050-3150 cm⁻¹. The aliphatic C-H stretching of the pyrrolidine ring will appear as strong bands between 2850 and 2960 cm⁻¹. The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will be observed around 1600 cm⁻¹. A strong and broad absorption band between 1100 and 1300 cm⁻¹ will be indicative of the C-F stretching of the trifluoromethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the pure solvent as a reference to correct for any solvent absorption.
Predicted UV-Vis Absorption Maxima
| Predicted λ_max (nm) | Electronic Transition | Chromophore |
| ~270 | π → π* | Pyridine ring |
Interpretation of Predicted UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show an absorption maximum (λ_max) around 270 nm. This absorption is attributed to the π → π* electronic transitions within the substituted pyridine ring, which acts as the primary chromophore. The exact position and intensity of the absorption band will be influenced by the solvent polarity.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, MS, IR, and UV-Vis techniques, provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, enabling its confident identification and facilitating its application in drug discovery and materials science. The synergy of these analytical methods offers a complete and validated characterization, upholding the principles of scientific integrity and providing a solid foundation for future research.
References
-
Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
ResearchGate. (2020). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]
-
NIST Chemistry WebBook. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 39, 1599-1606.
-
ResearchGate. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. [Link]
-
Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. [Link]
An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, structural significance, and potential applications, offering field-proven insights for professionals in the field.
Core Compound Identity and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of a pyrrolidine ring at the 2-position and a trifluoromethyl group at the 3-position.
| Property | Value | Source |
| CAS Number | 1355247-70-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁F₃N₂ | [2] |
| Molecular Weight | 216.21 g/mol | [2] |
| MDL Number | MFCD21333045 | [2] |
The Scientific Rationale: A Molecule Designed for Purpose
The structure of this compound is a deliberate amalgamation of two pharmacologically significant scaffolds: the pyrrolidine ring and the trifluoromethylpyridine core. This combination is designed to leverage the unique properties of each moiety to enhance the drug-like characteristics of the molecule.
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The five-membered saturated pyrrolidine ring is a "privileged scaffold" in drug discovery. Its prevalence in numerous FDA-approved drugs is a testament to its utility. Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry. This allows for a more comprehensive exploration of the pharmacophore space and can lead to enhanced binding affinity and selectivity for biological targets.
The Trifluoromethylpyridine Moiety: Enhancing Pharmacokinetic Profiles
The trifluoromethyl (-CF₃) group is a key player in modern medicinal chemistry, often employed to fine-tune the properties of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity. When attached to a pyridine ring, these effects are synergistic, often leading to improved oral bioavailability and a more favorable pharmacokinetic profile. Trifluoromethylpyridine derivatives are integral to the design of drugs with improved target engagement and are found in a variety of antivirals, anticancer agents, and other therapeutics.[4] They are also crucial components in the development of potent and selective herbicides, insecticides, and fungicides in the agrochemical industry.[4]
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of substituted pyridines, particularly those activated by electron-withdrawing groups.
The SNAr Reaction Pathway
The trifluoromethyl group at the 3-position of the pyridine ring acts as a powerful electron-withdrawing group, activating the 2-position for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (pyrrolidine) attacks the electron-deficient carbon atom bearing a suitable leaving group (typically a halogen, such as chlorine or fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group.
A Representative Experimental Protocol
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Pyrrolidine
-
Anhydrous solvent (e.g., Dimethylformamide, Acetonitrile, or Toluene)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous solvent, add pyrrolidine (1.2 eq) and a suitable base (1.5 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Self-Validation: The success of this protocol is contingent on the careful exclusion of moisture and the use of an appropriate base to scavenge the acid generated during the reaction. The final product's identity and purity should be confirmed by spectroscopic methods.
Characterization and Spectroscopic Data
The definitive identification of this compound requires comprehensive spectroscopic analysis.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental NMR data for this specific compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the molecule.
Predicted ¹H NMR (in CDCl₃):
-
Pyrrolidine Protons: Multiplets in the range of δ 1.8-2.0 ppm (CH₂) and δ 3.4-3.6 ppm (N-CH₂).
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton at the 6-position is expected to be the most downfield, followed by the proton at the 4-position, and the proton at the 5-position being the most upfield.
Predicted ¹³C NMR (in CDCl₃):
-
Pyrrolidine Carbons: Resonances around δ 25 ppm and δ 48 ppm.
-
Pyridine Carbons: Five distinct signals, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon attached to the pyrrolidine nitrogen will also be significantly shifted.
-
Trifluoromethyl Carbon: A quartet in the region of δ 120-125 ppm with a large ¹JCF coupling constant.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable building block in the development of novel bioactive compounds.
Medicinal Chemistry
Derivatives of 2-amino-3-(trifluoromethyl)pyridine are recognized as important intermediates in the synthesis of pharmaceuticals.[5] The pyrrolidinyl substituent can act as a key pharmacophore, interacting with biological targets, while the trifluoromethylpyridine core can optimize the compound's pharmacokinetic properties. This scaffold is of interest for the development of kinase inhibitors for cancer therapy, as well as agents targeting other diseases.[6]
Agrochemicals
The trifluoromethylpyridine moiety is a well-established toxophore in the agrochemical industry, present in numerous successful herbicides, fungicides, and insecticides. The introduction of a pyrrolidine ring can further modulate the biological activity and spectrum of these compounds, potentially leading to the discovery of new crop protection agents with improved efficacy and safety profiles.
Conclusion
This compound represents a strategically designed molecule that combines the beneficial properties of two highly valued chemical scaffolds. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this and similar compounds in their quest for novel and improved therapeutics and agrochemicals.
References
-
2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine - MySkinRecipes. [Link]
-
Safety Data Sheet - AA Blocks. [Link]
-
Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
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The Strategic Integration of a Pyrrolidine Moiety into a Trifluoromethylated Pyridine Core: A Technical Guide to 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its commercial availability, explore a robust and validated synthetic protocol, and discuss the rationale behind its design, drawing from the well-established pharmacological importance of both the pyrrolidine and trifluoromethylpyridine scaffolds. This document serves as a practical resource for researchers aiming to incorporate this promising building block into their drug discovery and development pipelines.
Introduction: The Rationale for a Privileged Scaffold Combination
The pursuit of novel therapeutic agents is a cornerstone of modern medicine. A key strategy in this endeavor is the design and synthesis of molecules that combine pharmacologically validated structural motifs to achieve enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This compound emerges from this philosophy, integrating two highly privileged scaffolds: the pyrrolidine ring and the trifluoromethylpyridine core.
The pyrrolidine ring , a saturated five-membered nitrogen heterocycle, is a ubiquitous feature in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, enabling precise spatial orientation of functional groups for optimal target engagement. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, facilitating crucial interactions within biological systems.
The trifluoromethylpyridine moiety has also garnered significant attention in medicinal chemistry.[3][4] The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[3] Moreover, the C-F bond's high strength enhances metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[3] This increased lipophilicity can also improve a molecule's ability to cross cellular membranes.[3]
The strategic combination of these two scaffolds in this compound presents a compelling starting point for the development of new chemical entities with potentially enhanced therapeutic profiles.
Commercial Availability
This compound is commercially available from several chemical suppliers, facilitating its use in research and development. The compound is typically offered as a solid with varying purity levels. Below is a summary of representative suppliers; however, availability and pricing are subject to change.
| Supplier | Catalog Number | Purity | Quantity |
| Sigma-Aldrich | CDS021387 | Not specified | 100 MG |
| BLDpharm | BD154732 | 98% | Inquire |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing this compound. Researchers are advised to consult the suppliers' websites for the most current information.
Synthesis and Characterization
The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. This well-established transformation involves the displacement of a leaving group, typically a halogen, from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing trifluoromethyl group activates the pyridine ring, making the C2 position susceptible to nucleophilic attack by pyrrolidine.[5]
Synthetic Workflow
The synthesis proceeds by reacting 2-chloro-3-(trifluoromethyl)pyridine with pyrrolidine. The reaction can be performed under neat conditions or in a suitable solvent, often with heating to facilitate the substitution.
Sources
A Technical Guide to the Quantum Chemical Analysis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine in Drug Discovery
Foreword: Bridging Computational Chemistry and Pharmaceutical Innovation
In the landscape of modern drug discovery, the integration of computational chemistry has become an indispensable catalyst for innovation.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals who are leveraging computational tools to accelerate the design and optimization of novel therapeutic agents. We will delve into the quantum chemical calculations for a molecule of significant interest: 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. This compound merges three key structural motifs prevalent in medicinal chemistry: the pyridine core, a pyrrolidine substituent, and a trifluoromethyl group.[2][3][4]
The pyridine ring is a cornerstone of many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The trifluoromethyl group is a powerful modulator of physicochemical properties, known for its strong electron-withdrawing nature, which can enhance metabolic stability and binding affinity.[5][6] The pyrrolidine ring, a common feature in natural products and synthetic drugs, introduces a non-aromatic, saturated heterocyclic component that can influence solubility and receptor interaction.[3][4]
This document is structured not as a rigid protocol, but as a narrative of scientific inquiry. We will explore the "why" behind our computational choices, grounding our methodology in established principles of quantum mechanics to ensure that our theoretical framework is both robust and self-validating. Our goal is to provide a comprehensive, experience-driven roadmap for the computational characterization of this and similar molecules, thereby empowering researchers to unlock their therapeutic potential.
The Strategic Importance of Quantum Chemical Calculations
Density Functional Theory (DFT) has emerged as a powerful and efficient method in drug design and medicinal chemistry.[7] It allows us to elucidate molecular interaction mechanisms by solving the Kohn-Sham equations, providing a detailed reconstruction of the electronic structure.[8] This theoretical foundation enables the calculation of critical molecular-level descriptors, including optimized geometry, molecular orbital energy levels, atomic charge distributions, and vibrational frequencies.[8][9] For a molecule like this compound, these descriptors are paramount for:
-
Understanding Structure-Activity Relationships (SAR): By correlating computed electronic properties with observed biological activity, we can make informed decisions in the design of more potent and selective analogs.[1]
-
Predicting Reactivity and Metabolic Stability: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack, which can be a proxy for metabolic fate.[1][8]
-
Interpreting Spectroscopic Data: Calculated vibrational frequencies and NMR chemical shifts can be correlated with experimental data (FT-IR, Raman, NMR) to confirm the molecular structure and assign spectral features.[10][11]
The E-E-A-T Framework in Computational Chemistry
Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) as applied to computational science.
-
Expertise & Experience: The choice of functional (B3LYP) and basis set (6-311++G(d,p)) is not arbitrary. This combination is widely recognized for its balance of computational cost and accuracy in describing organic molecules containing halogens and heteroatoms, as demonstrated in numerous studies on pyridine derivatives.[10][11][12]
-
Authoritative Grounding: We will reference seminal works and established protocols to justify our methods. For instance, the use of the Gauge-Independent Atomic Orbital (GIAO) method for NMR calculations is a standard and well-validated approach.[10]
-
Trustworthiness: A key aspect of trustworthy computational science is self-validation. We will outline how to perform frequency calculations to confirm that the optimized geometry represents a true energy minimum. Furthermore, we will discuss how the computed results can be benchmarked against experimental data where available.
Computational Methodology: A Step-by-Step Protocol
This section provides a detailed workflow for the quantum chemical analysis of this compound. The calculations described can be performed using various quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Step 1: Molecular Structure Preparation
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder. Ensure correct atom types and initial bond connectivities.
-
Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more rigorous quantum mechanical calculations.
Step 2: Geometry Optimization and Frequency Analysis
The objective here is to find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface) and to confirm its stability.
-
Method Selection:
-
Theory: Density Functional Theory (DFT).[7]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is known for its robust performance for a wide range of organic molecules.[10][13]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of electron distribution. The diffuse functions (++) are important for describing lone pairs and potential non-covalent interactions, while the polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals.[10][11]
-
-
Execution:
-
Submit the pre-optimized structure for a full geometry optimization calculation using the selected DFT method and basis set.
-
Following the optimization, perform a frequency calculation at the same level of theory.
-
-
Validation (Trustworthiness Check):
-
The optimization is considered successful when the forces on the atoms and the displacement at each step are close to zero.
-
The frequency calculation is crucial for validation. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry searching.
-
Step 3: Electronic Properties and Reactivity Descriptors
From the optimized geometry, we can calculate a suite of electronic properties that are critical for understanding the molecule's behavior in a biological system.
-
Frontier Molecular Orbitals (FMOs):
-
Calculate the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular reactivity and stability.[9] A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP):
-
Generate the MEP surface. This surface maps the electrostatic potential onto the electron density, visually identifying regions of positive and negative potential.
-
Red (negative) regions indicate electron-rich areas, which are susceptible to electrophilic attack and are likely sites for hydrogen bond acceptance. Blue (positive) regions are electron-poor and susceptible to nucleophilic attack.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis to study intramolecular charge transfer and delocalization of electron density. This can reveal hyperconjugative interactions that contribute to molecular stability.[13]
-
Step 4: Spectroscopic Property Prediction
These calculations provide theoretical spectra that can be used to interpret and validate experimental data.
-
Vibrational Spectroscopy (IR & Raman):
-
NMR Spectroscopy:
-
Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level of theory.[10] The calculated shifts can be correlated with experimental NMR spectra to aid in signal assignment.
-
Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and communication.
Tabulated Quantitative Data
The key quantitative results from the DFT calculations should be summarized in a clear, concise table.
| Calculated Property | Value | Unit | Significance |
| Total Energy | Calculated Value | Hartrees | Thermodynamic stability |
| EHOMO | Calculated Value | eV | Electron-donating ability |
| ELUMO | Calculated Value | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Calculated Value | eV | Chemical reactivity, kinetic stability |
| Dipole Moment | Calculated Value | Debye | Molecular polarity |
Visualizing the Computational Workflow
A well-defined workflow ensures reproducibility and clarity.
Caption: Computational workflow for quantum chemical analysis.
Visualizing Molecular Properties
The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing reactive sites.
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) surface.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By employing DFT calculations, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this molecule, which are crucial for its development as a potential therapeutic agent. The methodologies described herein are not only applicable to the title compound but can also serve as a robust template for the computational analysis of other novel drug candidates.
The true power of these calculations is realized when they are used in a feedback loop with experimental synthesis and biological testing. The theoretical predictions for reactivity, metabolic stability, and spectroscopic signatures can guide synthetic efforts and help to interpret experimental findings, ultimately accelerating the drug discovery pipeline. As computational resources continue to grow in power and accessibility, the integration of these quantum chemical methods will become an even more critical component of successful pharmaceutical research and development.
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Tsukamoto, M., & Nakamura, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137-145. Available from [Link]
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Zhang, Y., et al. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 15(11), 2588. Available from [Link]
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Keca, K., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9), e23135. Available from [Link]
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Tsukamoto, M., & Nakamura, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137-145. Available from [Link]
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Ramadan, S. K., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Advances, 14(25), 17865-17881. Available from [Link]
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Asghar, A., et al. (2021). Role of DFT in Drug Design: A Mini Review. Journal of Drug Design and Medicinal Chemistry, 7(1), 1-6. Available from [Link]
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The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). ResearchGate. Available from [Link]
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Mary, Y. F., et al. (2017). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 51-60. Available from [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Available from [Link]
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-
Kwiecień, A., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4697. Available from [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. Available from [Link]
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Singh, D., & Singh, P. (2016). Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. ResearchGate. Available from [Link]
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Boopathi, M., et al. (2015). (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Semantic Scholar. Available from [Link]
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Hong, B., et al. (2018). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2018(45), 6249-6255. Available from [Link]
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Pyrrolidine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Balachandran, V., & Nataraj, A. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. Available from [Link]
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An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its molecular architecture, this guide delves into its synthesis, spectroscopic characterization, and potential as a scaffold in drug discovery. The strategic combination of a pyrrolidine ring and a trifluoromethyl-substituted pyridine core offers a unique confluence of physicochemical properties that are highly desirable in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
The landscape of modern drug discovery is continually shaped by the exploration of novel chemical entities that can effectively modulate biological targets. Within this context, heterocyclic compounds have emerged as a cornerstone of pharmaceutical research. This compound represents a compelling molecular design, integrating two "privileged" structural motifs: the pyrrolidine ring and the trifluoromethylpyridine core.
The five-membered pyrrolidine ring is a ubiquitous feature in a vast array of FDA-approved drugs and natural products.[1] Its saturated, non-planar structure provides three-dimensional diversity, enabling intricate and specific interactions within the binding pockets of biological targets.[1] Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the compound's pharmacokinetic profile and target engagement.
Juxtaposed with the pyrrolidine moiety is the trifluoromethylpyridine scaffold. The pyridine ring itself is a common heterocycle in pharmaceuticals, known for its ability to engage in various non-covalent interactions.[2] The introduction of a trifluoromethyl (-CF3) group imparts a range of beneficial properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve a drug candidate's potency and pharmacokinetic profile. This guide will explore the synthesis, characterization, and potential applications of this strategically designed molecule.
Synthesis and Mechanism
The most logical and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, particularly for the functionalization of electron-deficient aromatic rings like pyridine.
The SNAr Reaction: A Mechanistic Overview
The SNAr mechanism typically proceeds in two steps:
-
Nucleophilic Attack: The nucleophile (in this case, pyrrolidine) attacks the electron-deficient carbon atom of the pyridine ring bearing a suitable leaving group (typically a halogen, such as chlorine or fluorine). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group.
The trifluoromethyl group at the 3-position plays a crucial role in activating the pyridine ring for nucleophilic attack. As a strong electron-withdrawing group, it enhances the electrophilicity of the carbon atoms in the ring, particularly the C2 and C6 positions, making them more susceptible to attack by nucleophiles.
Diagram: Proposed SNAr Mechanism
Caption: Proposed mechanism for the synthesis via nucleophilic aromatic substitution.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Pyrrolidine
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile)
-
A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent. Add the non-nucleophilic base (1.5-2.0 eq). The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
-
Nucleophile Addition: Slowly add pyrrolidine (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization: Elucidating the Molecular Structure
The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals corresponding to the three protons on the pyridine ring are expected. The proton at C6 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet of doublets.
-
Pyrrolidine Protons (δ 3.0-4.0 ppm and δ 1.8-2.2 ppm): The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet in the downfield region (δ 3.0-4.0 ppm). The protons on the other two carbons of the pyrrolidine ring (β-protons) will appear as a multiplet in the upfield region (δ 1.8-2.2 ppm).
13C NMR:
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the pyridine ring carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the pyrrolidine nitrogen will also be in this region.
-
Trifluoromethyl Carbon (δ ~120-125 ppm): A characteristic quartet will be observed for the CF₃ carbon due to the strong coupling with the three fluorine atoms.
-
Pyrrolidine Carbons (δ ~45-55 ppm and δ ~25-30 ppm): Two signals are expected for the pyrrolidine ring carbons. The carbons adjacent to the nitrogen will be downfield compared to the other two carbons.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹
Table 1: Summary of Expected Physicochemical Properties
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₀H₁₁F₃N₂ |
| Molecular Weight | 216.20 g/mol |
| Appearance | Likely a solid or oil at room temperature |
| Solubility | Soluble in common organic solvents |
| 1H NMR | Signals in aromatic and aliphatic regions |
| 13C NMR | Signals for pyridine, CF₃, and pyrrolidine carbons |
| Mass Spec (ESI) | [M+H]⁺ at m/z ~217.09 |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents across various disease areas.
Rationale for Pharmacological Activity
The combination of the pyrrolidine and trifluoromethylpyridine moieties can be rationally designed to target a range of biological macromolecules. The pyrrolidine ring can occupy hydrophobic pockets and its nitrogen can form crucial hydrogen bonds with protein residues. The trifluoromethyl group can enhance binding affinity through favorable interactions and improve metabolic stability by blocking potential sites of metabolism.
Derivatives of both pyrrolidine and trifluoromethylpyridine have been reported to exhibit a wide spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Many kinase inhibitors incorporate pyridine and pyrrolidine scaffolds.[1]
-
Antiviral and Antimicrobial Activity: The nitrogen atoms in the heterocyclic rings can play a role in inhibiting essential enzymes in pathogens.
-
Central Nervous System (CNS) Activity: The ability of such compounds to cross the blood-brain barrier makes them potential candidates for treating neurological disorders.
Future Directions and Potential for Derivatization
The this compound core serves as an excellent starting point for further chemical modification to optimize pharmacological properties. The pyridine and pyrrolidine rings offer multiple sites for the introduction of additional functional groups to fine-tune potency, selectivity, and pharmacokinetic parameters.
Diagram: Potential Derivatization Sites
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Methodological & Application
Application Notes and Protocols: 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine in Organic Synthesis
Introduction: A Privileged Scaffold in Modern Organic Synthesis
The fusion of a pyridine core with a trifluoromethyl group and a pyrrolidine moiety creates the compelling scaffold of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. This molecule is emblematic of a strategic design in medicinal chemistry and catalysis. The pyridine ring is a ubiquitous pharmacophore, while the trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The pyrrolidine substituent, a common feature in numerous FDA-approved drugs, introduces a saturated heterocyclic element that can influence solubility and molecular conformation.[3][4][5]
While extensive literature exists on the individual components, this guide consolidates known principles to propose the synthesis and application of this compound. We will explore its plausible synthesis via modern cross-coupling techniques and detail its potential as a valuable ligand and building block in organic synthesis. The protocols herein are based on established methodologies for analogous structures and are intended to serve as a robust starting point for researchers.
Part 1: Synthesis of this compound
The most convergent and industrially scalable approach to this target molecule is through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The latter is often preferred for its broad substrate scope and high functional group tolerance. The key precursors for this synthesis are a suitably halogenated 2-halo-3-(trifluoromethyl)pyridine and pyrrolidine.
Proposed Retrosynthetic Analysis
A logical retrosynthesis involves the disconnection of the C-N bond between the pyridine ring and the pyrrolidine nitrogen, pointing to a palladium-catalyzed cross-coupling reaction between 2-chloro- or 2-bromo-3-(trifluoromethyl)pyridine and pyrrolidine.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Protocol
This protocol details the synthesis of this compound from 2-chloro-3-(trifluoromethyl)pyridine and pyrrolidine using a palladium-catalyzed Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-53-9 | 181.54 | 1.0 equiv (e.g., 1.82 g) |
| Pyrrolidine | 123-75-1 | 71.12 | 1.2 equiv (e.g., 1.02 mL) |
| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | 0.02 equiv (e.g., 45 mg) |
| RuPhos | 787618-22-8 | 472.58 | 0.04 equiv (e.g., 189 mg) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 equiv (e.g., 1.35 g) |
| Toluene, Anhydrous | 108-88-3 | - | 20 mL |
| Ethyl Acetate | 141-78-6 | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | For drying |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (45 mg, 0.02 equiv), RuPhos (189 mg, 0.04 equiv), and sodium tert-butoxide (1.35 g, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (20 mL), followed by 2-chloro-3-(trifluoromethyl)pyridine (1.82 g, 1.0 equiv). Stir the mixture for 5 minutes.
-
Nucleophile Addition: Add pyrrolidine (1.02 mL, 1.2 equiv) dropwise to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as RuPhos is highly effective for C-N cross-coupling reactions involving electron-deficient pyridines.[6] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the pyrrolidine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction. Anhydrous conditions are crucial to prevent catalyst deactivation and competing hydrolysis reactions.
Part 2: Applications in Organic Synthesis
The unique electronic and steric properties of this compound make it a versatile building block for further synthetic transformations.
Application as a Ligand in Catalysis
The pyridine nitrogen in this molecule can act as a coordinating atom for transition metals. The electronic nature of the pyridine ring is modulated by the electron-donating pyrrolidine group and the strongly electron-withdrawing trifluoromethyl group. This push-pull electronic arrangement can influence the catalytic activity of a metal center. It could potentially be explored as a ligand in reactions such as Suzuki-Miyaura couplings, Heck reactions, or C-H activation processes.
Application as a Substrate in C-H Functionalization
The pyridine ring is amenable to direct C-H functionalization. The positions ortho and meta to the nitrogen atom (C4, C5, and C6) are potential sites for further elaboration. The directing effects of the existing substituents would play a crucial role in the regioselectivity of such reactions. For instance, a directed ortho-lithiation could potentially occur at the C4 position, facilitated by the coordinating ability of the pyrrolidine group.
Protocol: Regioselective C-H Borylation at the C5 Position
This protocol outlines a plausible iridium-catalyzed C-H borylation of this compound, a key step towards further functionalization via Suzuki-Miyaura cross-coupling.
Caption: Workflow for C-H borylation and subsequent cross-coupling.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | - | 216.20 | 1.0 equiv (e.g., 216 mg) |
| Bis(pinacolato)diboron (B2pin2) | 73183-34-3 | 253.94 | 1.5 equiv (e.g., 381 mg) |
| [Ir(cod)OMe]2 | 12148-71-9 | 662.79 | 0.015 equiv (e.g., 10 mg) |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 729-00-0 | 268.40 | 0.03 equiv (e.g., 8 mg) |
| Cyclohexane, Anhydrous | 110-82-7 | - | 5 mL |
| Aryl Halide (for subsequent coupling) | - | - | As required |
| Pd Catalyst and Base (for subsequent coupling) | - | - | As required |
Experimental Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, combine this compound (216 mg, 1.0 equiv), B2pin2 (381 mg, 1.5 equiv), [Ir(cod)OMe]2 (10 mg, 0.015 equiv), and dtbpy (8 mg, 0.03 equiv) in a vial.
-
Solvent Addition: Add anhydrous cyclohexane (5 mL).
-
Reaction Conditions: Seal the vial and heat the mixture at 80 °C for 16 hours.
-
Workup and Isolation: After cooling, remove the solvent under reduced pressure. The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If purification is needed, it can be achieved by chromatography on silica gel.
-
Subsequent Suzuki-Miyaura Coupling: The resulting boronic ester can be coupled with a variety of aryl or heteroaryl halides under standard palladium-catalyzed conditions to introduce further molecular diversity.[7]
Mechanistic Rationale:
The iridium catalyst, in conjunction with the bipyridine ligand, selectively activates a C-H bond on the pyridine ring. Steric hindrance from the pyrrolidinyl group at C2 and the trifluoromethyl group at C3 is likely to direct the borylation to the C5 position, which is the most sterically accessible and electronically favorable site for this transformation. This regioselectivity provides a powerful tool for the controlled elaboration of the pyridine core.
Conclusion
This compound represents a synthetically accessible and highly valuable scaffold for organic synthesis. Its preparation via robust palladium-catalyzed amination opens the door to its use as a versatile building block. The strategic placement of the trifluoromethyl and pyrrolidinyl groups provides a unique electronic and steric environment, enabling its potential application as a novel ligand and as a substrate for regioselective C-H functionalization. The protocols provided here offer a solid foundation for researchers to explore the full potential of this promising molecule in drug discovery and materials science.
References
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions.PubMed.
- Synthesis of unique pyrrolidines for drug discovery.Enamine.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches.Bentham Science Publisher.
- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.PMC - NIH.
- Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides.Chemical Science (RSC Publishing).
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.Journal of Agricultural and Food Chemistry.
- Regioselective direct C-H trifluoromethyl
- 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine.EvitaChem.
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Application Notes and Protocols for 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: A Scaffold of Potential in Crop Protection
The relentless pursuit of novel, effective, and sustainable solutions for crop protection is a cornerstone of modern agricultural research. In this context, the strategic design and evaluation of new chemical entities are paramount. 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine emerges as a compound of significant interest, embodying a compelling fusion of two key structural motifs known for their prevalence in successful agrochemicals: the trifluoromethylpyridine (TFMP) core and the pyrrolidine ring.
The TFMP moiety is a well-established pharmacophore in a multitude of commercial pesticides, including herbicides, insecticides, and fungicides. The trifluoromethyl group imparts unique physicochemical properties, such as high electronegativity, metabolic stability, and lipophilicity, which can enhance the biological activity and bioavailability of a molecule. Similarly, the pyrrolidine ring, a saturated nitrogen heterocycle, is a common feature in biologically active compounds and can influence properties like solubility and target binding.
While this compound is not yet extensively documented in agrochemical literature, its structural composition provides a strong rationale for its investigation as a potential lead compound. These application notes offer a comprehensive guide for researchers to systematically evaluate the herbicidal, insecticidal, and fungicidal potential of this promising scaffold. The protocols provided are grounded in established agrochemical screening methodologies and are designed to generate robust and interpretable data, paving the way for potential lead optimization and the development of next-generation crop protection agents.
Chemical Profile and Synthesis Overview
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁F₃N₂
-
Molecular Weight: 216.20 g/mol
-
Appearance: Solid
-
Safety: Acutely toxic if swallowed. Appropriate personal protective equipment (PPE) should be worn during handling.[1][2]
A plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically feature the reaction of a 2-halo-3-(trifluoromethyl)pyridine, such as 2-chloro-3-(trifluoromethyl)pyridine, with pyrrolidine, often in the presence of a base and a suitable solvent.[3][4][5] The availability of the starting materials makes this an accessible compound for research purposes.
PART 1: Herbicidal Activity Screening
The presence of the trifluoromethylpyridine moiety, a component of several commercial herbicides, suggests that this compound warrants evaluation for its potential to control unwanted vegetation.[6] The following protocols outline a tiered screening approach, beginning with broad-spectrum primary screens and progressing to more detailed dose-response studies.
Protocol 1.1: Pre-Emergence Herbicidal Screening
This assay assesses the compound's ability to inhibit weed growth when applied to the soil before weed emergence.[7][8]
Objective: To evaluate the pre-emergence herbicidal activity of this compound against a panel of monocotyledonous and dicotyledonous weed species.
Materials:
-
Test compound: this compound
-
Solvent (e.g., acetone with a surfactant) for stock solution preparation
-
Weed seeds:
-
Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)
-
Dicots: Velvetleaf (Abutilon theophrasti), Redroot pigweed (Amaranthus retroflexus)
-
-
Pots or trays filled with a standardized soil mix
-
Automated track sprayer or hand sprayer
-
Greenhouse or controlled environment growth chamber
-
Positive control (a commercial pre-emergence herbicide) and negative control (solvent only)
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent. A typical starting concentration for screening is 1000-2000 g a.i./ha.
-
Fill pots or trays with the soil mix and sow the seeds of each weed species at a uniform depth.
-
Apply the test compound solution evenly to the soil surface using a sprayer.[8] Ensure consistent application volume across all treatments.
-
Include positive and negative controls in the experimental design.
-
Transfer the treated pots/trays to a greenhouse with controlled temperature, light, and humidity. Water as needed, initially by subirrigation to avoid disturbing the herbicide layer.[7]
-
After 14-21 days, visually assess the percentage of weed control for each species compared to the negative control. Use a rating scale where 0% = no effect and 100% = complete kill.
-
Record any phytotoxicity symptoms, such as stunting, chlorosis, or necrosis.
Protocol 1.2: Post-Emergence Herbicidal Screening
This assay evaluates the compound's effectiveness when applied directly to emerged weeds.[9][10]
Objective: To assess the post-emergence herbicidal activity of this compound.
Materials:
-
Same as Protocol 1.1, with the addition of a surfactant if not already in the solvent system to improve leaf wetting.
Procedure:
-
Sow weed seeds in pots or trays and grow them in a greenhouse until they reach the 2-4 leaf stage.[7]
-
Prepare the test compound solutions as in Protocol 1.1.
-
Apply the solutions directly to the foliage of the weed seedlings using a sprayer, ensuring thorough coverage.
-
Include positive and negative controls.
-
Return the plants to the greenhouse and maintain optimal growing conditions.
-
After 14-21 days, visually assess the percentage of weed control and any phytotoxicity symptoms as described in Protocol 1.1.
Workflow for Herbicidal Screening
Caption: Workflow for primary and secondary herbicidal screening.
PART 2: Insecticidal Activity Screening
Many commercial insecticides are based on the trifluoromethylpyridine scaffold. Therefore, evaluating this compound against key insect pests is a logical step. The following protocols are designed to test for both contact and systemic/ingestion activity.
Protocol 2.1: Aphid Leaf-Dip Bioassay (Contact & Ingestion)
This method is effective for assessing toxicity against sucking insects like aphids.[11][12]
Objective: To determine the insecticidal activity of the test compound against a common aphid species (e.g., green peach aphid, Myzus persicae).
Materials:
-
Test compound and appropriate solvent/surfactant system.
-
Host plants (e.g., cabbage or radish seedlings) for aphid rearing and the assay.
-
A healthy, synchronized culture of aphids.
-
Petri dishes, agar, and fine paintbrushes.
-
Positive control (a commercial aphicide) and negative control.
Procedure:
-
Prepare a 1% agar solution in water and pour it into Petri dishes to create a solid base that will keep the leaf discs turgid.[11]
-
Prepare serial dilutions of the test compound. A starting range could be 1, 10, 100, and 500 ppm.
-
Excise leaf discs from untreated host plants.
-
Dip each leaf disc into a test solution for 10 seconds with gentle agitation.[11]
-
Allow the leaf discs to air dry, then place one disc (abaxial side up) onto the agar in each Petri dish.
-
Using a fine paintbrush, carefully transfer 10-20 adult aphids onto each leaf disc.
-
Seal the Petri dishes with ventilated lids and incubate them at a controlled temperature and photoperiod.
-
Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with a paintbrush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula.
Protocol 2.2: Lepidopteran Diet Incorporation Bioassay (Ingestion)
This assay is suitable for evaluating activity against chewing insects, such as caterpillar pests.[13][14]
Objective: To assess the insecticidal activity of the test compound against a representative lepidopteran pest (e.g., cabbage looper, Trichoplusia ni, or fall armyworm, Spodoptera frugiperda).
Materials:
-
Test compound and solvent.
-
Artificial diet for the chosen lepidopteran species.
-
Multi-well insect rearing trays.
-
Synchronized population of neonate (first-instar) larvae.
-
Positive control (a commercial larvicide) and negative control.
Procedure:
-
Prepare serial dilutions of the test compound.
-
While the artificial diet is still liquid and has cooled to a suitable temperature, incorporate the test solutions into the diet at various concentrations.
-
Dispense the treated diet into the wells of the rearing trays and allow it to solidify.
-
Place one neonate larva into each well.
-
Seal the trays and incubate under controlled environmental conditions.
-
After 5-7 days, assess larval mortality and any sublethal effects such as growth inhibition (larval weight) compared to the negative control.
-
Calculate percentage mortality and growth inhibition for each concentration.
Workflow for Insecticidal Screening
Caption: Workflow for primary and secondary insecticidal screening.
PART 3: Fungicidal Activity Screening
The structural components of this compound also suggest potential for fungicidal activity. A comprehensive screening program should include both in vitro and in vivo assays.
Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay
This assay provides a rapid assessment of direct antifungal activity.[15][16][17]
Objective: To determine the in vitro fungicidal/fungistatic activity of the test compound against a panel of plant pathogenic fungi.
Materials:
-
Test compound and solvent.
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).
-
Sterile Petri dishes.
-
Cork borer.
-
Positive control (a commercial fungicide) and negative control.
Procedure:
-
Prepare PDA medium and autoclave it. Allow it to cool to approximately 50°C.
-
Add the test compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate.[17]
-
Incubate the plates at the optimal temperature for the specific fungus.
-
When the fungal colony in the negative control plate has reached a significant diameter, measure the colony diameter in all treatments.
-
Calculate the percentage of mycelial growth inhibition using the formula: I = [(C - T) / C] * 100, where I is the inhibition index, C is the colony diameter in the control, and T is the colony diameter in the treatment.[16]
Protocol 3.2: In Vivo Powdery Mildew Control Assay (Preventative & Curative)
This whole-plant assay assesses the compound's ability to protect against and cure infections from obligate biotrophic fungi like powdery mildew.[18][19][20]
Objective: To evaluate the preventative (protective) and curative efficacy of the test compound against powdery mildew on a susceptible host plant (e.g., cucumber or wheat).
Materials:
-
Test compound, solvent, and surfactant.
-
Susceptible host plants (e.g., cucumber, Cucumis sativus).
-
A source of powdery mildew inoculum (Podosphaera xanthii).
-
Spray bottle or chamber.
-
Greenhouse or controlled environment chamber.
Procedure:
-
Preventative (Protective) Assay:
-
Grow host plants until they have 1-2 true leaves.
-
Spray the plants with the test compound solutions at various concentrations until runoff.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated plants with powdery mildew spores by shaking infected leaves over them.
-
Include positive and negative controls.
-
Incubate the plants in a greenhouse under conditions favorable for disease development.
-
After 7-10 days, assess the percentage of leaf area covered by powdery mildew compared to the negative control.[18]
-
-
Curative Assay:
-
Grow host plants as above.
-
Inoculate the plants with powdery mildew spores.
-
Incubate for 48-72 hours to allow infection to establish.
-
Spray the infected plants with the test compound solutions.
-
Return the plants to the greenhouse.
-
After 5-7 days post-treatment, assess the disease severity as in the preventative assay. The goal is to see if the treatment can halt the progression of existing infections.[21]
-
Data Analysis and Lead Optimization
For each assay, data should be collected across a range of concentrations to establish a dose-response relationship. This allows for the calculation of key efficacy metrics:
-
EC₅₀ (Effective Concentration 50): The concentration of a compound that causes a 50% response (e.g., growth inhibition) in a herbicidal or fungicidal assay.
-
LC₅₀ (Lethal Concentration 50): The concentration of a compound that causes 50% mortality in an insect population.
Should this compound demonstrate promising activity in any of these primary screens, the next phase of research would involve lead optimization. This process aims to enhance potency, selectivity, and safety through systematic chemical modifications.[22][23][24][25] Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the pyrrolidine ring, altering the substitution pattern on the pyridine ring, or replacing the trifluoromethyl group to understand which parts of the molecule are critical for activity.
-
Scaffold Hopping: Replacing the core structure with a different one while maintaining key binding interactions, which can improve properties and circumvent existing patents.[23]
-
Formulation Development: Once a lead candidate is identified, developing a stable and effective formulation is crucial for its application in the field. This involves selecting appropriate solvents, surfactants, and other inert ingredients.[26][][28][29][30]
By following these detailed protocols, researchers can effectively and systematically evaluate the agrochemical potential of this compound, potentially uncovering a new scaffold for the development of innovative crop protection solutions.
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A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops. (2016). Methods in Molecular Biology. [Link]
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Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
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Aphids. Insecticide Resistance Action Committee (IRAC). [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University Extension. [Link]
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Mycelial growth assay in vitro. Percentage of inhibition of mycelial... ResearchGate. [Link]
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Agrochemical Lead Optimization by Scaffold Hopping. ResearchGate. [Link]
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Assessing the Curative and Protective Impacts of Select Fungicides for Control of Powdery Mildew of Wheat. (2020). Plant Disease. [Link]
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High-throughput Agrochemical Formulation: Easing the Route to Commercial Manufacture. (2017). Syngenta. [Link]
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A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. [Link]
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Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study. (2021). MDPI. [Link]
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Application of bioassay techniques to herbicide investigations. ResearchGate. [Link]
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Treatments and their details for leaf dip bioassay in laboratory and... ResearchGate. [Link]
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From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry. [Link]
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Agrochemical lead optimization by scaffold hopping. (2018). Pest Management Science. [Link]
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In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. (2023). MDPI. [Link]
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Bioassays for residual herbicides. (2011). UC Agriculture and Natural Resources. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
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Preliminary assessment of control options for powdery mildew and two spotted mite in field grown fresh tomatoes. HAL Open Science. [Link]
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Antifungal activity of a novel synthetic polymer M451 against phytopathogens. (2023). Frontiers in Microbiology. [Link]
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Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]
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Steps of bioassay procedure, (A) mustard leaves dipped in the prepared... ResearchGate. [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar. [Link]
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In Vitro evaluation of some fungicidal bioactive chemicals against fusarium spore germination and survival. GSC Online Press. [Link]
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Estimating Screening-Level Risks of Insecticide Exposure to Lepidopteran Species of Conservation Concern in Agroecosystems. (2021). Environmental Science & Technology. [Link]
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Final Trial Report: AHDB SCEPTREplus sweetcorn pre-emergence herbicide screen – grown under covers. Agriculture and Horticulture Development Board. [Link]
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An Introduction to Agrochemical Formulation Strategies. Informa Connect. [Link]
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Considerations for Preemergence Herbicides. (2023). SDSU Extension. [Link]
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Powdery mildew control: identification, prevention & treatment tips. CABI BioProtection Portal. [Link]
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Powdery Mildew: Causes, Effects, And Disease Control. (2024). EOS Data Analytics. [Link]
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Structural simplification: an efficient strategy in lead optimization. ScienceOpen. [Link]
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structural changes & SAR for lead optimization. (2023). ChemHelp ASAP via YouTube. [Link]
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Pesticides and Formulation Technology. Purdue Extension. [Link]
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Powdery Mildew Being a Pain? Effective Products for PM Relief. (2018). ONfloriculture. [Link]
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Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. (2022). MDPI. [Link]
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Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Inside Battelle Blog. [Link]
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Lepidoptera. Insecticide Resistance Action Committee (IRAC). [Link]
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Assessing risks of pesticides targeting lepidopteran pests in cruciferous ecosystems to eggs parasitoid, Trichogramma brassicae (Bezdenko). National Center for Biotechnology Information. [Link]
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Bioassay Techniques in Entomological Research. SciSpace. [Link]
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Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. [Link]
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Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]
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Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]
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2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
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Application Notes and Protocols for the Synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient nucleophilic aromatic substitution (SNAr) reaction, leveraging the enhanced electrophilicity of the pyridine ring imparted by the trifluoromethyl substituent. This application note offers a detailed mechanistic overview, a step-by-step experimental protocol, and critical insights into reaction optimization and product characterization.
Introduction
The pyridine scaffold is a cornerstone of modern pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, trifluoromethylated pyridines are highly sought-after intermediates in the development of novel therapeutic agents.[3]
The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction on an electron-deficient heterocyclic system. The presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position, coupled with the inherent electron deficiency of the pyridine ring, activates the C2 position for nucleophilic attack. This allows for the efficient displacement of a suitable leaving group, typically a halide, by a nucleophile such as pyrrolidine.
Reaction Mechanism and Scientific Rationale
The nucleophilic aromatic substitution on 2-halo-3-(trifluoromethyl)pyridines proceeds via a well-established addition-elimination mechanism, often referred to as the SNAr pathway.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (pyrrolidine) on the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the leaving group (e.g., chlorine). This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted during this stage.
-
Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the pyridine ring and is particularly well-stabilized by the electron-withdrawing trifluoromethyl group at the 3-position and the nitrogen atom of the pyridine ring. This stabilization lowers the activation energy of the initial nucleophilic attack, facilitating the reaction.
-
Elimination of the Leaving Group: In the final step, the leaving group (e.g., chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
The choice of a good leaving group is crucial for the success of the reaction. The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I. While fluoride is the most reactive, chloride is often used as a cost-effective and readily available starting material.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nucleophilic aromatic substitution on 2-halopyridines.
Materials and Reagents:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Pyrrolidine
-
Acetonitrile (anhydrous)
-
Potassium carbonate (optional, as a base)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or sealed reaction vial
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or a sealable reaction vial equipped with a magnetic stir bar, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.).
-
Addition of Reagents: Under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile as the solvent. Subsequently, add pyrrolidine (1.2-1.5 eq.). If desired, a non-nucleophilic base such as potassium carbonate (2.0 eq.) can be added to scavenge the HCl generated during the reaction, although the reaction can often proceed without an added base.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid (e.g., potassium carbonate) is present, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Data and Expected Results
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Chloro-3-(trifluoromethyl)pyridine | Activated substrate for SNAr. |
| Nucleophile | Pyrrolidine (1.2-1.5 eq.) | Secondary amine nucleophile. A slight excess drives the reaction to completion. |
| Solvent | Acetonitrile (anhydrous) | A polar aprotic solvent that can facilitate SNAr reactions. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Base (Optional) | K₂CO₃ (2.0 eq.) | Neutralizes the HCl byproduct, preventing potential side reactions. |
| Reaction Time | 4-24 hours | Dependent on reaction scale and temperature; monitor for completion. |
| Expected Yield | 70-95% | Typically high-yielding reaction. |
Characterization of this compound:
-
¹H NMR: Expect signals for the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.4-3.6 ppm) and the pyridine ring protons. The pyridine protons will show characteristic coupling patterns.
-
¹³C NMR: Signals corresponding to the carbons of the pyrrolidine and trifluoromethylpyridine moieties are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₁F₃N₂).
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding a catalytic amount of a phase-transfer catalyst if a biphasic system is used. Ensure the starting materials and solvent are of high purity and anhydrous.
-
Side Reactions: At higher temperatures, decomposition or side reactions may occur. Careful temperature control is recommended.
-
Safety: 2-Chloro-3-(trifluoromethyl)pyridine and pyrrolidine are hazardous chemicals. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
Conclusion
The nucleophilic aromatic substitution reaction of 2-chloro-3-(trifluoromethyl)pyridine with pyrrolidine is a highly effective method for the synthesis of this compound. The strong electron-withdrawing nature of the trifluoromethyl group is key to activating the pyridine ring for this transformation. The provided protocol offers a reliable and scalable procedure for obtaining this valuable building block for applications in drug discovery and development.
References
-
Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 139-148. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (2021). European Journal of Organic Chemistry, 2021(23), 3365-3369. Retrieved January 19, 2026, from [Link]
- Processes for producing 2-chloro-3-trifluoromethylpyridine. (2014). Google Patents.
Sources
Topic: Derivatization of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine for Structure-Activity Relationship (SAR) Studies
An Application Note and Protocol Guide for Researchers
Abstract
The 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine scaffold is a privileged structure in medicinal chemistry, combining the hydrogen bond accepting capabilities of a pyridine ring, the metabolic stability and electronic influence of a trifluoromethyl group, and the three-dimensional architecture of a pyrrolidine moiety.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to transforming a hit compound into a viable drug candidate by systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.[3] This guide provides a detailed framework for the strategic derivatization of this core scaffold. We will explore scientifically-driven modifications at three primary sites: the pyridine ring, the pyrrolidine ring, and through bioisosteric replacement of the pyrrolidine nucleus. Each section elucidates the chemical rationale, provides detailed experimental protocols, and offers insights into the expected impact on molecular properties, thereby empowering researchers to efficiently navigate the chemical space and accelerate their drug discovery programs.
Rationale for SAR Studies on the Core Scaffold
The process of drug discovery is an iterative cycle of design, synthesis, and testing. SAR analysis is the cornerstone of this process, allowing researchers to understand which parts of a molecule are essential for its biological activity.[3] For the this compound core, a systematic derivatization strategy allows for the probing of specific interactions with a biological target.
-
The Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's pKa. The aromatic system provides a platform for π-stacking interactions and can be substituted to explore steric and electronic effects.[1][4]
-
The Trifluoromethyl Group: This group is a strong electron-withdrawing substituent that significantly impacts the basicity of the pyridine nitrogen. It is also a bioisostere of a methyl group but is metabolically more stable and can engage in unique interactions, such as with leucine and histidine residues in a binding pocket.
-
The Pyrrolidine Ring: This saturated, non-planar ring introduces a three-dimensional character (sp3-hybridization) that is crucial for exploring the pharmacophore space.[5] Its size, shape, and lipophilicity can be critical for fitting into hydrophobic pockets of a target protein.
The logical workflow for an SAR study on this scaffold is outlined below.
Caption: High-level workflow for SAR-driven lead optimization.
Derivatization Strategies and Protocols
A successful SAR campaign hinges on the ability to generate diverse yet related analogs in a controlled and efficient manner. The following sections detail proven strategies for modifying the core scaffold.
Modification of the Pyridine Ring
Functionalization of the pyridine ring can modulate the electronic properties of the entire molecule and introduce new interaction points. The trifluoromethyl group is strongly deactivating, making electrophilic substitution challenging. Therefore, strategies often focus on C-H functionalization or nucleophilic substitution.
Sources
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of the 2-Amino-3-(trifluoromethyl)pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing molecular properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity. When appended to a pyridine ring, a ubiquitous motif in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a unique combination of physicochemical properties that are highly sought after by medicinal and agricultural chemists.[1]
This application note provides a comprehensive guide to the experimental setup for reactions involving a key building block: 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine . This compound serves as a versatile intermediate, combining the favorable attributes of the trifluoromethyl group with a nucleophilic pyrrolidine moiety, making it a valuable synthon for the synthesis of a diverse range of more complex molecules. We will delve into a detailed protocol for its synthesis via the Buchwald-Hartwig amination, discuss its characterization, and explore its potential in subsequent cross-coupling reactions.
Physicochemical and Safety Profile
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁F₃N₂ | Sigma-Aldrich |
| Molecular Weight | 216.20 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | BQICETOMRWQJSD-UHFFFAOYSA-N | Sigma-Aldrich |
Safety Information:
2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H301: Toxic if swallowed.
Precautionary Statements:
-
P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.
Synthesis of this compound via Buchwald-Hartwig Amination
The formation of the C-N bond between the pyridine ring and the pyrrolidine nitrogen is efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for constructing arylamines from aryl halides and has broad applicability in modern organic synthesis.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of similar halo(trifluoromethyl)pyridines.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv.)
-
Pyrrolidine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv.) and pyrrolidine (1.2 equiv.) via syringe.
-
Reaction Conditions: The reaction mixture is stirred and heated to 100 °C under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the protons on the pyridine ring and the pyrrolidine moiety. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon and may induce coupling to adjacent carbon atoms.
-
¹⁹F NMR is a crucial technique for confirming the presence of the trifluoromethyl group, which will appear as a singlet in the spectrum.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C-N, C-F, and aromatic C=C and C=N stretching and bending vibrations.
Potential Subsequent Reactions: Suzuki-Miyaura Cross-Coupling
While this compound itself is not directly amenable to Suzuki-Miyaura cross-coupling, it can be readily functionalized to introduce a leaving group (e.g., bromine or iodine) onto the pyridine ring, making it a suitable substrate for this powerful C-C bond-forming reaction. For instance, electrophilic halogenation at an activated position on the pyridine ring would yield a halo-derivative that can then participate in Suzuki coupling.
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Derivative
This generalized protocol is based on established methods for the Suzuki coupling of halopyridines.
Materials:
-
Halo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halo-pyridine derivative, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the vessel.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block in medicinal and agricultural chemistry. Its synthesis via the robust Buchwald-Hartwig amination is a reliable method for its preparation on a laboratory scale. The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers, enabling the safe and efficient use of this compound in the synthesis of novel and potentially bioactive molecules. The potential for further functionalization through reactions such as the Suzuki-Miyaura coupling highlights the broad utility of this important chemical intermediate.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (2012). US Patent 8,445,507.
Sources
Application Notes and Protocols for the Evaluation of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine in Crop Protection Research
Foreword: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Agrochemicals
The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in the development of modern agrochemicals.[1][2][3][4][5] Its unique physicochemical properties, conferred by the electron-withdrawing trifluoromethyl group and the nitrogen-containing pyridine ring, have led to the successful commercialization of numerous herbicides, insecticides, fungicides, and nematicides.[3][4][5] The TFMP moiety often enhances the biological activity, metabolic stability, and target affinity of molecules.[6] This document provides a comprehensive guide for researchers and scientists on the evaluation of a novel TFMP derivative, 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, for its potential applications in crop protection. While this specific molecule is not yet widely documented as a commercial agrochemical, its structural alerts—a TFMP core and a pyrrolidine substituent known for biological activity—make it a compelling candidate for investigation.[7][8][9]
This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental design, enabling researchers to adapt and innovate based on their findings.
Compound Profile: this compound
| Property | Description | Significance in Agrochemical Research |
| IUPAC Name | This compound | Provides an unambiguous chemical identifier. |
| Molecular Formula | C10H11F3N2 | Essential for calculating molarity and for analytical characterization. |
| Core Scaffolds | Trifluoromethylpyridine, Pyrrolidine | The TFMP core is a well-established toxophore in numerous pesticides.[1][2][3] The pyrrolidine ring is a common motif in bioactive molecules and can influence solubility and target interaction.[9][10] |
| Predicted Physicochemical Properties | Moderately lipophilic, weak base. | These properties will influence its environmental fate, plant uptake, and interaction with biological targets. The lipophilicity is crucial for cell membrane permeability.[6] |
Synthesis and Characterization
The synthesis of this compound can be approached through several established methods for creating substituted pyridines. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
A plausible and efficient synthesis route is the reaction of 2-chloro-3-(trifluoromethyl)pyridine with pyrrolidine. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Caption: Proposed synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Nucleophile: Add pyrrolidine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Screening Cascade for Crop Protection Applications
The following protocols outline a tiered screening approach to efficiently evaluate the potential of this compound as an insecticide, fungicide, or herbicide.
Tier 1: Primary In Vitro and In Vivo Screens
This initial tier aims to identify any significant biological activity at a high concentration.
-
Rationale: Many TFMP derivatives exhibit insecticidal properties.[1][11] A common mode of action for some is the inhibition of chitin biosynthesis.[11]
-
Protocol: Foliar Spray Assay on a Generalist Pest (e.g., Spodoptera exigua - Beet Armyworm)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and dilute to a final concentration of 500 ppm with water containing a surfactant (e.g., 0.05% Tween-20).
-
Spray young cabbage or cotton plants with the test solution until runoff.
-
Allow the plants to air dry.
-
Place ten 2nd instar larvae of Spodoptera exigua onto the treated leaves in a ventilated container.
-
Include a negative control (solvent + surfactant) and a positive control (a commercial insecticide with a known mode of action).
-
Maintain the containers under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
Assess mortality and any signs of insect growth regulation (e.g., molting defects) at 24, 48, and 72 hours post-treatment.
-
-
Rationale: TFMP derivatives have been successfully developed as fungicides, with some acting as succinate dehydrogenase inhibitors (SDHIs).[1]
-
Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Prepare Potato Dextrose Agar (PDA) and autoclave.
-
While the agar is still molten (around 50°C), add the test compound (dissolved in a minimal amount of DMSO) to achieve a final concentration of 100 ppm.
-
Pour the amended agar into Petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug from an actively growing culture of a representative pathogenic fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
-
Include a negative control (DMSO in PDA) and a positive control (a commercial fungicide).
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish. Calculate the percentage of growth inhibition.
-
-
Rationale: Several commercial herbicides contain the TFMP moiety and act on various targets, including microtubule assembly and acetolactate synthase (ALS).[4][11]
-
Protocol: Pre-emergence and Post-emergence Assays on Model Weed Species
-
Pre-emergence:
-
Fill small pots with soil and sow seeds of a monocot (e.g., Avena fatua - wild oat) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed.
-
Apply the test compound as a soil drench at a rate equivalent to 2000 g/ha.
-
Water the pots and place them in a greenhouse.
-
Assess germination and seedling vigor after 14-21 days.
-
-
Post-emergence:
-
Grow the model weed species to the 2-3 leaf stage.
-
Apply the test compound as a foliar spray at a rate equivalent to 2000 g/ha.
-
Place the treated plants in a greenhouse.
-
Assess phytotoxicity (e.g., chlorosis, necrosis, stunting) after 7 and 14 days.
-
-
Tier 2: Dose-Response and Spectrum of Activity
If activity is observed in Tier 1, the next step is to determine the potency and the range of pests/pathogens/weeds affected.
Caption: Tiered screening cascade for agrochemical discovery.
-
Protocol: Dose-Response Studies
-
Based on the Tier 1 results, select a range of 5-7 concentrations of the test compound.
-
Repeat the relevant primary screen protocol with these concentrations.
-
For each concentration, calculate the percentage of mortality (insecticide), inhibition (fungicide), or growth reduction (herbicide).
-
Use probit or logit analysis to determine the LC₅₀ (lethal concentration for 50% of the population), EC₅₀ (effective concentration for 50% inhibition), or GR₅₀ (concentration for 50% growth reduction).
-
-
Protocol: Spectrum of Activity
-
Select a panel of economically important pests, pathogens, or weeds.
-
Test the compound at its EC₅₀ or a discriminating dose against this panel using the Tier 1 protocols.
-
This will reveal if the compound has broad-spectrum or narrow-spectrum activity.
-
Advanced Characterization: Mode of Action and Selectivity
Investigating the Mechanism of Action (MoA)
A critical step in the development of a new agrochemical is to understand how it works at a molecular level.
-
For Insecticides:
-
Symptomology: Observe the symptoms of poisoning in treated insects. For example, uncontrolled muscle contractions may suggest an effect on the nervous system, while molting defects point towards insect growth regulation.
-
Enzyme/Receptor Assays: Based on the TFMP literature, a primary hypothesis could be the inhibition of chitin synthase.[11] Biochemical assays using isolated enzymes can confirm this.
-
-
For Fungicides:
-
Targeted Enzyme Assays: Given that many TFMP fungicides are SDHIs, an initial step would be to perform an in vitro assay to measure the inhibition of succinate dehydrogenase activity in mitochondria isolated from the target fungus.[1]
-
Cross-Resistance Studies: Test the compound against fungal strains with known resistance to specific MoAs. Lack of cross-resistance to other fungicide classes can indicate a novel MoA.
-
-
For Herbicides:
-
Physiological Studies: Analyze the physiological effects on treated plants, such as inhibition of photosynthesis (measured by chlorophyll fluorescence) or pigment biosynthesis (leading to bleaching).
-
Biochemical Assays: If symptoms suggest inhibition of a specific enzyme (e.g., stunting and chlorosis for ALS inhibitors), conduct in vitro assays with the isolated enzyme.[4][11]
-
Crop Selectivity and Non-Target Safety
-
Protocol: Crop Selectivity Testing
-
Select a range of important crops (e.g., wheat, corn, soybean, cotton).
-
Apply the compound at its effective dose (e.g., 2x GR₅₀ for a herbicide) and at a higher rate (e.g., 4x) to these crops at a relevant growth stage.
-
Assess phytotoxicity at regular intervals. A successful crop protection chemical must control the target pest without harming the crop. The selectivity of some TFMP herbicides is due to differential metabolism rates between the crop and the weed.[11]
-
-
Preliminary Non-Target Organism (NTO) Assessment:
-
Rationale: Early assessment of potential effects on beneficial organisms is crucial.
-
Protocol: Honeybee (Apis mellifera) Acute Contact Toxicity
-
Apply a known amount of the test compound in an acetone solution to the dorsal thorax of individual honeybees.
-
Include a solvent control and a toxic standard.
-
Assess bee mortality over 48 hours to determine the LD₅₀.
-
-
Conclusion and Future Directions
The structured evaluation of this compound, guided by the established success of the TFMP scaffold, provides a robust framework for its potential discovery as a novel crop protection agent. The protocols outlined above, from synthesis and primary screening to MoA and selectivity studies, offer a clear path for researchers. A positive result in any of the primary screens should trigger a more in-depth investigation into the compound's potency, spectrum, and molecular mechanism. The versatility of the TFMP core suggests that this novel compound is a worthy candidate for comprehensive biological evaluation.
References
-
Song, G., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Umemoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Dallavalle, S., et al. (2016). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. Bioorganic & Medicinal Chemistry Letters. [Link]
-
National Institutes of Health. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. [Link]
-
PubMed. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti- Chlamydia trachomatis Agents. [Link]
-
ResearchGate. (2018). The importance of trifluoromethyl pyridines in crop protection. [Link]
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ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]
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PubMed. (2018). The importance of trifluoromethyl pyridines in crop protection. [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]
-
National Institutes of Health. (2014). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
ResearchGate. (2017). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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analytical methods for detecting 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
An Application Guide: High-Throughput Analytical Strategies for the Quantification and Characterization of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Introduction
In the landscape of modern pharmaceutical development, the purity, stability, and characterization of novel chemical entities are paramount. Pyridine derivatives are a cornerstone of medicinal chemistry, serving as essential building blocks for a vast array of therapeutic agents.[1][2] The subject of this guide, this compound (Empirical Formula: C₁₀H₁₁F₃N₂, Molecular Weight: 216.20 g/mol ), represents a typical scaffold whose analytical control is critical from early discovery through to quality control (QC) in manufacturing.[3] Impurities or degradants can significantly alter the efficacy and safety profile of an active pharmaceutical ingredient (API).[3]
This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed framework of robust analytical methods for the detection, quantification, and structural confirmation of this compound. We will delve into the causality behind methodological choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The validation of these methods is a cornerstone of regulatory compliance and data integrity, ensuring that analytical procedures are suitable for their intended purpose.[4][5]
Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification
RP-HPLC is the workhorse of pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[3] For a moderately polar compound like this compound, RP-HPLC with a C18 stationary phase is the logical choice. This method separates analytes based on their hydrophobicity, allowing for the effective resolution of the main compound from potential impurities and starting materials.
Principle of the Method
The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). It travels through a column packed with a nonpolar stationary phase (e.g., octadecylsilyl-bonded silica, C18). Less polar compounds interact more strongly with the stationary phase, eluting later, while more polar compounds are swept through more quickly by the polar mobile phase. A UV detector is suitable for this molecule due to the presence of the pyridine chromophore.
Experimental Protocol: RP-HPLC
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (5-decimal place).
-
Volumetric flasks (Class A).
-
Pipettes and syringes.
-
Column: Octadecyl C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q®).
-
Formic acid (ACS grade).
-
Reference Standard: this compound of known high purity (>99.5%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile. The use of a weak acid like formic acid helps to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
4. Data Analysis and Purity Calculation:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Method Validation
The entire process, from sample preparation to data analysis, must be governed by a validated system.[6] Analytical method validation provides documented evidence that the procedure is fit for its intended purpose.[4] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[7][8]
Caption: RP-HPLC workflow for purity analysis.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] It is particularly useful for identifying potential process impurities, such as residual starting materials or by-products, that may be present at trace levels. The mass spectrometer provides definitive structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation pattern.
Principle of the Method
A liquid sample is injected into a heated inlet, where it is vaporized and introduced into a capillary column by a carrier gas (typically helium). The column, coated with a stationary phase, separates compounds based on their boiling points and polarity. As compounds elute from the column, they enter the ion source of the mass spectrometer, where they are fragmented and ionized. The resulting ions are separated by a mass analyzer, providing a unique mass spectrum for each compound.[10][11]
Experimental Protocol: GC-MS
1. Instrumentation and Reagents:
-
GC system with a split/splitless injector and a capillary column.
-
Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Data system and spectral library (e.g., NIST).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Reference Standard of this compound.
2. Preparation of Solutions:
-
Sample Solution (1 mg/mL): Accurately weigh ~2 mg of the sample into a 2 mL GC vial. Add 2 mL of dichloromethane and cap securely.
-
Note on Derivatization: For this specific molecule, derivatization is likely unnecessary due to its sufficient volatility. However, for related compounds with more polar functional groups (e.g., -OH, -NH2), silylation with reagents like MSTFA may be required to improve thermal stability and peak shape.[12]
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temp. | 250 °C |
| Injection Mode | Split (Ratio 20:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
4. Data Analysis and Interpretation:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 216.
-
Analyze the fragmentation pattern to confirm the structure. Expected fragments would arise from the loss of the pyrrolidine ring, trifluoromethyl group, or other characteristic cleavages.
-
Search the NIST library to tentatively identify any unknown impurity peaks.
Caption: GC-MS workflow for identification.
Section 3: NMR Spectroscopy for Unambiguous Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules.[13] It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F in this case), allowing for unambiguous verification of the compound's identity and connectivity.
Principle of the Method
NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The precise frequency depends on the local electronic environment of the nucleus, providing a unique "fingerprint" of the molecular structure. For this compound, ¹H NMR will show the number and connectivity of protons, ¹³C NMR will reveal the carbon skeleton, and ¹⁹F NMR will confirm the presence and environment of the trifluoromethyl group.[14][15]
Experimental Protocol: NMR
1. Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically included in the deuterated solvent.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.
3. NMR Acquisition Parameters:
-
¹H NMR: Acquire standard proton spectra. Key signals will correspond to the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. This will show distinct signals for each unique carbon atom in the molecule.
-
¹⁹F NMR: Acquire fluorine spectra. A single signal (likely a singlet or a closely coupled multiplet) is expected for the CF₃ group.
-
2D NMR (Optional): For complete assignment, experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.
4. Data Analysis and Structural Interpretation:
-
¹H NMR:
-
Chemical Shift (δ): Aromatic protons on the pyridine ring are expected in the ~7.0-8.5 ppm region. Pyrrolidine protons will be in the aliphatic region, typically ~1.8-3.5 ppm.
-
Integration: The area under each peak corresponds to the relative number of protons.
-
Coupling (J): Splitting patterns reveal adjacent, non-equivalent protons.
-
-
¹³C NMR: Expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule, with aromatic carbons downfield (~110-160 ppm) and aliphatic carbons upfield (~20-60 ppm). The carbon of the CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The chemical shift of the CF₃ group provides confirmation of its electronic environment.
Caption: NMR workflow for structural elucidation.
References
- Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
- www .ec -undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
- The Royal Society of Chemistry. Supporting Information.
- LabRulez LCMS. Analysis of Pyridine.
- ATSDR. ANALYTICAL METHODS.
- ResearchGate. (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry, 26(11), 1062-1075.
- MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC).
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- ChemicalBook. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. J Agric Food Chem, 48(1), 42-6.
- Acta Poloniae Pharmaceutica-Drug Research. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Sigma-Aldrich. 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine.
- Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl).
- PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- RSC Advances. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
- ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
- Journal of Chemical and Pharmaceutical Research. Liquid chromatographic method for the d.
- eScholarship.org. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- J&K Scientific. 2-(Pyrrolidin-3-yl)pyridine hydrochloride | 1198416-89-5.
- Bide Pharmatech. CAS No:1196146-55-0.
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. The method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and quantification of this compound. The protocol details the strategic selection of chromatographic parameters, including a C18 stationary phase and a buffered mobile phase, to ensure optimal peak shape and resolution. Comprehensive guidelines for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R1) standards, are provided to ensure the method's reliability, accuracy, and precision.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research as a synthetic building block. The presence of the trifluoromethyl group can significantly influence the molecule's metabolic stability and binding affinity, while the pyrrolidine and pyridine moieties contribute to its solubility and potential for hydrogen bonding. Accurate and reliable quantification of this analyte is critical for quality control, stability testing, and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This document provides a comprehensive, field-tested protocol for the analysis of this specific compound, moving beyond a simple recitation of steps to explain the scientific rationale behind the methodological choices.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.
| Property | Value / Description | Source |
| Chemical Structure | - | |
| Molecular Formula | C₁₀H₁₁F₃N₂ | [1][2] |
| Molecular Weight | 216.20 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Key Functional Groups | Pyridine ring (basic), Pyrrolidine ring (aliphatic amine), Trifluoromethyl group (hydrophobic, electron-withdrawing) | - |
| Predicted Polarity | The molecule possesses both polar (pyridine, pyrrolidine nitrogens) and non-polar (trifluoromethyl, hydrocarbon backbone) characteristics, making it suitable for reversed-phase chromatography. The pyridine moiety is basic, with an expected pKa similar to other pyridines (around 5.2-6.0).[3][4] | - |
| UV Absorbance | The pyridine ring acts as a chromophore. While a specific spectrum for this compound is not readily available, pyridine derivatives typically exhibit UV absorbance in the 220-280 nm range. A photodiode array (DAD) detector is recommended to determine the absorbance maximum empirically. | - |
HPLC Method Development Strategy
The choices made during method development are grounded in the physicochemical properties of the analyte to ensure a reliable and efficient separation.
Caption: Workflow for HPLC Method Development and Validation.
Rationale for Reversed-Phase Chromatography
Given the analyte's moderate polarity, reversed-phase HPLC is the logical choice. In this mode, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions between its less polar regions (trifluoromethyl group, hydrocarbon structures) and the C18 chains. Elution is achieved by increasing the concentration of an organic solvent (e.g., acetonitrile), which decreases the mobile phase polarity and displaces the analyte from the stationary phase.
Stationary Phase Selection
A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 columns are highly versatile, offer excellent hydrophobic retention, and are well-characterized for a wide range of small molecules. The use of a modern, high-purity silica-based C18 column is crucial to minimize undesirable secondary interactions.
Mobile Phase and Peak Shape Control
The basic nature of the pyridine nitrogen (pKa ≈ 5-6) is a critical consideration. At neutral pH, the nitrogen can be partially protonated, leading to interactions with residual, negatively charged silanol groups on the silica surface of the column. This secondary interaction is a primary cause of poor peak shape (tailing) for basic compounds.[5][6]
To mitigate this, the mobile phase must be buffered at a low pH.
-
Strategy: By setting the mobile phase pH to approximately 3.5 (at least 1.5-2 pH units below the analyte's pKa), the pyridine nitrogen will be fully and consistently protonated (BH+ form). Simultaneously, the low pH suppresses the ionization of the acidic silanol groups (Si-O⁻) on the stationary phase, effectively eliminating the secondary ionic interaction that causes tailing.[4]
-
Buffer Choice: A volatile buffer such as ammonium formate is an excellent choice, especially if the method is to be coupled with mass spectrometry (LC-MS). For UV-only applications, a phosphate buffer can also be used.
Detailed Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and photodiode array (DAD) detector.
-
Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Analytical Balance: 4- or 5-decimal place.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Reagents and Materials
-
This compound: Reference Standard (>99% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, >18 MΩ·cm resistivity.
-
Formic Acid: LC-MS grade or equivalent.
-
Ammonium Formate: LC-MS grade or equivalent.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution in water. Adjust the pH to 3.5 ± 0.1 with formic acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the diluent to reach the desired working concentration.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0.0 min -> 20% B |
| 15.0 min -> 80% B | |
| 17.0 min -> 80% B | |
| 17.1 min -> 20% B | |
| 22.0 min -> 20% B (End) | |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD |
| Detection Wavelength | 265 nm (or determined λmax) |
| Run Time | 22 minutes |
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines .[2][7][8]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution (e.g., six replicate injections). The results must meet predefined criteria as outlined in regulatory guidelines like USP General Chapter <621> .[3][9]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range indicate undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% (for n=6) | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% (for n=6) | Indicates the stability of the pump and mobile phase composition. |
Validation Parameters
The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). This is demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample to show no interfering peaks at the analyte's retention time.
-
Linearity and Range: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected range (e.g., 1 to 100 µg/mL) should be analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10]
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on a spiked matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), analyzed in triplicate. Mean recovery should typically be within 98.0% to 102.0%.[11]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate preparations of the same sample at 100% of the test concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The %RSD between the datasets should meet acceptance criteria.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min).
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column degradation (loss of end-capping). 3. Column contamination. | 1. Verify and adjust mobile phase pH to be ≥2 units below analyte pKa. 2. Replace with a new column. 3. Flush column with a strong solvent wash sequence. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Mobile phase composition changing (evaporation). 3. Pump malfunction or leak. | 1. Equilibrate the column for at least 10 column volumes before injection. 2. Keep mobile phase bottles capped; prepare fresh mobile phase daily. 3. Perform pump maintenance and check for leaks. |
| Broad Peaks | 1. High extra-column volume. 2. Sample solvent stronger than mobile phase. 3. Column aging or void formation. | 1. Use shorter tubing with smaller inner diameters. 2. Prepare samples in the initial mobile phase or a weaker solvent. 3. Replace the column. |
| Low Signal/Sensitivity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp issue. | 1. Verify λmax using DAD/PDA scan. 2. Increase sample concentration or injection volume. 3. Check lamp energy and replace if necessary. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative analysis of this compound. The strategic use of a C18 column with a low-pH buffered mobile phase is critical for achieving excellent chromatographic performance, particularly for controlling the peak shape of this basic analyte. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Adherence to the described validation protocols will ensure that the data generated is reliable and compliant with regulatory expectations.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP. Link
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Link
-
Sigma-Aldrich. 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine. Link
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Link
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Link
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Link
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Link
-
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887–7899. Link
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Link
-
ResearchGate. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Link
-
Pharmaguideline. Steps for HPLC Method Validation. Link
-
LCGC International. Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. Link
-
Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Link
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
Benchchem. A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Methyl p-Methoxyhydrocinnamate. Link
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Link
-
PubChem. This compound. Link
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Link
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- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. mastelf.com [mastelf.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mass Spectrometric Analysis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine and its Analogs
Introduction
2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine and its analogs represent a class of heterocyclic compounds with significant interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the substituted pyridine core is a common scaffold in bioactive molecules. Accurate and robust analytical methods are crucial for the characterization, quantification, and metabolic studies of these compounds. This application note provides a detailed guide to the mass spectrometric analysis of this compound, offering insights into its ionization and fragmentation behavior, along with protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Chemical Profile of the Analyte
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₁F₃N₂[1]
-
Molecular Weight: 216.20 g/mol [1]
-
Structure:
-
A pyridine ring substituted at the 2-position with a pyrrolidinyl group and at the 3-position with a trifluoromethyl group.
-
Predicted Mass Spectrometric Behavior
Understanding the ionization and fragmentation patterns is fundamental to developing a selective and sensitive mass spectrometric method.[2] Based on the structure of this compound and literature on similar compounds, the following behavior is anticipated.
Ionization
Due to the presence of the basic nitrogen atoms in the pyridine and pyrrolidine rings, positive mode electrospray ionization (ESI) is expected to be highly efficient. Protonation will likely occur on the most accessible and basic nitrogen atom, leading to a strong signal for the protonated molecule [M+H]⁺ at m/z 217.2.
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is predicted to yield several characteristic product ions. The fragmentation is likely to be directed by the charge localization and the relative bond strengths within the molecule. Key predicted fragmentation pathways include:
-
Loss of the Pyrrolidine Moiety: Cleavage of the C-N bond connecting the pyrrolidine ring to the pyridine core is a probable fragmentation route. This would result in a fragment corresponding to the 2-amino-3-(trifluoromethyl)pyridine cation.
-
Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, commonly involving the loss of ethylene (C₂H₄) or other small neutral molecules.
-
Loss of the Trifluoromethyl Group: The C-C bond between the pyridine ring and the trifluoromethyl group can cleave, leading to the loss of a CF₃ radical. The stability of the resulting pyridinium ion will influence the abundance of this fragment. Studies on trifluoromethyl-substituted heterocycles have shown that the detachment of difluorocarbene (CF₂) can also be a fragmentation pathway.[3]
-
Pyridine Ring Fission: At higher collision energies, the pyridine ring itself may fragment.[4]
The following DOT script visualizes the predicted primary fragmentation pathways of protonated this compound.
Caption: Predicted MS/MS fragmentation of this compound.
Protocols for LC-MS/MS Analysis
The following protocols are designed as a starting point for method development and can be optimized for specific matrices and instrumentation.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix.[5] For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. For more complex matrices such as plasma, urine, or tissue homogenates, a more rigorous cleanup is necessary to minimize matrix effects.
Protocol: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is suitable for extracting the analyte from plasma or urine.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Loading: Dilute the sample (e.g., 200 µL of plasma) with 800 µL of 50 mM ammonium acetate buffer and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Liquid Chromatography
Reverse-phase chromatography is well-suited for the separation of this moderately polar compound.
Table 1: Recommended LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Table 2: Suggested MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Predicted MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 217.2 | 161.0 | 20 |
| 217.2 | 189.1 | 15 |
| 217.2 | 147.1 | 25 |
Note: Collision energies should be optimized for the specific instrument being used to achieve the most stable and intense signal for each transition.
Method Validation Considerations
For use in regulated environments, the analytical method must be validated according to ICH guidelines or other relevant regulatory standards.[6] Key validation parameters include:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The range over which the response is directly proportional to the concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Stability: The chemical stability of the analyte in the matrix under different storage and processing conditions.
Workflow Diagram
The following diagram illustrates the overall analytical workflow from sample receipt to data analysis.
Sources
- 1. 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 4. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine synthesis
Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges and achieve a successful synthesis.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution on an electron-deficient pyridine ring. The electron-withdrawing trifluoromethyl group at the 3-position activates the C2-position for nucleophilic attack by pyrrolidine. The most common starting material for this synthesis is 2-chloro-3-(trifluoromethyl)pyridine.
The general reaction scheme is as follows:
While the reaction is generally robust, several factors can influence its outcome, leading to low yields, incomplete conversion, or the formation of impurities. This guide will address these potential issues in a question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction shows low or no conversion of the starting material, 2-chloro-3-(trifluoromethyl)pyridine. What are the likely causes and how can I improve the conversion?
A1: Low or no conversion in this SNAr reaction typically points to issues with reaction conditions, reagent quality, or insufficient activation of the pyridine ring. Here’s a breakdown of potential causes and solutions:
-
Insufficient Temperature: SNAr reactions on halopyridines, even with activating groups, often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.[1][2]
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperature ranges for such reactions are between 80-150 °C.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to find the optimal temperature.
-
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Troubleshooting: If you are using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents can accelerate SNAr reactions.
-
-
Weak Base or Insufficient Amount of Base: A base is required to neutralize the HCl generated during the reaction and to deprotonate the pyrrolidine, increasing its nucleophilicity.
-
Troubleshooting: Ensure you are using at least one equivalent of a suitable base. Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). If using a weaker base, consider switching to a stronger one. An excess of the amine nucleophile (pyrrolidine) can also act as the base.
-
-
Poor Quality of Reagents: Impurities in the starting materials or solvent can quench the reaction.
-
Troubleshooting: Ensure your 2-chloro-3-(trifluoromethyl)pyridine is pure. Impurities from its synthesis, such as other chlorinated isomers, can interfere with the reaction.[5] Use freshly distilled pyrrolidine and dry solvents.
-
Q2: I am observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?
A2: Side product formation is a common issue. Identifying the nature of the impurity is the first step to mitigating its formation.
-
Hydrolysis of the Starting Material: If there is water present in the reaction mixture, the 2-chloro-3-(trifluoromethyl)pyridine can hydrolyze to form 2-hydroxy-3-(trifluoromethyl)pyridine, especially at elevated temperatures.
-
Troubleshooting: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
-
Reaction at other positions: While the C2 position is highly activated, under forcing conditions, substitution at other positions might occur, though this is less likely for this specific substrate.
-
Troubleshooting: Stick to the optimized reaction temperature and avoid excessive heating.
-
-
Decomposition: At very high temperatures (>250 °C), trifluoromethylpyridines can be prone to decomposition.[4]
-
Troubleshooting: Carefully control the reaction temperature and monitor for the appearance of dark, tarry materials which can indicate decomposition.
-
Q3: The purification of my product, this compound, is challenging. What are the best practices for obtaining a pure compound?
A3: The basic nature of the pyrrolidine moiety and the potential for closely related impurities can complicate purification.
-
Work-up Procedure:
-
Troubleshooting: After the reaction is complete, a standard aqueous work-up is necessary to remove the base and any inorganic salts. Quench the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[6] Washing the organic layer with brine can help to remove residual water.
-
-
Chromatography:
-
Troubleshooting: Column chromatography on silica gel is a common method for purifying amine-containing compounds.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Tailing: The basic nature of the product can cause tailing on silica gel. To mitigate this, you can add a small amount (0.5-1%) of triethylamine to the eluent system.
-
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scale reactions.[7]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add pyrrolidine (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Chloro-3-(trifluoromethyl)pyridine | Good leaving group (Cl) at the activated C2 position. |
| Nucleophile | Pyrrolidine | The amine nucleophile for the SNAr reaction. |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N | To neutralize the generated HCl. |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents facilitate SNAr reactions. |
| Temperature | 80-150 °C | To provide sufficient activation energy.[3][4] |
| Reaction Time | 3-12 hours | Dependent on temperature and substrate reactivity.[8] |
Visualizations
Reaction Mechanism
Caption: SNAr mechanism for the synthesis.
Troubleshooting Workflow
Caption: Troubleshooting decision workflow.
References
Sources
- 1. youtube.com [youtube.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0423595A2 - Process for the preparation of 3-trichloromethyl pyridine - Google Patents [patents.google.com]
- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
purification of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine from reaction mixtures
Answering the call of drug development and synthetic chemistry professionals, this guide serves as a dedicated technical support resource for the purification of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower researchers to troubleshoot and optimize their purification workflows effectively. This document is structured as a series of frequently encountered challenges, offering practical solutions grounded in established chemical principles.
Understanding the Chemistry: The "Why" Behind the Purification Challenge
The target compound, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The starting materials are commonly 2-chloro-3-(trifluoromethyl)pyridine and pyrrolidine. The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring, making the C2 position susceptible to nucleophilic attack by pyrrolidine.
This reaction, while generally efficient, can result in a complex mixture of products and byproducts. Understanding these potential impurities is the first step toward designing a robust purification strategy.
Common Impurities in the Reaction Mixture:
-
Unreacted Starting Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
Excess Pyrrolidine
-
-
Reaction Byproducts:
-
Pyrrolidinium salts: Formed from the reaction of pyrrolidine with any acid present (e.g., HCl generated if no additional base is used).
-
Over-chlorinated species: The synthesis of the starting material, 2-chloro-3-(trifluoromethyl)pyridine, can sometimes yield multi-chlorinated byproducts which may persist.[1][2]
-
Solvent Residues: Dichloromethane, Tetrahydrofuran, Toluene, etc.
-
Water: Introduced during the reaction or workup.
-
This section is designed in a question-and-answer format to directly address common issues encountered during the purification process.
Q1: My crude reaction mixture is a dark, oily residue. What is the most effective initial cleanup step?
Answer: A standard liquid-liquid extraction is the crucial first step to remove the bulk of inorganic salts, excess pyrrolidine, and water-soluble impurities. The basicity of the target compound (due to the pyridine and pyrrolidine nitrogen atoms) dictates the extraction strategy.
Protocol: Aqueous Basic Workup and Extraction
This protocol is designed to isolate the basic organic product from acidic and water-soluble impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene. A typical starting volume would be 5-10 mL of solvent per gram of crude material.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic byproducts, such as pyrrolidinium hydrochloride.
-
Brine Wash: Perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break any emulsions and remove the majority of dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed product.
Causality: The use of a basic aqueous wash (NaHCO₃) ensures that the desired product, which is a tertiary amine, remains in its neutral, organic-soluble form, while acidic impurities are converted to their water-soluble salt forms and removed in the aqueous phase.[3]
Q2: My TLC plate shows multiple spots close to my product spot. How can I effectively separate these impurities?
Answer: Flash column chromatography is the gold standard for separating compounds with similar polarities. The key to success lies in selecting the appropriate stationary and mobile phases.
Flash Column Chromatography: A Step-by-Step Guide
Expertise & Experience: The target molecule contains two nitrogen atoms and a CF₃ group, giving it moderate polarity. The primary impurity, unreacted 2-chloro-3-(trifluoromethyl)pyridine, is significantly less polar. Excess pyrrolidine is very polar and should be mostly removed by the extraction, but any remainder will stick to the baseline on silica gel.
1. Selection of Stationary and Mobile Phase:
-
Stationary Phase: Silica gel (200-300 mesh) is recommended for general-purpose purification.[4][5]
-
Mobile Phase (Eluent): A gradient of Hexanes and Ethyl Acetate (EtOAc) is an excellent starting point. Begin with a low polarity mixture and gradually increase the proportion of the more polar solvent (EtOAc).
2. Determining the Optimal Eluent System:
-
Run several TLCs using different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).
-
The ideal system will give your product a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from other spots.
| TLC Observation | Interpretation & Action |
| All spots are at the baseline. | Eluent is not polar enough. Increase the percentage of Ethyl Acetate. |
| All spots are at the solvent front. | Eluent is too polar. Decrease the percentage of Ethyl Acetate. |
| Spots are smeared or "tailing". | The compound may be too acidic/basic for silica. Add 0.5-1% triethylamine (NEt₃) to the eluent to suppress interaction with acidic silanol groups. |
| Poor separation between spots. | Try a different solvent system, e.g., Dichloromethane/Methanol or Toluene/Acetone. |
3. Protocol for Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) and pour it into the column. Allow the silica to pack under gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin running the column with the low-polarity eluent. The less polar impurity (unreacted starting material) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 5% EtOAc to 10%, then 15%) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: My product is over 95% pure after chromatography but has a persistent yellow tint. How can I achieve analytical purity and a colorless form?
Answer: For removing trace, highly colored impurities or achieving >99% purity, a final polishing step like recrystallization or distillation is often necessary. The choice depends on the physical state of your purified product.
Method 1: Recrystallization (for solids or low-melting oils)
Recrystallization is an excellent technique for purifying crystalline solids.[6][7] The principle is to dissolve the compound in a hot solvent in which it has limited solubility at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.
Protocol: Solvent Screening and Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your product (~20 mg) in various solvents (e.g., Hexane, Isopropanol, Acetonitrile, Toluene). The ideal solvent will dissolve the product when hot but show poor solubility when cold. A two-solvent system (e.g., Isopropanol/Water) can also be effective.
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Method 2: Kugelrohr Distillation (for liquids or low-melting solids)
If your compound is a thermally stable liquid or a low-melting solid, short-path distillation using a Kugelrohr apparatus can effectively separate it from non-volatile or high-boiling impurities.
Protocol: Kugelrohr Distillation
-
Place the purified oil into the Kugelrohr flask.
-
Apply a high vacuum.
-
Slowly increase the temperature of the heating mantle.
-
The pure product will distill and re-condense in the cooler, adjacent bulb of the apparatus.
-
Collect the colorless, distilled product.
Workflow & Decision-Making Diagram
The following diagram outlines the logical flow for purifying this compound from a crude reaction mixture.
References
-
Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2019(44), 7432-7438. Available from: [Link]
- Larrow, J. F., & Pfaltz, A. (2003). Process for the purification of 2-pyrrolidone. U.S. Patent No. 4,384,125.
-
Arimitsu, S., & Yamauchi, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135–144. Available from: [Link]
- Rao, D. R., & Reddy, P. R. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). WIPO Patent No. WO2007141803A2.
-
Gelis, A. V., et al. (2022). Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. Molecules, 27(21), 7247. Available from: [Link]
-
Boruah, M., & Gogoi, S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6683. Available from: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]
-
Wang, Y., et al. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Modern Chemical Industry, 35(4), 116-118. Available from: [Link]
- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. (2021). Google Patents.
-
Supporting Information for Asymmetric Hydrogenation of 6-Alkyl-2-aryl-3-(trifluoromethyl)pyridines. (2015). The Royal Society of Chemistry. Available from: [Link]
- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine. (2014). Google Patents.
-
Bergedahl, M., et al. (2024). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Molecules, 29(1), 249. Available from: [Link]
-
Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. Available from: [Link]
-
Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry, 2(1), 24-28. Available from: [Link]
-
Arimitsu, S., & Yamauchi, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]
-
Istrate, F. M., & Gandon, V. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 14(15), 3974–3977. Available from: [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2016). Google Patents.
-
Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. PubMed. Available from: [Link]
-
Grellepois, F., Chorki, F., & Portella, C. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. The Journal of Organic Chemistry, 79(17), 8009-8020. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(14), 5360. Available from: [Link]
-
Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Available from: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this specific synthetic transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the nucleophile (pyrrolidine) attacks the electron-deficient pyridine ring at the carbon bearing the leaving group (commonly a halogen, like chlorine). The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 3-position activate the 2-position for nucleophilic attack.[1][2][3] The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the leaving group.[1][2]
Q2: What are the most common classes of byproducts I should anticipate in this synthesis?
The most frequently observed byproducts can be categorized as follows:
-
Unreacted Starting Materials: Residual 2-chloro-3-(trifluoromethyl)pyridine.
-
Hydrolysis Products: Formation of 2-(pyrrolidin-1-yl)nicotinic acid, resulting from the hydrolysis of the trifluoromethyl group.[4][5][6]
-
Over-alkylation/Di-substitution Products: In some cases, a second molecule of pyrrolidine or another nucleophile may react.
-
Solvent-Derived Byproducts: If a nucleophilic solvent (e.g., methanol) is used, it may compete with pyrrolidine.
-
Byproducts from Starting Material Impurities: Impurities present in the initial 2-chloro-3-(trifluoromethyl)pyridine, such as positional isomers or multi-halogenated pyridines, will likely lead to corresponding substituted byproducts.[7]
Q3: How critical is temperature control during the reaction?
Temperature control is paramount. While elevated temperatures are often required to drive SNAr reactions to completion, excessive heat can promote the formation of undesirable byproducts.[8] Specifically, higher temperatures can increase the rate of -CF3 group hydrolysis, especially if water is present, and may lead to other degradation pathways. We recommend careful optimization to find the minimum temperature required for a reasonable reaction rate.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses specific analytical observations and provides actionable troubleshooting steps.
Problem 1: My analysis (GC-MS/LC-MS) shows a significant peak corresponding to the mass of the starting material, 2-chloro-3-(trifluoromethyl)pyridine.
Possible Cause 1: Insufficient Reaction Time or Temperature. The SNAr reaction may not have proceeded to completion. Pyridine rings, while activated, can be less reactive than other aryl halides, and disrupting the aromaticity during the formation of the Meisenheimer intermediate is energetically demanding.[1]
-
Solution:
-
Monitor the reaction progress using a suitable technique (TLC, GC, or HPLC).
-
If the reaction stalls, consider incrementally increasing the temperature by 10-15 °C.
-
Alternatively, extend the reaction time. Ensure the reaction is protected from atmospheric moisture and oxygen, which could cause degradation over longer periods.
-
Possible Cause 2: Inefficient Nucleophile or Base. The pyrrolidine may be of poor quality, or the base used (if any) may not be sufficient to facilitate the reaction or neutralize the generated acid (e.g., HCl).
-
Solution:
-
Use freshly distilled or high-purity pyrrolidine.
-
Consider using a slight excess of pyrrolidine (1.1-1.5 equivalents).
-
Incorporate a non-nucleophilic base, such as potassium carbonate or triethylamine, to act as an acid scavenger, which can drive the reaction forward.
-
Problem 2: I've identified a byproduct where the trifluoromethyl (-CF3) group has been converted to a carboxylic acid (-COOH) group.
Root Cause: Hydrolysis of the Trifluoromethyl Group. The -CF3 group is susceptible to hydrolysis under either strongly basic or acidic conditions, particularly at elevated temperatures.[4][5][6] The presence of water in the reaction medium, even in trace amounts, can facilitate this side reaction.
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.
-
Moderate Reaction Conditions: Avoid excessively high temperatures. Optimize the reaction to proceed at the lowest effective temperature.
-
Choice of Base: Avoid strong aqueous bases like NaOH or KOH during the reaction or workup if the mixture requires heating. Use milder, non-aqueous bases like K₂CO₃ or an organic base. If an aqueous workup is necessary, perform it at a low temperature (0-5 °C).
-
Problem 3: My NMR spectrum is clean, but my product purity by HPLC is low, showing several small, unidentified peaks.
Possible Cause 1: Impurities in Starting Materials. Commercial 2-chloro-3-(trifluoromethyl)pyridine can contain small amounts of isomers or related halogenated compounds from its own synthesis.[7][9] These will react alongside the main starting material to produce a family of related byproducts that may be difficult to separate.
-
Solution:
-
Analyze Starting Materials: Always run a purity check (GC-MS or HPLC) on your starting materials before beginning the synthesis.
-
Purify if Necessary: If the starting material is found to be impure, consider purification by distillation or recrystallization prior to use.
-
Characterize Byproducts: If the byproducts are already formed, attempt to isolate a small quantity by preparative HPLC or column chromatography for structural elucidation by NMR and MS. This will confirm if they are derivatives of starting material impurities.
-
Possible Cause 2: Minor Degradation Pathways. Over extended reaction times or during workup and purification, minor degradation of the product or remaining starting materials can occur, leading to a complex mixture.
-
Solution:
-
Optimize Reaction Time: Do not let the reaction run unnecessarily long after completion. Quench it once starting material consumption has plateaued.
-
Gentle Purification: Use moderate conditions for purification. For column chromatography, avoid highly acidic or basic mobile phases. Ensure the silica gel is neutral. For distillation, use reduced pressure to keep the temperature low.
-
Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for troubleshooting. We recommend a multi-technique approach.
Table 1: Key Analytical Techniques & Their Roles
| Technique | Purpose | Key Parameters & Considerations |
| GC-MS | Initial screening for volatile byproducts, confirmation of starting material presence, and mass-based identification of unknown peaks.[10] | Column: Mid-polarity (e.g., DB-5ms). Detector: Mass Spectrometer (for identification) and FID (for quantification).[11] |
| HPLC | Accurate purity determination, quantification of product vs. byproducts, and preparative isolation for further analysis.[12][13] | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water or Methanol/Water gradient. Detector: UV (e.g., 254 nm).[12] |
| NMR | Definitive structural elucidation of the product and isolated byproducts. | ¹H NMR: Look for characteristic pyrrolidine signals and shifts in the aromatic region. ¹⁹F NMR: A singlet is expected for the -CF3 group; additional peaks indicate fluorine-containing byproducts. ¹³C NMR: Confirm the number of unique carbons and substitution pattern. |
Visualized Workflows and Mechanisms
Byproduct Identification Workflow
The following diagram outlines a systematic approach to identifying unknown peaks in your reaction mixture.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. osha.gov [osha.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine under acidic conditions
Introduction
Welcome to the technical support guide for 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. This molecule is a valuable building block in contemporary drug discovery and agrochemical research, prized for the unique electronic properties conferred by its trifluoromethyl and pyridyl moieties. However, its chemical structure, specifically the enamine-like linkage between the pyrrolidine ring and the electron-deficient pyridine core, renders it susceptible to degradation under acidic conditions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the stability challenges associated with this compound. Here, we move beyond simple instructions to explain the underlying chemical principles, offering robust troubleshooting strategies and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in acidic media?
The principal stability issue is its susceptibility to acid-catalyzed hydrolysis. The C2-N bond (connecting the pyridine and pyrrolidine rings) is part of an enamine-like system. Enamines are known to be readily hydrolyzed back to their constituent carbonyl compound and secondary amine in the presence of acid and water.[1][2] The reaction is driven by the protonation of the molecule, which initiates the degradation cascade.
Q2: What are the expected degradation products under acidic conditions?
The hydrolysis reaction cleaves the C2-N bond. This process yields two primary products: 3-(Trifluoromethyl)pyridin-2(1H)-one (which exists in tautomeric equilibrium with 2-hydroxy-3-(trifluoromethyl)pyridine) and pyrrolidine .
Q3: Which factors have the most significant impact on the rate of degradation?
Several factors can accelerate the hydrolysis of this compound:
-
Low pH: The reaction is acid-catalyzed, so the rate of degradation increases significantly as the pH drops below 7. Strong acids (e.g., HCl, H₂SO₄, TFA) will cause much faster degradation than weak acids (e.g., acetic acid).
-
Presence of Water: Water acts as the nucleophile in the hydrolysis mechanism. Anhydrous acidic conditions will show significantly less degradation compared to aqueous acidic media.
-
Increased Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Heating the compound in an acidic solution will accelerate its decomposition.
-
Reaction Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.
Q4: Is the trifluoromethyl (-CF3) group also at risk of degradation in acid?
The trifluoromethyl group is exceptionally stable under most acidic conditions where enamine hydrolysis occurs. However, under extremely harsh, forcing conditions, such as treatment with fuming sulfuric acid or oleum at high temperatures, the -CF3 group can be hydrolyzed to a carboxylic acid (-COOH).[3][4] For typical laboratory procedures like reaction workups or HPLC purification, degradation of the -CF3 group is not a primary concern.
Troubleshooting Guide: Experimental Scenarios
This section addresses common problems encountered during the handling and use of this compound.
Scenario 1: Unexpected Peaks Appear in NMR or LC-MS Analysis After an Acidic Workup
-
Problem: You've run a reaction and performed a standard workup, perhaps by washing with 1M HCl to remove basic impurities. Upon analyzing the organic extract, you observe your product along with significant new peaks.
-
Underlying Cause: The acidic wash has partially or fully hydrolyzed your compound. The primary impurity is likely 3-(trifluoromethyl)pyridin-2(1H)-one.
-
Troubleshooting Workflow:
Figure 1. Workflow for diagnosing impurities after workup.
Scenario 2: Low Yield in a Reaction Involving an Acid Catalyst or Acidic Byproduct
-
Problem: You are performing a reaction, such as a Suzuki coupling or a nucleophilic substitution, that either uses an acid catalyst or generates an acidic byproduct. Your final yield is consistently lower than expected.
-
Underlying Cause: The acidic environment of the reaction is degrading your starting material, product, or both. The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic attack by water once the ring nitrogen is protonated.[5]
-
Solutions & Preventative Measures:
-
Lower the Temperature: If the reaction allows, reducing the temperature can significantly slow the rate of hydrolysis while having a lesser impact on the desired reaction rate.
-
Use a Non-Aqueous Acid Source: If a proton source is required, consider using an acid that does not introduce water, such as HCl in dioxane.
-
Buffer the Reaction: If aqueous conditions are unavoidable, add a buffer system (e.g., phosphate or acetate buffer) to maintain the pH in a less aggressive range (pH 5-7).
-
Scavenge Acidic Byproducts: Include a non-nucleophilic base, such as 2,6-lutidine or proton sponge, in the reaction mixture to neutralize acidic byproducts as they are formed.
Table 1: Impact of Reaction Conditions on Compound Stability
Condition pH Temperature Water Content Relative Degradation Rate Recommendation 1M HCl (aq) <1 25 °C High Very High Avoid for workup; use for controlled hydrolysis if desired. 10% TFA in CH3CN/H2O ~1 25 °C Medium High Not recommended for HPLC; risk of on-column degradation. 10% Acetic Acid (aq) ~2.8 25 °C High Moderate Use with caution; monitor reaction closely for degradation. Phosphate Buffer 6.8 50 °C High Low Recommended for pH-sensitive aqueous reactions. | Anhydrous TFA in DCM | N/A | 0 °C | Very Low | Very Low | Suitable for reactions requiring strong acid in non-aqueous media. |
-
Scenario 3: Compound Degrades During Reverse-Phase HPLC Purification
-
Problem: You inject a clean sample of your compound onto a C18 column for purification, but the collected fractions show the presence of the hydrolysis product. The chromatogram may show fronting or tailing of the main peak.
-
Underlying Cause: Standard reverse-phase HPLC mobile phases are often acidic (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to ensure good peak shape by protonating basic analytes. This acidic environment is causing on-column degradation.
-
Solutions:
-
Switch to a Buffered Mobile Phase: Use a mobile phase buffered at a higher pH. Ammonium acetate or ammonium formate buffers in the pH 5-6.5 range are excellent alternatives that are compatible with mass spectrometry.
-
Reduce Column Temperature: If possible, run the purification at a lower temperature (e.g., 10-15 °C) to slow the degradation kinetics.
-
Minimize Run Time: Develop a faster gradient to reduce the amount of time the compound spends on the column exposed to the acidic mobile phase.
-
Consider Alternative Chromatography: If acidic conditions cannot be avoided, consider normal-phase chromatography on silica or alumina, where the mobile phases are non-polar and non-aqueous.
-
Core Mechanism: Acid-Catalyzed Hydrolysis
The degradation proceeds via a well-established mechanism for enamine hydrolysis.[1][2][6] The key steps involve protonation, nucleophilic attack by water, and subsequent collapse of the tetrahedral intermediate.
-
Protonation: The reaction begins with the protonation of the most basic site, the pyridine ring nitrogen. This makes the pyridine ring highly electron-deficient and activates the C2 carbon toward nucleophilic attack.[7]
-
Nucleophilic Attack: A water molecule attacks the electrophilic C2 carbon, forming a tetrahedral hemiaminal intermediate.[2]
-
Proton Transfer & Elimination: A series of rapid proton transfers occurs, culminating in the protonation of the pyrrolidine nitrogen, turning it into a good leaving group. The intermediate then collapses, eliminating pyrrolidine and forming the final 3-(trifluoromethyl)pyridin-2(1H)-one product after a final deprotonation step.[6]
Validated Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method can be used to monitor the degradation of this compound over time.
-
Column: C18 Reverse-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0.0 10 15.0 90 18.0 90 18.1 10 | 22.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation for Stability Test:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Prepare separate acidic buffers (e.g., pH 2, 4, 5 using citrate-phosphate buffer).
-
Add 10 µL of the stock solution to 990 µL of each buffer in an HPLC vial (final concentration: 10 µg/mL).
-
Inject immediately (t=0) and then at set time intervals (e.g., 1, 4, 8, 24 hours) to monitor the disappearance of the parent peak and the appearance of the pyridinone peak.
-
Protocol 2: Recommended Non-Acidic Aqueous Workup
This procedure should be used to avoid hydrolysis when extracting the compound from a reaction mixture.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). This will neutralize any residual acid.
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL) to break up emulsions and remove bulk water.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by non-acidic methods.
References
-
Organic Chemistry. (2017). Mechanism of Enamine Hydrolysis. [Video]. YouTube. Available at: [Link][6]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Available at: [Link][1]
-
Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. Available at: [Link][2]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Available at: [Link][7]
- Sollenberger, M. J., & Martin, R. B. (1970). Mechanism of enamine hydrolysis. Journal of the American Chemical Society, 92(14), 4261–4270.
-
Shemesh, M., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Available at: [Link][4][8]
-
Sanz-Enguita, C., et al. (2020). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 10(3), 1693-1699. Available at: [Link][3]
-
Ihara, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116-127. Available at: [Link][5]
-
Peraman, R., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(3), 477–492. Available at: [Link][9]
Sources
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important fluorinated pyridine derivative. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of pyridine chemistry.[1] This document provides in-depth, experience-based answers to common issues encountered during this synthesis, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Overview of the Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is typically achieved by reacting a 2-halo-3-(trifluoromethyl)pyridine (where the halogen is F, Cl, or Br) with pyrrolidine. The reaction is facilitated by the electronic properties of the pyridine ring. The electronegative nitrogen atom and the potent electron-withdrawing trifluoromethyl (-CF3) group at the 3-position render the C2 and C4 positions electron-deficient and thus highly susceptible to nucleophilic attack.[2][3] The reaction proceeds through a resonance-stabilized Meisenheimer complex, an addition-elimination mechanism characteristic of SNAr reactions.[3][4][5]
Troubleshooting Guide: Q&A Format
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to reaction conditions or reagent quality. Let's break down the potential culprits.
A1: Potential Cause 1: Insufficient Reaction Temperature
-
Expertise & Causality: The SNAr reaction, despite being activated by the -CF3 group, has an activation energy barrier that must be overcome. The formation of the negatively charged Meisenheimer intermediate is the rate-determining step and is significantly accelerated by heat.[5] Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Troubleshooting Protocol:
-
Temperature Screening: Set up a series of parallel reactions in a controlled heating block. A typical starting range for this type of transformation is 80-120 °C.
-
Monitoring: Monitor the reaction progress every 1-2 hours using a suitable analytical technique (TLC, LC-MS, or GC-MS).
-
Analysis: Identify the temperature that provides the optimal balance between reaction rate and the formation of degradation byproducts. For many SNAr reactions on halopyridines, heating at 80-100 °C is effective.[1]
-
A1: Potential Cause 2: Improper Solvent Choice
-
Expertise & Causality: SNAr reactions proceed through a charged intermediate.[4] Polar, aprotic solvents are crucial as they can stabilize this Meisenheimer complex without interfering with the nucleophile.[4][6] Nonpolar solvents (e.g., toluene, hexane) will significantly hinder the reaction by failing to stabilize this intermediate, leading to a prohibitively high activation energy.[4]
-
Troubleshooting Protocol:
-
Solvent Selection: If you are using a nonpolar or weakly polar solvent, switch to a polar aprotic solvent.
-
Data-Driven Comparison: Refer to the table below for a list of recommended solvents. DMSO and DMF are excellent choices due to their high polarity.
-
Purity: Ensure your solvent is anhydrous. Water can protonate the nucleophile or compete in the reaction under certain conditions.
-
| Solvent | Type | Boiling Point (°C) | Rationale for Use |
| DMSO | Polar Aprotic | 189 | Excellent for stabilizing the Meisenheimer complex; ideal for challenging reactions. |
| DMF | Polar Aprotic | 153 | A very common and effective solvent for SNAr reactions. |
| Acetonitrile | Polar Aprotic | 82 | Good choice, easier to remove post-reaction than DMSO/DMF. |
| THF | Polar Aprotic | 66 | Can be effective, though less polar than DMSO or DMF.[6] |
A1: Potential Cause 3: Ineffective or Absent Base
-
Expertise & Causality: The reaction generates a hydrohalic acid (e.g., HCl) as a byproduct. This acid will protonate the pyrrolidine nucleophile, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. An excess of the pyrrolidine reactant can sometimes serve as the base, but using a dedicated, non-nucleophilic base is often more efficient.
-
Troubleshooting Protocol:
-
Add a Base: Introduce an inorganic base to your reaction mixture.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to neutralize the acid but are generally not nucleophilic enough to compete with pyrrolidine. Use 1.5 to 2.0 equivalents.
-
Avoid Strong Bases in Certain Solvents: Be cautious when using strong bases like NaOH or alkoxides with ester-based solvents, as this can lead to saponification.[6]
-
Q2: My reaction works, but the yield is compromised by the formation of significant impurities. What are these side products and how can I prevent them?
Side product formation is often a result of sub-optimal reaction conditions or reactive impurities.
A2: Potential Cause 1: Dimerization or Polymerization
-
Expertise & Causality: Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), self-condensation of the starting materials or product can occur.
-
Troubleshooting Protocol:
-
Lower the Temperature: Once you've established the minimum temperature for a reasonable reaction rate (from the Q1 protocol), avoid exceeding it.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the pyrrolidine nucleophile. Using a large excess can sometimes promote side reactions.
-
Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or participating in further reactions.
-
A2: Potential Cause 2: Reaction with Solvent
-
Expertise & Causality: While uncommon with the recommended solvents, some solvents can be nucleophilic and compete with your intended reagent.[4] For instance, using an alcohol as a solvent with a strong base can generate a potent alkoxide nucleophile.[4]
-
Troubleshooting Protocol:
-
Use Non-Nucleophilic Solvents: Stick to the recommended polar aprotic solvents like DMSO, DMF, or acetonitrile.
-
Purity Check: Ensure your solvent is free from amine or alcohol impurities.
-
Q3: I have successfully formed the product, but I am struggling with its purification. What are the best practices for isolating this compound?
Purification challenges often arise from the physical properties of the product and residual high-boiling solvents.
A3: Challenge 1: Removing High-Boiling Solvents (DMSO/DMF)
-
Expertise & Causality: DMSO and DMF are difficult to remove under standard rotary evaporation due to their high boiling points.
-
Troubleshooting Protocol: Aqueous Workup
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a large volume of water (e.g., 10-20 times the reaction volume).
-
Extraction: Extract the aqueous mixture multiple times with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The desired product is organic-soluble, while DMSO and DMF are highly water-soluble.[4]
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and any remaining DMSO/DMF.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
A3: Challenge 2: Column Chromatography Issues
-
Expertise & Causality: The basic nitrogen atom on the pyrrolidine ring can cause the product to streak on silica gel, leading to poor separation.
-
Troubleshooting Protocol: Modifying the Eluent
-
Baseline Eluent System: Start with a nonpolar/polar solvent system like Hexanes/Ethyl Acetate.
-
Adding a Basic Modifier: To prevent streaking, add a small amount of a basic modifier to the eluent system. A common practice is to add 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to the polar solvent component.
-
Gradient Elution: Begin with a low polarity eluent (e.g., 100% Hexanes) and gradually increase the polarity (e.g., to 20:80 EtOAc/Hexanes) to effectively separate the product from less polar impurities and baseline materials.[7]
-
Frequently Asked Questions (FAQs)
Q: Which starting material is better: 2-chloro- or 2-fluoro-3-(trifluoromethyl)pyridine? A: In SNAr reactions, the reactivity of the leaving group is typically F > Cl > Br > I.[1][8] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. Therefore, 2-fluoro-3-(trifluoromethyl)pyridine is expected to be more reactive and may allow for milder reaction conditions.[9][10] However, 2-chloro-3-(trifluoromethyl)pyridine is often more commercially available and cost-effective, making it a common and practical choice.
Q: Can I run the reaction neat (without solvent)? A: While some SNAr reactions can be run neat, especially with liquid reagents, it is generally not recommended. A solvent helps to manage the reaction temperature, prevent localized overheating, and ensure homogeneity. For this specific reaction, using a polar aprotic solvent is highly advised to stabilize the key reaction intermediate.[4]
Q: How critical is it to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A: For this specific SNAr reaction, an inert atmosphere is good practice but not always strictly necessary, unless your reagents are particularly sensitive to air or moisture. The primary concern is excluding moisture, which can react with the base or protonate the nucleophile. Using anhydrous solvents and reagents is often more critical than maintaining a rigorously inert atmosphere.
Visualizing the Process
General SNAr Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low-yield reactions.
References
-
Li, G., et al. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of Organic Chemistry, 78(6), 2720-5. Available from: [Link]
-
Clayden, J., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(27), 6588-6591. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Kim, D., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Science, 15, 1-7. Available from: [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]
-
All About Chemistry. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube. Retrieved from [Link]
-
Taher, D., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144, 1337–1346. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Kim, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1247012. Available from: [Link]
-
Gonzalez, A. J., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(16), 4949. Available from: [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Arylation, Alkenylation, and Alkylation of 2‐Halopyridine N‐Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. Retrieved from [Link]
-
Chen, Y-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5236. Available from: [Link]
-
Hedström, E., et al. (2013). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 15(21), 5534–5537. Available from: [Link]
-
Lee, S. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8899–8902. Available from: [Link]
-
Hong, B., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2020(34), 5585-5591. Available from: [Link]
-
ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Retrieved from [Link]
-
Lee, S. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8899–8902. Available from: [Link]
-
Um, I-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society, 33(11), 3753-3757. Available from: [Link]
-
Chan, C-L., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Omega, 9(3), 3959–3971. Available from: [Link]
-
Peterson, B. M., et al. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Beilstein Journal of Organic Chemistry, 18, 700–709. Available from: [Link]
- Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
Aksenov, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Kagoshima, H. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 162–169. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. Retrieved from [Link]
Sources
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- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up synthesis of this important heterocyclic building block. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols to ensure a safe, efficient, and scalable process.
Introduction: The Synthetic Challenge
The target molecule, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the displacement of a halide (commonly chloride) from the 2-position of the pyridine ring by pyrrolidine.
The reaction is facilitated by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group at the 3-position. This group significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles like pyrrolidine, particularly at the ortho (C2) and para (C4) positions.[1][2] While the reaction appears straightforward on paper, scaling it up introduces significant challenges related to reaction control, byproduct formation, and product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this molecule? The most common and industrially viable route is the direct reaction of 2-chloro-3-(trifluoromethyl)pyridine with pyrrolidine. This is a classic SNAr mechanism where pyrrolidine acts as the nucleophile.[3][4]
Q2: Why is 2-chloro-3-(trifluoromethyl)pyridine the preferred starting material? The chlorine atom at the 2-position is an effective leaving group, activated by both the ring nitrogen and the adjacent -CF₃ group. This specific regioisomer is more readily available compared to the corresponding fluoro- or bromo-derivatives, and its reactivity profile is well-suited for this transformation.[5][6]
Q3: Is a base required for this reaction? Often, an excess of pyrrolidine (typically 2.0-2.5 equivalents) is used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used, which can simplify downstream processing.
Q4: What are the typical solvents used for this reaction? Aprotic polar solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are common choices as they can effectively solvate the intermediate Meisenheimer complex, facilitating the reaction. For scale-up, solvents like toluene or xylene may be considered for their higher boiling points, which allows for better temperature control, and easier removal and recovery.
Q5: What are the main safety concerns when scaling up this synthesis?
-
Exothermic Reaction: The SNAr reaction is exothermic. Uncontrolled addition of pyrrolidine can lead to a thermal runaway.
-
Reagent Toxicity: 2-Chloro-3-(trifluoromethyl)pyridine is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. Pyrrolidine is also corrosive and flammable.
-
Pressure Build-up: If the reaction is run in a sealed reactor at elevated temperatures, the vapor pressure of the solvent and pyrrolidine can lead to significant pressure build-up.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Issue 1: Low or Stagnant Reaction Conversion
Q: My reaction stalls at 70-80% conversion even after prolonged heating. What could be the cause?
Possible Causes & Solutions:
-
Insufficient Base: The HCl generated reacts with both the product and the pyrrolidine nucleophile to form hydrochloride salts. This deactivates them, effectively quenching the reaction.
-
Solution: Ensure at least 2 equivalents of pyrrolidine are used, or add 1.5 equivalents of a non-nucleophilic base like K₂CO₃ or triethylamine (Et₃N). Monitor the reaction mixture's pH; it should remain basic.
-
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Be mindful of the solvent's boiling point and potential side reactions at higher temperatures. A typical temperature range is 80-120 °C.
-
-
Poor Starting Material Quality: Impurities in the 2-chloro-3-(trifluoromethyl)pyridine, such as water or other nucleophiles, can interfere with the reaction.
-
Solution: Verify the purity of the starting material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). Water can be particularly problematic; ensure all reagents and solvents are dry.
-
Issue 2: Formation of Significant Impurities
Q: My crude product contains several unknown impurities upon GC-MS analysis. How can I identify and mitigate them?
Possible Causes & Solutions:
-
Thermal Degradation: The product or starting materials may be unstable at the reaction temperature, especially if held for an extended period.
-
Solution: Perform a thermal stability study using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) on the starting material and product to identify decomposition temperatures.[7] Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
-
Reaction with Solvent: Solvents like DMF or NMP can decompose at high temperatures in the presence of a base, leading to impurities.
-
Solution: Consider switching to a more inert solvent such as toluene, xylene, or sulfolane for high-temperature reactions.
-
-
Bis-addition or Dimerization: While sterically hindered, side reactions involving the pyridine ring can occur under harsh conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Use a moderate excess of pyrrolidine rather than a large excess.
-
Issue 3: Difficult Product Isolation and Purification
Q: I am struggling with the work-up. I'm observing emulsion formation during the aqueous wash, and my product is difficult to purify.
Possible Causes & Solutions:
-
Emulsion Formation: The basic nature of the product and excess pyrrolidine can lead to stable emulsions during aqueous extraction.
-
Solution: During the work-up, add brine (saturated NaCl solution) to increase the aqueous phase's ionic strength, which helps break emulsions.[8] Perform a slow, controlled agitation rather than vigorous shaking.
-
-
Co-distillation or Co-crystallization: Impurities with similar physical properties (boiling point, solubility) to the product can make purification by distillation or crystallization challenging.
-
Solution (Distillation): Use fractional distillation under high vacuum to improve separation. The product's boiling point is relatively high, so a good vacuum is essential to avoid thermal degradation.
-
Solution (Crystallization):
-
Convert the crude product to its hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., isopropanol or ethyl acetate). The salt is often a well-defined crystalline solid that can be easily filtered and purified by recrystallization.
-
The purified salt can then be neutralized with a base (e.g., NaOH or NaHCO₃) in a biphasic mixture to recover the free-base product.
-
-
Experimental Protocols & Workflows
Protocol 1: Lab-Scale Synthesis (100 g Scale)
Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| 2-Chloro-3-(trifluoromethyl)pyridine | 181.54 | 100.0 g | 0.551 | 1.0 |
| Pyrrolidine | 71.12 | 98.0 g (114 mL) | 1.378 | 2.5 |
| Toluene | - | 500 mL | - | - |
Procedure:
-
Reactor Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a dropping funnel.
-
Charging Reagents: Charge the flask with 2-chloro-3-(trifluoromethyl)pyridine (100.0 g) and toluene (500 mL). Begin stirring.
-
Pyrrolidine Addition: Add pyrrolidine (114 mL) to the dropping funnel. Add the pyrrolidine dropwise to the stirred solution over 60-90 minutes. Monitor the internal temperature; maintain it below 40 °C during the addition using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC or TLC until the starting material is consumed (<1%).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 500 mL of water and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2 x 250 mL of 1 M HCl solution (to remove excess pyrrolidine) and 1 x 250 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to yield the final product as a low-melting solid or colorless oil.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Process Scale-Up Considerations
Transitioning from the lab to a pilot or production scale requires careful consideration of several factors beyond simple multiplication of reagent quantities.
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
Key Scale-Up Topics
Q: What are the most critical parameters to control during scale-up?
-
Heat Management: The reaction exotherm must be managed. Use a jacketed reactor with good heat transfer capabilities. The addition of pyrrolidine should be controlled by a pump at a rate that allows the cooling system to maintain the desired temperature (sub-surface addition is recommended).
-
Mixing Efficiency: As the volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" and reduced yields. Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a vortex and keep solids (like K₂CO₃, if used) suspended.
-
Process Safety: Conduct a process safety assessment (e.g., Reaction Calorimetry - RC1) to quantify the heat of reaction and determine the potential for thermal runaway. This data is crucial for designing a safe process at scale.
-
Materials of Construction: The reaction mixture is basic and contains halides. Ensure the reactor and associated equipment are made of compatible materials (e.g., glass-lined steel or Hastelloy) to prevent corrosion.
-
Downstream Processing: At scale, handling large volumes of solvents and aqueous waste becomes a significant operational and environmental consideration. Design the process to minimize solvent use and consider recycling or recovery streams where possible. The choice between distillation and crystallization for purification will depend on throughput requirements, purity specifications, and equipment availability.
References
-
ResearchGate. (n.d.). Large-scale synthesis and transformation of 2 and 3 to various... Retrieved from [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions[a] A Optimization of... Retrieved from [Link]
- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
- Google Patents. (n.d.). EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines.
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
National Institutes of Health. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Retrieved from [Link]
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
Sources
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- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Trifluoromethylpyridine Reactions
Welcome to the Technical Support Center for trifluoromethylpyridine (TFMP) reactions. The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring introduces unique electronic properties that significantly influence reactivity, metabolic stability, and lipophilicity.[1][2][3][4] These characteristics make TFMP derivatives highly valuable building blocks in the agrochemical and pharmaceutical industries.[1][2][3][5] However, the strong electron-withdrawing nature of the -CF3 group also presents distinct challenges in synthetic chemistry.[6][7]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TFMP reactions. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Cross-Coupling Reactions
The electron-deficient nature of the trifluoromethylated pyridine ring enhances the reactivity of C-Halogen bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions.[6][8] However, this same electronic effect can also lead to challenges.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. When working with TFMP substrates, common issues often revolve around catalyst activity and the stability of the boronic acid coupling partner.
Question: My Suzuki-Miyaura reaction with a bromo-trifluoromethylpyridine is failing or giving low yields. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki coupling involving an electron-deficient substrate like a trifluoromethylpyridine often points to a few key areas: catalyst inhibition, inefficient catalyst systems, or degradation of the boronic acid.[7][9][10]
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented issue sometimes referred to as the "2-pyridyl problem".[11] Additionally, the active Pd(0) catalyst is sensitive to oxygen.[10] | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen).[10] Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can help stabilize the catalyst and promote the desired reaction pathway.[7][9] |
| Inefficient Catalyst System | The chosen palladium catalyst or ligand may not be suitable for the electron-deficient substrate. Standard ligands like PPh₃ may be ineffective.[10] | Screen a variety of palladium sources and ligands. Pre-formed catalysts like XPhos Pd G3 are often effective for challenging couplings.[7] Bulky, electron-rich biarylphosphine ligands are generally a good starting point.[9] |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the reaction medium before cross-coupling can occur.[9] Heteroaromatic boronic acids are particularly susceptible.[9] | Use more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[9] Employ weaker bases such as K₂CO₃ or K₃PO₄, and use anhydrous solvents to minimize this side reaction.[9] Lowering the reaction temperature can also help by slowing the rate of boronic acid decomposition.[9] |
| Inappropriate Base or Solvent | The base may not be strong enough to facilitate the transmetalation step, or the solvent may not provide adequate solubility or have a high enough boiling point.[7] | Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] Ensure the chosen solvent (e.g., dioxane, toluene) has a boiling point suitable for the desired reaction temperature and provides good solubility for all reactants.[7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Trifluoromethylpyridine
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-trifluoromethylpyridine (1.0 eq), the boronic acid or its ester (1.2-1.5 eq), and a finely ground, anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq).[10][11]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the appropriate ligand if necessary.[11]
-
Add degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v).[11]
-
Seal the flask and heat the reaction mixture with vigorous stirring at the optimized temperature (e.g., 80-110°C) for 2-24 hours.[7][11]
Diagram: Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] For trifluoromethylpyridines, regioselectivity and catalyst efficiency are key considerations.
Question: I am attempting a Buchwald-Hartwig amination on a di-bromo-trifluoromethylpyridine and observing poor regioselectivity or low yield. What should I consider?
Answer:
The electronic influence of the -CF3 group can affect the reactivity of adjacent C-Br bonds.[12] Generally, the C-Br bond at the C2 position of the pyridine ring is more susceptible to oxidative addition to the palladium(0) catalyst, allowing for selective monoamination at this position.[12] Low yields can often be attributed to catalyst choice and reaction conditions.[14]
Key Considerations for Buchwald-Hartwig Amination of TFMPs:
-
Regioselectivity: The C2 position is generally more reactive than other positions on the pyridine ring in palladium-catalyzed cross-coupling reactions.[12] This intrinsic reactivity can be exploited for selective monoamination.
-
Catalyst System: The choice of ligand is critical. For challenging substrates, bulky, electron-rich ligands such as RuPhos and XPhos are often effective, especially for coupling with secondary amines.[11]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium tert-butoxide (LiOt-Bu) are commonly used.[11]
-
Aryl Halide Reactivity: While aryl chlorides can be used, they are generally less reactive than aryl bromides and iodides, often requiring more specialized catalyst systems and higher temperatures.[14]
Sonogashira Coupling
The Sonogashira coupling is a versatile method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[6][8][15] The electron-deficient nature of the trifluoromethylpyridine ring generally makes it a highly reactive substrate for this transformation.[8]
Question: What are the key considerations for a successful Sonogashira coupling with a bromo-trifluoromethylpyridine?
Answer:
The primary considerations for a successful Sonogashira coupling with these substrates are the choice between copper-co-catalyzed and copper-free conditions, and the prevention of alkyne homocoupling (Glaser coupling).[6][8]
Recommended Reaction Conditions
| Parameter | Copper-Co-Catalyzed | Copper-Free | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Both traditional and modern pre-catalysts are effective.[6] |
| Copper Co-catalyst | CuI (1-5 mol%) | None | Copper facilitates the formation of the copper(I) acetylide, but can also promote homocoupling.[6][15] |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., XPhos) | Ligands are crucial for catalyst stability and reactivity.[6] |
| Base | Amine base (e.g., Et₃N, DIPEA) | Inorganic base (e.g., Cs₂CO₃, K₂CO₃) | The base is required to deprotonate the terminal alkyne.[15] |
| Solvent | THF, DMF, Toluene | Dioxane, Toluene | Anhydrous and anaerobic conditions are typically required.[16] |
Frequently Asked Questions (FAQs)
Q1: I am observing defluorination of my trifluoromethylpyridine substrate. How can this be minimized?
A1: Defluorination can occur under certain conditions, particularly with strong bases or nucleophiles, or under harsh reaction conditions.[17][18][19] The mechanism can involve the formation of a pyridyldifluoromethyl anion.[17] To minimize defluorination:
-
Use Milder Bases: Opt for weaker bases like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides or hydroxides where possible.
-
Lower Reaction Temperatures: Higher temperatures can promote side reactions.
-
Protecting Groups: In some cases, temporary protection of other functional groups on the molecule can prevent undesired reactivity.
-
Reagent Choice: Be mindful of the nucleophilicity of your reagents. Highly nucleophilic species are more likely to attack the trifluoromethyl group.[20]
Q2: My trifluoromethylpyridine product is difficult to purify. What methods are recommended?
A2: Purification of trifluoromethylpyridine derivatives can be challenging due to their unique properties. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a standard technique.[21]
-
Recrystallization: This is effective for solid compounds. Careful solvent selection is key; the compound should be soluble in the hot solvent and insoluble in the cold.[21]
-
Acid-Base Extraction: If your compound has an acidic or basic handle, this can be a powerful purification method.[21]
-
Distillation: For volatile compounds, distillation can be a viable option.[22]
Q3: I am having trouble visualizing my trifluoromethylpyridine product on a TLC plate. What can I do?
A3: The electron-withdrawing nature of the trifluoromethyl groups can make these compounds poor UV absorbers.[23] If you cannot see your spot under UV light, try using a stain such as iodine vapor, potassium permanganate, or p-anisaldehyde.[23]
Q4: What is the best way to introduce a trifluoromethyl group onto a pyridine ring?
A4: There are several methods for synthesizing trifluoromethylpyridines:
-
Chlorine/Fluorine Exchange: This often involves the reaction of a trichloromethylpyridine with a fluorinating agent like HF, sometimes at high temperatures and pressures.[2][22]
-
Cyclocondensation Reactions: Building the pyridine ring from a trifluoromethyl-containing building block is another common strategy.[2]
-
Direct Trifluoromethylation: Using trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) to directly introduce the -CF3 group onto a pre-formed pyridine ring.[5][24]
Diagram: General Synthetic Routes to Trifluoromethylpyridines
Caption: Overview of common synthetic strategies for trifluoromethylpyridines.
This guide provides a starting point for troubleshooting common issues in trifluoromethylpyridine reactions. Successful synthesis often relies on careful optimization of reaction parameters and a thorough understanding of the underlying mechanistic principles.
References
- Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine - Benchchem.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing.
- Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
- Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives - Benchchem.
- Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine - Benchchem.
- Technical Support Center: Purification of 4-Aryl-2,6-bis(trifluoromethyl)pyridine Products - Benchchem.
- Preparation of (trifluoromethyl)pyridines - Google Patents.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.
- Technical Support Center: Palladium-Catalyzed Coupling of Trifluoromethylpyridines - Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine - Benchchem.
- Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation - ChemRxiv.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- Technical Support Center: Synthesis of Trifluoromethylpyridines - Benchchem.
- Sonogashira coupling - Wikipedia.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution - ResearchGate.
- Protolytic defluorination of trifluoromethyl-substituted arenes - PMC - NIH.
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Workup of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your compound.
Introduction: Understanding the Molecule's Sensitivities
This compound is a compound of interest in medicinal chemistry and materials science. Its structure, featuring a basic pyrrolidine moiety and an electron-withdrawing trifluoromethyl group on the pyridine ring, presents a unique set of challenges during workup. The trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen, making the ring susceptible to nucleophilic attack, while the pyrrolidine nitrogen remains basic. This dichotomy in reactivity is the primary source of instability and potential decomposition during standard workup procedures. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it prone to degradation under certain conditions[1].
Troubleshooting Guide: A Proactive Approach to Preventing Decomposition
This section addresses common issues observed during the workup of this compound and provides step-by-step protocols for mitigation.
Issue 1: Product Loss During Aqueous Acidic Extraction
Symptoms:
-
Low recovery of the desired product from the organic phase after washing with acidic solutions (e.g., dilute HCl).
-
Emulsion formation at the aqueous-organic interface.
Root Cause Analysis: The pyrrolidine nitrogen in your compound is basic and will be protonated by an acidic wash, forming a water-soluble pyridinium salt. This is a common strategy for removing basic impurities, but in this case, it will also remove your product from the organic layer. While pyridine itself has a pKa of about 5.2, the addition of an alkylamino group like pyrrolidine increases the basicity significantly. Conversely, the trifluoromethyl group is strongly electron-withdrawing, which decreases the basicity of the pyridine nitrogen[1]. For comparison, the pKa of 4-(trifluoromethyl)pyridine is 2.26[2]. While an exact experimental pKa for this compound is not readily available in the literature, we can predict a pKa for the pyrrolidine nitrogen that is significantly basic.
Preventative & Corrective Actions:
-
Avoid Strong Acids: Do not use strong mineral acids like 1 M HCl for washing. This will almost certainly lead to complete protonation and loss of your product into the aqueous phase.
-
Use a Buffered Wash: A mildly acidic or neutral wash is recommended. A saturated aqueous solution of ammonium chloride (NH₄Cl), with a pH of around 4.5-5.5, is often a good choice. This can help to remove more basic impurities without fully protonating your product.
-
Back-Extraction: If you must use an acidic wash to remove stubborn basic impurities, you can recover your product from the acidic aqueous layer. To do this, basify the aqueous layer with a suitable base (e.g., solid NaHCO₃ or a cold, dilute NaOH solution) to a pH of ~9-10. Then, extract your deprotonated product back into an organic solvent like dichloromethane (DCM) or ethyl acetate.
dot
Caption: Workflow for recovering product after acidic wash.
Issue 2: Decomposition During Basic Workup or Chromatography
Symptoms:
-
Appearance of new, unidentified spots on TLC after a basic wash (e.g., with NaHCO₃ or NaOH solution).
-
Streaking or decomposition of the compound on a silica gel column.
-
Discoloration of the product upon standing in solution.
Root Cause Analysis: The trifluoromethyl group makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack[1]. Strong bases, including hydroxide ions from aqueous basic washes, can act as nucleophiles and potentially lead to the hydrolysis of the trifluoromethyl group or other nucleophilic aromatic substitution reactions. While the hydrolysis of a trifluoromethyl group generally requires harsh conditions, the presence of the activating pyrrolidine group and the inherent reactivity of the pyridine ring system can facilitate degradation even under milder basic conditions[3][4]. Furthermore, silica gel is acidic and can cause degradation of acid-sensitive compounds. Conversely, basic alumina can cause degradation of base-sensitive compounds.
Preventative & Corrective Actions:
-
Use Mild Bases: For neutralizing acidic residues, use a saturated solution of sodium bicarbonate (NaHCO₃) rather than stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Minimize contact time by performing the wash quickly and at a low temperature (0-5 °C).
-
Purification Strategy:
-
Chromatography on Deactivated Silica: If column chromatography is necessary, consider deactivating the silica gel. This can be done by preparing a slurry of silica gel in the desired eluent system containing a small amount of a neutral or mildly basic additive, such as 1-2% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica surface and prevent on-column decomposition.
-
Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds. However, a preliminary small-scale test is recommended to ensure that the compound is stable on the chosen stationary phase.
-
Crystallization: If possible, crystallization is a preferred method of purification as it avoids potential issues with chromatography.
-
Quantitative Data Summary for Workup Conditions:
| Reagent/Condition | Recommended Use | Rationale | Potential Risk if Misused |
| Acidic Wash | Saturated NH₄Cl (aq) | Mildly acidic, removes highly basic impurities. | Avoid strong acids (e.g., 1M HCl) to prevent protonation and loss of product. |
| Basic Wash | Saturated NaHCO₃ (aq) | Mildly basic, neutralizes acid. | Avoid strong bases (e.g., NaOH) to prevent nucleophilic attack on the pyridine ring. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Inert and effective. | Ensure complete removal before solvent evaporation. |
| Chromatography | Deactivated Silica (1-2% Et₃N in eluent) or Neutral Alumina | Prevents on-column decomposition of the base-sensitive compound. | Standard silica can be too acidic and cause degradation. |
Frequently Asked Questions (FAQs)
Q1: My NMR shows impurities after workup that were not in the crude reaction mixture. What could be happening?
A1: This is a classic sign of decomposition during the workup. The two most likely culprits are overly acidic or basic aqueous washes, or on-column degradation during chromatography. Review your workup procedure against the recommendations in the troubleshooting guide. Specifically, check the pH of your aqueous washes and consider if your purification method is appropriate for a potentially sensitive molecule.
Q2: I see significant streaking of my product on the TLC plate. Is this related to decomposition?
A2: Yes, streaking on a TLC plate, especially when using a standard silica plate, can indicate that your compound is interacting strongly and potentially decomposing on the acidic silica surface. To test this, you can prepare a TLC plate that has been dipped in a solution of 1% triethylamine in your eluent and dried. If the streaking is reduced, it is a strong indication that your compound is acid-sensitive.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a possibility for thermally stable liquids, caution is advised. The predicted boiling point for a similar compound, 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine, is 281.2±40.0 °C[5]. High temperatures could potentially lead to decomposition. If you choose to distill, it should be done under high vacuum to lower the boiling point and with a small test batch first to assess thermal stability.
Q4: What is the expected appearance of the pure compound?
A4: The physical state can vary depending on the specific isomer and purity. It is important to consult the supplier's information or published data if available. Discoloration (e.g., turning yellow or brown) upon storage or during workup can be an indicator of decomposition.
dot
Caption: A decision-making workflow for the workup and purification of this compound.
References
-
Ishihara, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
-
Wencel-Delord, J., et al. (2015). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 54(4), 13793-13797. Available at: [Link]
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
Gomez, L. A., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 17(3), 578-586. Available at: [Link]
-
Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie, 133(23), 12941-12946. Available at: [Link]
-
Hajduk, P., & Ulrich, N. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(pyrrolidin-3-yl)-5-(trifluoroMethyl)pyridine CAS#: 1196146-55-0 [m.chemicalbook.com]
solvent effects on the reactivity of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Welcome to the technical support resource for 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges and questions related to the synthesis and reactivity of this versatile building block, with a special focus on the critical role of solvent effects.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling, properties, and typical reactivity profile of this compound.
Q1: What are the expected solubility properties of this compound?
A1: Structurally, the molecule possesses a polar pyridine core and a non-polar pyrrolidine ring, along with a lipophilic trifluoromethyl group. This amphiphilic nature generally confers good solubility in a wide range of common organic solvents, including but not limited to:
-
Polar Aprotic Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).
-
Aromatic Solvents: Toluene, Xylenes.
-
Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA). It is expected to have poor solubility in water and non-polar aliphatic solvents like hexanes or pentane.
Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction to synthesize this compound is sluggish or failing. What is the most likely cause?
A2: The most common culprit in a low-yielding SNAr reaction involving a halopyridine and an amine is the choice of solvent. SNAr reactions proceed through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount for the reaction to proceed efficiently.
-
You are likely using a non-polar or a protic solvent.
-
Non-polar solvents (e.g., Toluene, Hexane) cannot effectively stabilize the charged Meisenheimer intermediate, leading to a very high activation energy and little to no reaction.[1]
-
Polar protic solvents (e.g., Methanol, Water) are also problematic. While polar, they strongly solvate the amine nucleophile (pyrrolidine) through hydrogen bonding.[1] This "caging" of the nucleophile reduces its availability and reactivity, slowing down the initial rate-determining nucleophilic attack.[2]
-
Q3: Can the pyrrolidine nitrogen participate in side reactions?
A3: Absolutely. The pyrrolidine nitrogen is a basic and nucleophilic center. In the presence of electrophiles or strong acids, it can be protonated or undergo reactions like alkylation or acylation. This is a critical consideration in multi-step syntheses. Solvent choice can modulate this reactivity; in protic solvents, the lone pair may be less available due to hydrogen bonding or protonation.
Part 2: Troubleshooting Guide for Synthesis & Reactivity
This section provides a problem-and-solution framework for specific experimental issues.
Issue 1: Low Yield in the Synthesis of this compound via SNAr
You are reacting 2-chloro-3-(trifluoromethyl)pyridine with pyrrolidine and observing poor conversion to the desired product.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low-yield SNAr synthesis.
Causality Analysis:
| Problem | Root Cause | Recommended Action |
| Reaction Stalls in Methanol (MeOH) | Protic solvents like MeOH form strong hydrogen bonds with the nitrogen of pyrrolidine.[3] This solvation shell lowers the nucleophile's energy and increases the activation barrier for the initial attack on the pyridine ring. | Switch to a polar aprotic solvent such as DMF or DMSO. These solvents have large dipole moments to stabilize the charged intermediate but lack acidic protons, leaving the nucleophile "naked" and highly reactive. |
| No Reaction in Toluene | The transition state leading to the Meisenheimer complex is highly polar and charged. A non-polar solvent like toluene cannot stabilize this transition state, making its formation energetically prohibitive.[1] | Use a polar aprotic solvent. The high dielectric constant of solvents like DMSO or DMF significantly lowers the energy of the charged transition state, accelerating the reaction. |
| Reaction is Slow Even in DMF | The trifluoromethyl group is strongly electron-withdrawing, which activates the ring for nucleophilic attack. However, SNAr reactions on heteroaromatic systems can still require significant activation energy to overcome the initial loss of aromaticity.[4] | Gently heat the reaction mixture. Temperatures in the range of 80-120 °C are common for driving these reactions to completion. Always monitor for potential decomposition if heating for extended periods. |
Issue 2: Unexpected Side Products in Subsequent Reactions
You are using this compound as a starting material and observing unintended reactions.
Scenario A: You are attempting an electrophilic substitution on the pyridine ring.
-
Problem: The reaction is giving a complex mixture or failing.
-
Analysis: The electronics of your substrate are complex. The pyrrolidinyl group is a strong electron-donating group (EDG) and ortho-, para-directing. The trifluoromethyl group is a strong electron-withdrawing group (EWG) and meta-directing. The pyridine nitrogen is also deactivating. The solvent can dramatically influence the outcome by altering the reactivity of the electrophile.
-
Solution: In highly polar solvents, a strong electrophile may be too reactive, leading to poor selectivity. Consider a less polar solvent (e.g., DCM or 1,2-dichloroethane) to temper the electrophile's reactivity and improve regioselectivity.
Scenario B: You are attempting a reaction at another site, but the pyrrolidine nitrogen interferes.
-
Problem: The pyrrolidine nitrogen acts as a nucleophile or base, consuming your reagent.
-
Analysis: The availability of the lone pair on the pyrrolidine nitrogen is solvent-dependent.
-
Solution:
-
Protic Solvents: In a protic solvent like acetic acid or an alcohol, the nitrogen can be protonated or engaged in hydrogen bonding, reducing its nucleophilicity. This can serve as a form of in situ protection.
-
Formal Protection: For critical applications, consider protecting the pyrrolidine nitrogen as a carbamate (e.g., Boc) before proceeding to the next step.
-
Visualization of Solvent-Nucleophile Interaction
Caption: Contrasting effects of protic vs. aprotic solvents.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for SNAr on activated halopyridines.[4][5]
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Pyrrolidine (1.2 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting halide. Begin vigorous stirring. Add pyrrolidine (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash twice with water, then once with brine to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Self-Validation:
-
¹H and ¹⁹F NMR: Confirm the structure. The disappearance of the starting material signals and the appearance of new signals corresponding to the pyrrolidine moiety are expected. A characteristic quartet for the CF₃ group should be observed in the ¹⁹F NMR spectrum.
-
Mass Spectrometry: Confirm the molecular weight of the product.
References
- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
- Theoretical study on effects of hydrogen bonding on the ring stretching modes of pyridine. The Journal of Chemical Physics.
- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC - NIH.
- Effects of hydrogen bonding on pyridine resonances.
- Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations.
- Managing solvent effects in fluoropyridine reactions. Benchchem.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. NIH.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Ch 8 : Solvent Effects. University of Calgary.
- nucleophilic arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine with other pyridines
Introduction
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and versatile reactivity make it a privileged heterocycle in a vast array of bioactive molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of the reactivity of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine with other key pyridine derivatives. By examining the interplay of electron-donating and electron-withdrawing substituents, we will elucidate the nuanced reactivity of this compound in fundamental organic transformations, supported by available experimental data and theoretical principles.
The core of this analysis lies in understanding how the electron-donating pyrrolidinyl group at the 2-position and the strongly electron-withdrawing trifluoromethyl group at the 3-position collectively influence the electron density and, consequently, the reactivity of the pyridine ring. We will explore this through the lens of basicity (pKa), nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
The Electronic Tug-of-War: Substituent Effects on the Pyridine Ring
The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its nucleophilicity and basicity, and activating it towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it more electrophilic and susceptible to nucleophilic attack, while decreasing its basicity.
In this compound, we have a classic "push-pull" system. The pyrrolidinyl group at the 2-position is a potent EDG through resonance (lone pair donation from the nitrogen atom). The trifluoromethyl group at the 3-position is a powerful EWG, primarily through a strong inductive effect. This electronic dichotomy creates a unique reactivity profile that we will dissect in the following sections.
Basicity and pKa: A Measure of Nucleophilicity
The basicity of the pyridine nitrogen is a direct reflection of the electronic effects of its substituents. A higher pKa value indicates a more basic and generally more nucleophilic nitrogen atom.
| Compound | Substituent(s) | pKa | Reference(s) |
| Pyridine | None | 5.25 | [1] |
| 2-Aminopyridine | 2-NH₂ | 6.86 | [2] |
| 3-Aminopyridine | 3-NH₂ | 5.98 | [3] |
| 4-Aminopyridine | 4-NH₂ | 9.11 | [3] |
| 2-Chloropyridine | 2-Cl | 0.72 | [3] |
| 3-(Trifluoromethyl)pyridine | 3-CF₃ | 2.84 | [4] |
| This compound | 2-N(CH₂)₄, 3-CF₃ | ~4-5 (Estimated) | N/A |
Note: The pKa for this compound is an estimate based on the competing effects of the electron-donating amino group and the electron-withdrawing trifluoromethyl group.
The pyrrolidinyl group at the 2-position is expected to significantly increase the basicity of the pyridine nitrogen compared to pyridine itself, due to the +M (mesomeric) effect of the nitrogen lone pair. However, the adjacent powerful -I (inductive) effect of the trifluoromethyl group at the 3-position will counteract this, leading to an estimated pKa that is likely higher than pyridine but lower than 2-aminopyridine.
Caption: Estimated pKa trend for selected pyridines.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, particularly for the synthesis of highly functionalized derivatives. The reactivity in SNAr is dictated by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.
The reactivity of halopyridines in SNAr is significantly influenced by the position of the leaving group and the presence of activating EWGs. Generally, leaving groups at the 2- and 4-positions are more readily displaced than those at the 3-position because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[5][6]
For this compound, direct SNAr on the C-H bonds is unlikely without prior activation. However, if we consider a hypothetical derivative, such as 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-5-chloropyridine, we can predict the reactivity. The trifluoromethyl group at the 3-position will strongly activate the ring towards nucleophilic attack. The pyrrolidinyl group at the 2-position, being an EDG, would generally be expected to decrease the rate of SNAr. However, its ortho-para directing nature in electrophilic substitutions does not directly translate to SNAr. The overall reactivity will be a balance of these opposing effects.
Comparative Reactivity in SNAr:
| Substrate | Leaving Group Position | Activating/Deactivating Groups | Expected Reactivity |
| 2-Chloropyridine | 2 | None | Moderate |
| 4-Chloropyridine | 4 | None | Moderate |
| 3-Chloropyridine | 3 | None | Low |
| 2-Chloro-5-nitropyridine | 2 | 5-NO₂ (EWG) | High |
| 2-Chloro-3-(trifluoromethyl)pyridine | 2 | 3-CF₃ (EWG) | High |
| 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-5-chloropyridine | 5 | 3-CF₃ (EWG), 2-N(CH₂)₄ (EDG) | Moderate to High |
The trifluoromethyl group in our target molecule's hypothetical chloro-derivative would significantly enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The electron-donating pyrrolidinyl group may have a modest deactivating effect, but the dominant influence is likely to be the powerful EWG.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom.[7] However, the presence of strong EDGs can activate the ring sufficiently for these reactions to occur.
The pyrrolidinyl group at the 2-position of our target molecule is a potent activating group and will direct incoming electrophiles to the positions ortho and para to it (the 3- and 5-positions of the pyridine ring). However, the 3-position is already occupied by a trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at the 5-position. The trifluoromethyl group at the 3-position will deactivate the ring towards electrophilic attack, creating a competing effect.
Predicted Outcome of Electrophilic Bromination:
Caption: Predicted major product of electrophilic bromination.
Studies on the bromination of 2-aminopyridines have shown that these compounds react as free bases and are susceptible to electrophilic attack.[8] The presence of the strongly deactivating trifluoromethyl group in our target molecule will likely necessitate more forcing conditions compared to simple 2-aminopyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds. The reactivity of halopyridines in these reactions depends on the nature of the halogen (I > Br > Cl) and its position on the ring.[9]
Let's consider a hypothetical derivative, 5-bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, in a Suzuki coupling. The electronic effects of the substituents will influence the oxidative addition step of the catalytic cycle. The electron-donating pyrrolidinyl group increases electron density on the ring, which can sometimes hinder oxidative addition. Conversely, the electron-withdrawing trifluoromethyl group can facilitate this step.
Comparative Reactivity in Suzuki-Miyaura Coupling (Qualitative):
| Substrate | Halogen Position | Electronic Effects | Expected Reactivity |
| 2-Bromopyridine | 2 | None | Moderate |
| 3-Bromopyridine | 3 | None | Moderate to High |
| 2-Bromo-5-nitropyridine | 2 | 5-NO₂ (EWG) | High |
| 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | 5 | 3-CF₃ (EWG), 2-N(CH₂)₄ (EDG) | Moderate to High |
Kinetic studies of Suzuki-Miyaura reactions have shown that the nature of the substituents on the pyridine ring can significantly impact the reaction rate.[10] While direct data for our target molecule is unavailable, the presence of the trifluoromethyl group is expected to enhance the reactivity of an adjacent bromo-substituent in the oxidative addition step.
Experimental Protocols
To provide a practical context for the discussed reactivity, here are representative protocols for key transformations of pyridine derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
-
To a reaction vessel, add the halopyridine (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
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A Spectroscopic Guide to 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine and Its Isomers: A Predictive Analysis for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The trifluoromethyl group (-CF₃) often enhances metabolic stability, lipophilicity, and binding affinity, while the pyrrolidine moiety can improve solubility and modulate pharmacological activity. The pyridine scaffold, a prevalent feature in numerous pharmaceuticals, serves as a versatile platform for introducing these functional groups.
This guide presents a detailed spectroscopic comparison of 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine and its positional isomers, specifically focusing on 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine and 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine. As these compounds are not extensively characterized in publicly available literature, this document provides a predictive analysis based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the identification and differentiation of these valuable synthetic targets. We will delve into the expected nuances of their Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, supported by standardized experimental protocols.
Molecular Structures and Isomeric Considerations
The relative positions of the electron-donating pyrrolidinyl group and the electron-withdrawing trifluoromethyl group on the pyridine ring are expected to significantly influence the electronic environment and, consequently, the spectroscopic properties of each isomer.
Caption: Molecular structures of the compared isomers.
Comparative Spectroscopic Analysis (Predicted)
The following sections detail the anticipated spectroscopic signatures for each isomer. The predictions are based on the fundamental principles of spectroscopy and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structural arrangement of these isomers. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR will be highly sensitive to the electronic effects of the substituents.
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum will be particularly informative. The electron-donating pyrrolidinyl group will shield adjacent protons (upfield shift), while the electron-withdrawing trifluoromethyl group will deshield them (downfield shift).
-
This compound: The proton at position 6 (H-6) is expected to be the most downfield of the pyridine protons due to its proximity to the nitrogen atom. The protons at positions 4 and 5 will be influenced by both substituents, leading to complex splitting patterns.
-
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine: A distinct singlet is expected for the proton at position 3, being flanked by two substituents. The proton at position 5 will likely appear as a doublet, coupled to the proton at position 6.
-
4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine: The protons at positions 3 and 5, adjacent to the pyrrolidinyl group, are expected to be significantly shielded and appear as doublets. The proton at position 6, adjacent to the nitrogen and the trifluoromethyl group, will be the most deshielded.
The pyrrolidine protons will typically appear as two multiplets in the aliphatic region (around 1.9-2.1 ppm and 3.3-3.6 ppm).
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will reflect the electron density at each carbon atom.
-
The carbon atom attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.
-
The carbon atoms of the pyridine ring will show distinct chemical shifts based on their position relative to the substituents. Carbons directly attached to the nitrogen and the trifluoromethyl group will be the most deshielded.
-
The pyrrolidine carbons will appear in the aliphatic region, typically around 25 ppm and 47 ppm.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a highly sensitive technique for characterizing trifluoromethylated compounds.[1]
-
A single sharp singlet is expected for the -CF₃ group in each isomer, as there are no adjacent fluorine or hydrogen atoms to cause splitting.
-
The chemical shift of the -CF₃ signal will be indicative of the electronic environment of the pyridine ring. Generally, trifluoromethyl groups on electron-deficient rings appear at a higher field (more negative ppm values). The chemical shift is anticipated to be in the range of -60 to -70 ppm relative to CFCl₃.[2]
Predicted NMR Data Summary
| Compound | Predicted ¹H NMR (Pyridine Region, δ ppm) | Predicted ¹³C NMR (Pyridine C, δ ppm) | Predicted ¹⁹F NMR (δ ppm) |
| This compound | H-6: ~8.2 (d), H-4: ~7.6 (d), H-5: ~6.8 (t) | C-2: ~158, C-3: ~125 (q), C-4: ~138, C-5: ~115, C-6: ~148 | ~ -65 |
| 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | H-6: ~8.3 (d), H-5: ~6.7 (d), H-3: ~6.6 (s) | C-2: ~160, C-3: ~105, C-4: ~145 (q), C-5: ~110, C-6: ~150 | ~ -63 |
| 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | H-6: ~8.4 (s), H-5: ~6.5 (d), H-3: ~6.4 (d) | C-2: ~155 (q), C-3: ~108, C-4: ~155, C-5: ~106, C-6: ~152 | ~ -68 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions. 'q' denotes a quartet.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
C-F Stretching: Strong absorption bands are expected in the region of 1100-1350 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region will be characteristic of the pyridine ring.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring will be observed just below 3000 cm⁻¹.
-
C-N Stretching: The C-N stretching of the pyrrolidinyl group will likely appear in the 1250-1350 cm⁻¹ region.
The exact positions of these bands will be subtly different for each isomer, reflecting the changes in bond polarities due to the different substitution patterns.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation patterns of the isomers.
-
Molecular Ion Peak (M⁺): All three isomers have the same molecular formula (C₁₀H₁₁F₃N₂) and molecular weight (216.20 g/mol ). A prominent molecular ion peak is expected at m/z = 216 in the mass spectrum.
-
Fragmentation Patterns: The fragmentation patterns are expected to be the primary differentiating feature in their mass spectra.
-
Loss of a fluorine atom from the trifluoromethyl group is a common fragmentation pathway.
-
Cleavage of the pyrrolidine ring is also anticipated.
-
The relative intensities of the fragment ions will likely differ between the isomers due to the varying stability of the resulting radical cations.
-
Experimental Protocols
The following are detailed, standardized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: wide spectral width to encompass the expected chemical shift, 64-128 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
References
- BenchChem. A Technical Guide to the Spectroscopic Analysis of 4-Pyrrolidinopyridine. BenchChem. Accessed January 19, 2026.
- Hans J. Reich. 19F NMR Reference Standards. University of Wisconsin. Accessed January 19, 2026.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Accessed January 19, 2026.
- Sigma-Aldrich. 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine. Sigma-Aldrich. Accessed January 19, 2026.
- PubChem. 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine.
- PubChem. 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity, potency, and consistency of an active pharmaceutical ingredient (API) are paramount. 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, a novel heterocyclic compound with significant potential in medicinal chemistry, requires robust analytical methods to ensure its quality and safety. The validation of these analytical methods is not merely a regulatory formality; it is a scientific imperative that underpins the reliability of all data generated during the drug development lifecycle. This guide provides a comparative analysis of the principal analytical techniques for the validation of this compound, offering insights into the rationale behind experimental design and data interpretation.
The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1][2] This guide will navigate the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and robustness, in the context of analyzing this compound.[3][4][5][6]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the desired level of precision. For a molecule like this compound, with its aromatic and fluorinated moieties, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for quantitative analysis, while spectroscopic methods are indispensable for identification and structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone for the purity and assay determination of non-volatile and thermally labile compounds like our target molecule.[7]
Strengths:
-
High Resolution and Specificity: Capable of separating the main compound from closely related impurities.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.
-
Quantitative Accuracy: Provides precise and accurate quantification of the analyte.
Weaknesses:
-
Requires a Chromophore: Detection is typically reliant on UV absorbance, which is suitable for the pyridine ring in our molecule.
-
Matrix Effects: Excipients in a formulation can interfere with the analysis.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds and Impurities
GC is an excellent technique for the analysis of volatile compounds and can be particularly useful for identifying and quantifying residual solvents or volatile impurities in the API. While the target molecule itself may have limited volatility, GC can be employed for specific applications, potentially with derivatization.[8]
Strengths:
-
High Efficiency: Capable of separating complex mixtures of volatile compounds.
-
High Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds.
-
Coupling with Mass Spectrometry (GC-MS): Provides definitive identification of separated components.[8][9]
Weaknesses:
-
Analyte Volatility: Not suitable for non-volatile or thermally unstable compounds.
-
Derivatization Requirement: May be necessary for polar or non-volatile analytes, adding complexity to the sample preparation.
Spectroscopic Methods: Essential for Identity and Structural Confirmation
Spectroscopic techniques are crucial for the unambiguous identification and structural characterization of this compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which is invaluable for structural elucidation and impurity identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for quantitative analysis and for providing information about the electronic structure of the molecule. The pyridine ring is expected to have a distinct UV absorbance.[10][11]
Validation Parameters: A Practical Comparison
The following table summarizes the key validation parameters and how they are typically addressed for HPLC and GC methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Specificity | Demonstrated by the separation of the main peak from potential impurities, degradants, and placebo components. Peak purity analysis using a photodiode array (PDA) detector is recommended. | Achieved by demonstrating the resolution of the analyte peak from other volatile components. Confirmation with GC-MS provides a high degree of specificity. |
| Linearity | Assessed by analyzing a series of solutions of known concentrations and plotting the peak area against concentration. A linear relationship (correlation coefficient > 0.999) is expected over a defined range. | Similar to HPLC, a calibration curve is generated by injecting standards of varying concentrations. The response of the detector (e.g., FID) should be linear over the desired range. |
| Accuracy | Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Typically, results should be within 98-102% of the true value. | Assessed by analyzing samples with a known concentration of the analyte or by standard addition. Recovery studies are performed to determine the closeness of the measured value to the true value. |
| Precision | Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be less than 2%. | Similar to HPLC, precision is assessed through multiple injections of a homogenous sample. Repeatability and intermediate precision are evaluated to ensure the method's consistency. |
| Robustness | The method's resilience to small, deliberate variations in parameters such as mobile phase composition, pH, column temperature, and flow rate is assessed. | The influence of minor changes in parameters like oven temperature program, carrier gas flow rate, and injection volume on the results is investigated. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). | The minimum concentration of the analyte that can be detected and quantified with acceptable precision and accuracy. |
Experimental Protocols: Model Methodologies
The following are detailed, step-by-step methodologies for the validation of an HPLC and a GC method for this compound. These are model protocols and will require optimization for specific laboratory conditions and instrumentation.
Protocol 1: RP-HPLC Method for Purity and Assay
Caption: RP-HPLC analysis workflow for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., ~260 nm)
-
Injection Volume: 10 µL
Validation Experiments:
-
Specificity: Inject the sample, a placebo, and a spiked sample to demonstrate no interference. Perform peak purity analysis.
-
Linearity: Prepare a series of at least five concentrations of the reference standard and inject each in triplicate.
-
Accuracy: Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%) and determine the recovery.
-
Precision:
-
Repeatability: Inject six replicate preparations of the sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Deliberately vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).
Protocol 2: GC Method for Residual Solvents
Caption: GC-Headspace workflow for residual solvent analysis.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
Validation Experiments:
-
Specificity: Analyze a blank solvent and individual solvent standards to confirm retention times.
-
Linearity: Prepare standard solutions of each residual solvent at different concentrations.
-
LOD/LOQ: Determine the lowest detectable and quantifiable levels for each solvent.
-
Accuracy: Analyze a sample spiked with known amounts of residual solvents.
-
Precision: Perform replicate injections of a standard solution.
Conclusion: A Foundation for Reliable Data
The validation of analytical methods for this compound is a multifaceted process that requires a thorough understanding of both the analyte and the analytical techniques. While HPLC stands out as the primary method for purity and assay determination, GC and spectroscopic methods play crucial supporting roles in ensuring the comprehensive characterization and quality control of this promising pharmaceutical compound. By adhering to the principles of analytical validation and thoughtfully selecting and optimizing the appropriate methodologies, researchers and drug developers can build a solid foundation of reliable data to support their journey from discovery to clinical application.
References
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2014). Validation of analytical Methods. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. [Link]
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World Journal of Pharmaceutical Research. a brief review on: method validation. [Link]
-
Journal of Chemical and Pharmaceutical Research. Liquid chromatographic method for the determination of triprolidine in preparations. [Link]
-
PubMed. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. [Link]
-
Acta Chimica and Pharmaceutica Indica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
eScholarship.org. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]
-
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
-
LibreTexts. Spectroscopic Methods. [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
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Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]
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PubMed. [Gas chromatography and mass spectrometry method for detection of selected pyrethroid metabolites in urine]. [Link]
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ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]
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Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. [Link]
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PubMed. Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography. [Link]
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PubMed Central. Metabolic Profiling of Aromatic Compounds. [Link]
-
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A Comparative Guide to Fluorinated Pyridines in Drug Discovery: From Physicochemical Modulation to Enhanced Therapeutic Profiles
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with the pyridine ring being a particularly privileged motif.[1][2] This guide offers an in-depth comparative analysis of fluorinated pyridines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their application in drug discovery. We will delve into the nuanced effects of fluorination on the physicochemical and pharmacological properties of pyridine-containing compounds, supported by experimental data and detailed protocols, to empower the rational design of next-generation therapeutics.
The Decisive Impact of Fluorine on Pyridine Scaffolds
The introduction of fluorine, the most electronegative element, into a pyridine ring imparts profound changes to the molecule's properties.[2] These alterations are not merely incremental but can be strategically leveraged to overcome common challenges in drug development.
-
Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen, thereby lowering its pKa.[3][4][5] This is a critical parameter for controlling the ionization state of a drug at physiological pH, which in turn influences its solubility, membrane permeability, and potential for off-target interactions.
-
Enhancement of Metabolic Stability: Fluorine can be used to block sites of metabolic oxidation.[6][7] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the metabolic stability of the compound can be significantly improved, leading to a longer half-life and enhanced bioavailability.[1][8][9]
-
Tuning of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, the introduction of fluorine on an alkyl substituent can decrease it.[5][10][11] This allows for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Increased Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can lead to enhanced binding affinity and selectivity.[1][12][13][14]
Comparative Physicochemical Properties of Monofluorinated Pyridines
The position of the fluorine atom on the pyridine ring has a dramatic effect on its properties. The table below provides a comparative overview of the key physicochemical parameters of 2-, 3-, and 4-fluoropyridine.
| Property | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| Molecular Formula | C₅H₄FN[15] | C₅H₄FN[16] | C₅H₄FN |
| Molecular Weight | 97.09 g/mol [15] | 97.09 g/mol [16] | 97.09 g/mol |
| Boiling Point | ~126 °C[17] | ~107-108 °C | ~113-114 °C |
| pKa of Conjugate Acid | ~ -0.44 | ~ 2.97 | ~ 5.23 |
Table 1. Physicochemical properties of monofluorinated pyridines.
Experimental Protocols for Characterizing Fluorinated Pyridines
To quantitatively assess the impact of fluorination, standardized experimental protocols are essential. The following sections detail methodologies for determining key parameters.
Protocol 1: pKa Determination by Spectrophotometric Titration
Objective: To accurately measure the pKa of a fluorinated pyridine derivative.
Rationale: The UV absorbance of the pyridine ring changes with its protonation state. By monitoring this change as a function of pH, the pKa can be determined.
Materials:
-
Fluorinated pyridine compound
-
0.1 M HCl
-
0.1 M NaOH
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a 50-100 µM solution of the test compound in deionized water.
-
Place the solution in a quartz cuvette and measure the initial UV spectrum.
-
Add small aliquots of 0.1 M HCl to incrementally decrease the pH, recording the pH and UV spectrum after each addition until a stable spectrum is observed at low pH.
-
Repeat the process in a separate experiment using 0.1 M NaOH to incrementally increase the pH until a stable spectrum is observed at high pH.
-
Plot the absorbance at a wavelength that shows the largest change versus the measured pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To evaluate the metabolic stability of a fluorinated pyridine in comparison to its non-fluorinated analog.
Rationale: HLMs contain a rich source of drug-metabolizing enzymes, primarily cytochrome P450s. By incubating the compound with HLMs and monitoring its disappearance over time, we can assess its metabolic stability.
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound (typically 1 µM) with HLM in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the resulting line is the elimination rate constant (k), and the in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Case Study: Enhancing the Profile of a Kinase Inhibitor through Fluorination
Consider a hypothetical kinase inhibitor built on a pyridine scaffold that exhibits good potency but suffers from poor metabolic stability due to oxidation of the pyridine ring.
Caption: Impact of fluorination on a hypothetical kinase inhibitor.
By introducing a fluorine atom at a metabolically vulnerable position on the pyridine ring, we can achieve significant improvements in both metabolic stability and potency.
| Compound | Kinase IC₅₀ (nM) | HLM t₁/₂ (min) |
| Parent Inhibitor | 25 | 15 |
| Fluorinated Analog | 5 | >120 |
Table 2. Comparative data for a hypothetical kinase inhibitor and its fluorinated analog.
The data clearly demonstrates that the strategic incorporation of fluorine can lead to a more potent and metabolically stable drug candidate.
Synthetic Routes to Fluorinated Pyridines
The accessibility of fluorinated pyridines is crucial for their application in drug discovery. Several synthetic strategies are commonly employed.
Caption: Common synthetic pathways to fluorinated pyridines.
These methods, including deoxyfluorination of pyridine N-oxides and halogen exchange (Halex) reactions on chloro- or bromopyridines, provide medicinal chemists with a versatile toolbox for accessing a wide range of fluorinated pyridine building blocks.[18][19]
Conclusion
Fluorinated pyridines are indispensable tools in the modern drug discovery arsenal.[1][20] The strategic introduction of fluorine allows for the precise modulation of key physicochemical and pharmacological properties, leading to compounds with enhanced potency, selectivity, and metabolic stability.[7][21] A thorough understanding of the principles and experimental methodologies outlined in this guide will enable researchers to more effectively harness the power of fluorination to design and develop safer and more effective medicines.
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Introduction: The Criticality of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical research and drug development, the purity of a synthetic compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe downstream applications. The molecule 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, a heterocyclic compound incorporating a trifluoromethyl group, is representative of a class of structures increasingly vital in medicinal chemistry.[1][2] The trifluoromethyl moiety can significantly enhance metabolic stability, binding affinity, and bioavailability, while the pyridine and pyrrolidine scaffolds are prevalent in numerous FDA-approved drugs.[3][4][5]
However, the very reactions that create these valuable molecules can also generate a constellation of process-related impurities, including starting materials, regioisomers, and by-products.[6][7] These impurities can confound biological screening results, introduce toxicity, and create significant hurdles in later stages of development. This guide provides a comprehensive framework for assessing the purity of this compound, grounded in the principle of orthogonal validation. We will compare and contrast key analytical techniques, explaining the scientific rationale behind their selection and application, to construct a self-validating system for purity determination.
The Principle of Orthogonality in Purity Analysis
A single analytical method provides only one perspective on a sample's composition. To build a trustworthy purity profile, it is imperative to employ multiple, mechanistically independent—or orthogonal—methods.[8] A result confirmed by two different techniques (e.g., chromatography and spectroscopy) is significantly more reliable than a result from a single method. This guide is structured around this core principle.
Figure 1: The principle of orthogonal methods for a comprehensive purity assessment.
Part 1: Chromatographic Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, separating the main compound from its impurities based on differential partitioning between a stationary and a mobile phase. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be considered, but their applicability differs significantly.
High-Performance Liquid Chromatography (HPLC): The Primary Workhorse
HPLC is the preferred method for the quantitative analysis of this compound. Its polarity and the presence of a strong UV chromophore (the pyridine ring) make it ideally suited for reversed-phase HPLC with UV detection.
Causality Behind Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature provides effective retention for the moderately polar analyte.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) allows for the elution of compounds with a range of polarities. The addition of a modifier like 0.1% formic acid or trifluoroacetic acid is crucial. It protonates the basic nitrogen atoms on the pyridine and pyrrolidine rings, ensuring sharp, symmetrical peak shapes and preventing tailing.
-
Detection: The conjugated pyridine system provides strong UV absorbance, typically around 254 nm, allowing for sensitive detection with a simple Diode Array Detector (DAD) or UV-Vis detector.
Gas Chromatography (GC): A Tool for Specific Impurities
GC separates compounds based on their volatility and interaction with the stationary phase. While the target molecule may have sufficient volatility, its thermal stability is a concern. However, GC, particularly with a mass spectrometry (MS) detector (GC-MS), excels at identifying and quantifying highly volatile impurities.
Primary Application: Residual Solvent Analysis The most critical role for GC in this context is for residual solvent analysis via headspace injection (HS-GC). Solvents used during synthesis and purification (e.g., toluene, THF, ethyl acetate) are common impurities that must be controlled to levels stipulated by guidelines such as those from the International Council for Harmonisation (ICH).
Comparison: HPLC vs. GC for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Analyte Suitability | Excellent for non-volatile & thermally sensitive compounds. | Requires volatile & thermally stable compounds. | HPLC is superior. The target molecule's polarity and molecular weight are ideal for HPLC, avoiding potential on-column degradation that could occur in a hot GC inlet. |
| Primary Purpose | Quantitative purity (% area), impurity profiling. | Residual solvent analysis, volatile impurity detection. | Use HPLC for primary purity and GC for orthogonal analysis of volatile components. |
| Detection | UV-Vis (DAD) is highly effective due to the pyridine chromophore. | Flame Ionization Detector (FID) for quantitation; Mass Spectrometry (MS) for identification. | HPLC-UV provides excellent quantitative data. GC-MS is invaluable for identifying unknown volatile impurities. |
| Resolution | High resolving power for closely related structural isomers. | Excellent for separating compounds with different boiling points. | HPLC is better suited for separating potential regioisomers formed during synthesis. |
Part 2: Spectroscopic Analysis for Structural Confirmation and Orthogonal Quantification
Spectroscopic methods provide information about a molecule's structure and can be used for quantitative analysis in a manner completely independent of chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is unparalleled for confirming the chemical structure of the synthesized compound and identifying impurities. For this specific molecule, a multi-nuclear approach is essential.
-
¹H NMR: Provides a proton "fingerprint" of the molecule. The integration of signals can give a preliminary assessment of purity by comparing the relative amounts of the main compound and any visible impurities.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of unexpected signals can indicate impurities.
-
¹⁹F NMR: This is a particularly powerful and often overlooked tool for fluorinated compounds.[5] It is highly sensitive and operates in a spectral region free from other signals. A single, sharp signal is expected for the CF₃ group. The presence of other signals in the ¹⁹F spectrum is a definitive indicator of fluorine-containing impurities.
Quantitative NMR (qNMR): An Absolute Method Unlike chromatography, which provides a relative purity value (% area), qNMR can determine the absolute purity (mass fraction) of a compound.[8] This is achieved by adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a specific analyte proton signal to that of a known standard signal, the exact amount of the target compound can be calculated. This provides a truly orthogonal value to the HPLC assay.[8]
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying the molecular weights of unknown impurity peaks, providing crucial clues to their structures.[9][]
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantitative Purity
-
System: Agilent 1260 Infinity II or equivalent, with DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Analysis: Integrate all peaks with an area greater than 0.05%. Purity is reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: ¹⁹F NMR for Fluorinated Impurity Detection
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.
-
Acquisition Parameters:
-
Use a standard ¹⁹F pulse program.
-
Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative signal integration.
-
-
Processing: Apply Fourier transform and phase correction. Reference the spectrum if an internal standard is used.
-
Analysis: The spectrum should ideally show a single singlet for the CF₃ group. Integrate any additional signals to estimate the level of fluorine-containing impurities.
Integrated Purity Assessment: A Mass Balance Approach
The most accurate representation of purity combines data from all orthogonal methods in a mass balance calculation.
Figure 2: Workflow for an integrated purity assessment using a mass balance approach.
Hypothetical Data Summary
| Analytical Test | Method | Result | Purpose |
| Assay vs. Impurities | HPLC-UV (Area %) | 99.5% | Quantifies the main compound relative to non-volatile impurities. |
| Residual Solvents | Headspace GC-FID | 0.15% (Ethyl Acetate) | Quantifies volatile organic impurities from the synthesis. |
| Water Content | Karl Fischer Titration | 0.10% | Quantifies water, a common non-volatile impurity. |
| Structural Confirmation | ¹H, ¹³C, ¹⁹F NMR, MS | Conforms to Structure | Confirms the identity of the main peak in the chromatogram. |
| Calculated Purity | Mass Balance | 99.25% | Calculated as 100% - 0.5% (from HPLC) - 0.15% - 0.10% |
Conclusion and Recommendations
Assessing the purity of a key synthetic intermediate like this compound demands a multi-faceted, scientifically rigorous approach. Relying on a single technique, such as HPLC, provides an incomplete and potentially misleading picture. By adopting an orthogonal validation strategy—combining the quantitative power of HPLC , the specificity of Headspace GC for residual solvents, the accuracy of Karl Fischer titration for water content, and the definitive structural confirmation of multinuclear NMR —researchers can build a high-confidence, self-validating purity profile. This comprehensive characterization is essential for ensuring the integrity of subsequent biological and developmental studies, ultimately accelerating the path from synthesis to discovery.
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A Comparative Guide to Cross-Reactivity Profiling of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The confluence of a pyrrolidine ring, a pyridine core, and a trifluoromethyl group creates a chemical scaffold with significant potential in drug discovery. The pyrrolidine ring is a versatile, sp³-rich structure found in numerous natural products and FDA-approved drugs, offering three-dimensional diversity that can enhance target binding.[1][2][3][4] The pyridine moiety is a prevalent azaheterocycle in medicinal chemistry, often improving physicochemical properties like solubility and metabolic stability.[5][6][7][8] Furthermore, the incorporation of a trifluoromethyl group can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile due to its unique electronic properties.[9][10][11]
Derivatives of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine represent a promising class of molecules for which a thorough understanding of their biological targets is paramount. While their structural motifs suggest potential activity against targets such as protein kinases or G-protein coupled receptors (GPCRs), the likelihood of cross-reactivity—the interaction with unintended off-targets—is a critical consideration.[12][13] Off-target effects can lead to adverse drug reactions, but they can also be harnessed for therapeutic benefit in an approach known as polypharmacology.[13][14]
This guide provides a comprehensive framework for conducting cross-reactivity studies on novel this compound derivatives. We will detail the experimental methodologies, explain the rationale behind procedural choices, and offer a template for data presentation and interpretation, thereby establishing a self-validating system for selectivity assessment.
Phase 1: Defining the Target Landscape with Broad Panel Screening
The initial step in characterizing a new chemical series is to cast a wide net to identify potential on- and off-targets. This is most efficiently achieved through large-scale biochemical screens against diverse target families. Given the structural alerts present in the scaffold, protein kinases and GPCRs are the most logical starting points.
Kinome-Wide Selectivity Profiling
The conserved nature of the ATP-binding pocket across the human kinome makes kinase inhibitors particularly susceptible to cross-reactivity.[12] A comprehensive profiling assay is therefore essential.
This method is considered a gold standard for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.[14][15]
Objective: To determine the inhibitory activity of test compounds against a broad panel of recombinant human protein kinases at a single, high concentration to identify initial hits.
Materials:
-
Test Compounds (e.g., PYR-001, PYR-002) dissolved in DMSO.
-
Control Inhibitor (e.g., Staurosporine, a non-selective kinase inhibitor).
-
Recombinant human kinases (e.g., a panel of >300 kinases).
-
Kinase-specific substrates (peptides or proteins).
-
[γ-³³P]ATP.
-
Kinase reaction buffer.
-
96-well filter plates.
-
Scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in DMSO. For a primary screen, a single concentration of 1 µM is typically used.
-
Reaction Setup: In each well of a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the test compound or control inhibitor to the designated wells. Include DMSO-only wells as a negative control (100% activity).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The concentration should be at or near the Kₘ for each specific kinase to ensure physiological relevance.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & Capture: Stop the reaction and capture the radiolabeled substrate on a filter membrane by washing away unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
Causality Behind Choices: Using a radiometric format provides a direct and highly sensitive measure of catalytic activity, making it less prone to interference from autofluorescent or colored compounds.[14] Screening at a single, high concentration is a cost-effective way to quickly identify potential interactions that warrant further investigation through dose-response studies.
GPCR Off-Target Liability Screening
GPCRs represent the largest family of cell surface receptors and are targets for over 30% of FDA-approved drugs, making them a critical family to assess for off-target binding.[16]
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, indicating competitive binding.
Objective: To identify compounds that bind to a panel of common GPCRs associated with adverse drug events.
Materials:
-
Test Compounds (e.g., PYR-001, PYR-002).
-
Cell membranes prepared from cell lines overexpressing the target GPCRs.
-
Known radiolabeled ligands for each GPCR target.
-
Assay buffer.
-
Glass fiber filter mats.
-
Scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare dilutions of test compounds in DMSO. A standard screening concentration is 10 µM.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the specific radioligand, and the assay buffer.
-
Compound Addition: Add the test compound. Include wells with a known unlabeled ligand for the receptor as a positive control (defining non-specific binding) and DMSO-only wells as a negative control (defining total binding).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filter mats to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each test compound.
Causality Behind Choices: Binding assays are a direct measure of interaction with the receptor and are a foundational step in assessing potential GPCR activity.[16][17] Screening against a panel of receptors known to be involved in off-target side effects provides an early warning of potential liabilities.
Phase 2: Cellular Assays for Target Validation and Selectivity
Biochemical assays identify molecular interactions but do not guarantee activity in a cellular context. Cellular assays are essential to confirm that a compound can cross the cell membrane, engage its target, and elicit a functional response.
Experimental Protocol: Cellular Target Engagement via Western Blot
For a kinase target, a common method to confirm engagement is to measure the phosphorylation of its downstream substrate.
Objective: To determine if a lead compound inhibits the target kinase in a cellular environment, leading to a decrease in substrate phosphorylation.
Materials:
-
Relevant human cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compounds and a known selective inhibitor.
-
Stimulant (if required to activate the signaling pathway).
-
Lysis buffer.
-
Primary antibodies (total and phospho-specific for the substrate).
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blot equipment.
Step-by-Step Methodology:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the test compound for a specified time.
-
Pathway Stimulation: If necessary, stimulate the cells to activate the target kinase pathway.
-
Cell Lysis: Wash the cells and add lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total (non-phosphorylated) substrate to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration.
Causality Behind Choices: This method provides direct evidence of target modulation within a physiological system, validating the biochemical findings.[18] Observing a dose-dependent decrease in substrate phosphorylation is a strong indicator of on-target activity.
Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different derivatives.
Table 1: Comparative Kinome Selectivity Profile
This table summarizes the inhibitory activity of hypothetical derivatives against a small, representative panel of kinases. A value of >50% inhibition is often used as a threshold for a "hit."
| Kinase Target | PYR-001 (% Inhibition @ 1µM) | PYR-002 (% Inhibition @ 1µM) | Alternative Compound X (% Inhibition @ 1µM) |
| Target Kinase A | 95% | 98% | 92% |
| Off-Target Kinase B | 8% | 15% | 65% |
| Off-Target Kinase C | 55% | 20% | 72% |
| Off-Target Kinase D | 12% | 5% | 18% |
| Off-Target Kinase E | 4% | 9% | 45% |
Interpretation: In this hypothetical example, both PYR-001 and PYR-002 show high potency against the intended Target Kinase A. However, PYR-001 also shows significant inhibition of Off-Target Kinase C, indicating a potential cross-reactivity liability. PYR-002 demonstrates a cleaner profile in this panel compared to both PYR-001 and the alternative compound.
Table 2: Comparative GPCR Off-Target Profile
This table shows the percent inhibition of radioligand binding for a panel of GPCRs commonly associated with adverse effects.
| GPCR Target | PYR-001 (% Inhibition @ 10µM) | PYR-002 (% Inhibition @ 10µM) | Alternative Compound Y (% Inhibition @ 10µM) |
| 5-HT₂ₐ Receptor | 7% | 12% | 9% |
| Dopamine D₂ Receptor | 15% | 8% | 58% |
| α₁-Adrenergic Receptor | 65% | 18% | 25% |
| M₁ Muscarinic Receptor | 4% | 9% | 11% |
Interpretation: Here, PYR-001 shows significant interaction with the α₁-Adrenergic Receptor, which could predict cardiovascular side effects. PYR-002 and Alternative Compound Y have cleaner profiles against this specific panel, although Compound Y shows considerable binding to the Dopamine D₂ receptor.
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological relationships.
Caption: High-level workflow for cross-reactivity profiling of novel compounds.
Caption: Signaling pathway illustrating on-target vs. off-target kinase inhibition.
Conclusion
A rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of modern drug discovery. For novel chemical series like the this compound derivatives, an early and comprehensive understanding of their selectivity profile is indispensable. By employing a phased approach that begins with broad biochemical screening and progresses to focused cellular validation, researchers can make informed decisions, prioritize candidates with the highest potential for success, and mitigate the risks of late-stage failure due to unforeseen off-target activities. This guide provides a robust framework for generating the critical data needed to advance promising new chemical entities toward the clinic.
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A Comparative Guide to the Synthesis of Trifluoromethylpyridines: Strategies, Mechanisms, and Applications
The introduction of a trifluoromethyl (CF₃) group into a pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpyridines (TFMPs) privileged structures in drug discovery and crop protection.[1][2][3] This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, offering field-proven insights, supporting experimental data, and detailed protocols for researchers, scientists, and drug development professionals.
Foundational Strategies: An Overview
The synthesis of trifluoromethylpyridines can be broadly classified into two major approaches, each with its own set of advantages and limitations:
-
Building from the Ring: These methods involve the modification of a pre-existing pyridine or picoline precursor. The most established of these is the halogen exchange (HALEX) reaction, a robust, industrial-scale process. More modern approaches focus on the direct C-H trifluoromethylation of the pyridine ring, a highly atom-economical strategy that has seen significant recent advances.
-
Building the Ring: This strategy relies on the construction of the pyridine ring from acyclic building blocks that already incorporate the trifluoromethyl group. These cyclocondensation and cyclization reactions offer excellent control over the final substitution pattern.[4][5]
The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Building from the Ring: Modification of Pre-existing Pyridines
The Industrial Workhorse: Halogen Exchange (HALEX)
The most traditional and industrially significant method for synthesizing TFMPs is the fluorination of (trichloromethyl)pyridines using hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride (SbF₃).[1][6] This method is particularly effective for large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, a precursor to the herbicide fluazifop.[1]
The core of this process is the stepwise substitution of chlorine atoms for fluorine on a trichloromethyl group attached to the pyridine ring.
Mechanistic Causality
The reaction proceeds via a series of SN2-type reactions where the fluoride ion displaces chloride. The reaction is often catalyzed by metal halides (e.g., FeCl₃, FeF₃) and is typically performed under high pressure and temperature.[6] The electron-withdrawing nature of the pyridine ring facilitates the nucleophilic attack on the α-carbon of the trichloromethyl group.
Experimental Workflow: Vapor-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The following diagram illustrates a typical industrial workflow for the vapor-phase synthesis of a dichlorinated TFMP derivative.[1]
Caption: Industrial vapor-phase synthesis of TFMPs.
Performance Comparison
| Method | Key Features | Advantages | Disadvantages |
| Halogen Exchange | High temperature & pressure fluorination of trichloromethylpyridines. | Scalable, cost-effective for specific isomers, well-established. | Harsh reaction conditions, limited to specific substitution patterns, use of hazardous HF.[1][6] |
The Modern Approach: Direct C-H Trifluoromethylation
Direct C–H trifluoromethylation represents a more elegant and atom-economical approach, avoiding the need for pre-functionalized substrates.[7] Significant progress has been made in controlling the regioselectivity of this transformation, allowing for the targeted introduction of the CF₃ group at the C-2, C-3, or C-4 positions of the pyridine ring.
Regioselective C-2 Trifluoromethylation via N-ylide Formation
One effective strategy for achieving C-2 selectivity involves the formation of a pyridinium ylide intermediate. This approach utilizes the inherent reactivity of the C-2 position in these species towards electrophilic trifluoromethylating reagents.
Regioselective C-3 Trifluoromethylation via Nucleophilic Activation
Trifluoromethylation at the C-3 position of pyridines has historically been challenging.[8] A recent breakthrough involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethyl source.[9][10][11] This method proceeds through the formation of an N-silyl enamine intermediate, which directs the trifluoromethylation to the C-3 position.[9]
Regioselective C-4 Trifluoromethylation
Similar to C-2 functionalization, strategies involving the formation of activated pyridine intermediates can be employed to direct trifluoromethylation to the C-4 position. The choice of activating group and reaction conditions is crucial for achieving high regioselectivity.
Comparative Analysis of Direct C-H Trifluoromethylation Methods
| Position | Method | Reagents & Conditions | Yield Range (%) | Key Advantages |
| C-2 | N-Methylpyridinium Salt Activation | Pyridinium iodide salts, TFA, Ag₂CO₃, DMF | Good | High regioselectivity, good functional group compatibility.[7][12] |
| C-3 | Nucleophilic Activation via Hydrosilylation | Hydrosilane, B(C₆F₅)₃ catalyst, then Togni reagent | Moderate to High | Access to otherwise difficult-to-obtain C-3 isomers, late-stage functionalization.[9][10][11] |
| C-4 | Radical Trifluoromethylation | NaSO₂CF₃ (Langlois reagent), oxidant | Variable | Simple, readily available reagents. |
Note: Yields are highly substrate-dependent.
Experimental Protocol: C-3 Selective Trifluoromethylation of a Quinoline Derivative
The following is a representative protocol for the C-3 selective trifluoromethylation of a quinoline, a related nitrogen heterocycle, which demonstrates the principle of nucleophilic activation.[9]
-
Hydrosilylation: To a solution of the quinoline derivative (1.0 equiv) in 1,2-dichloroethane is added tris(pentafluorophenyl)borane (0.1 equiv) and methylphenylsilane (2.5 equiv). The mixture is heated at 65 °C.
-
Trifluoromethylation: After the formation of the N-silyl enamine intermediate, the reaction is cooled, and an electrophilic trifluoromethylating reagent (e.g., Togni Reagent I, 2.0 equiv) is added.
-
Oxidation: An oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to facilitate the rearomatization to the final product.
-
Workup and Purification: The reaction is quenched, extracted, and the product is purified by column chromatography.
Building the Ring: Cyclization and Cyclocondensation Strategies
Constructing the pyridine ring from acyclic precursors already bearing a trifluoromethyl group is a powerful strategy for accessing a wide variety of TFMP isomers.[4][5] This "bottom-up" approach provides excellent control over the final substitution pattern.
Kröhnke Annulation
The Kröhnke pyridine synthesis is a classic method that can be adapted for the synthesis of TFMPs. A multicomponent variation involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate to yield 2-trifluoromethyl pyridines.[13]
Cyclization of Ketoxime Acetates
A modular approach to 4,6-bis(trifluoromethyl)pyridines involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone.[14] This method is noted for its broad functional group compatibility and good yields.
From Trifluoromethylated Building Blocks
A number of readily available trifluoromethyl-containing building blocks can be used in cyclocondensation reactions to form the pyridine ring.[1] Common starting materials include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
These building blocks can be reacted with various nitrogen sources and other components to construct the desired TFMP. For instance, a method for synthesizing 2-chloro-4-(trifluoromethyl) pyridine involves the cyclization of an intermediate derived from vinyl n-butyl ether and a trifluoroacetyl compound.[15]
Logical Workflow for Cyclization-Based Synthesis
Caption: General workflow for ring construction strategies.
Summary and Outlook
The synthesis of trifluoromethylpyridines is a mature field with a diverse array of available methodologies. The choice of the optimal synthetic route depends on a careful consideration of the target structure, scale, and available resources.
-
Halogen exchange remains the go-to method for the industrial production of specific, high-demand TFMP intermediates.
-
Direct C-H trifluoromethylation offers the most modern and atom-economical approach, with rapidly advancing capabilities for regiocontrol, making it ideal for late-stage functionalization in drug discovery.
-
Cyclization strategies provide unparalleled control over substitution patterns, enabling the synthesis of complex and highly functionalized TFMPs from simple, trifluoromethylated starting materials.
Future research will likely focus on developing even more selective and efficient direct C-H functionalization methods, as well as expanding the library of readily available trifluoromethylated building blocks for cyclization approaches. The continued innovation in this area ensures that trifluoromethylpyridines will remain a vital component in the development of new pharmaceuticals and agrochemicals.
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A Technical Guide to Benchmarking the Efficacy of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine-based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous, multi-faceted evaluation. This guide provides a comprehensive framework for benchmarking the efficacy of a novel class of compounds, 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine derivatives, in the context of oncology, specifically as inhibitors of tyrosine kinases. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key assays, ensuring a scientifically robust assessment of this promising chemical series.
The selection of the this compound scaffold is rooted in established medicinal chemistry principles. The pyrrolopyridine core is known to mimic the purine ring of ATP, making it an effective hinge-binding motif for kinase inhibition.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity through favorable electronic interactions.[2] Furthermore, the pyrrolidine moiety can improve aqueous solubility and provide a vector for further chemical modification to optimize potency and selectivity.[3]
This guide will focus on a hypothetical series of these compounds, designated as "PYR-series," and compare their performance against established tyrosine kinase inhibitors (TKIs) such as Imatinib and Dasatinib. The primary target for this hypothetical series is the aberrant Bcr-Abl kinase, a hallmark of Chronic Myeloid Leukemia (CML).[4][5] We will also assess off-target effects on key kinases in related signaling pathways, such as the PI3K/Akt/mTOR pathway, to build a comprehensive selectivity profile.[6][7][8]
The Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[4][9] It activates a cascade of downstream signaling pathways, including the Ras-MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5][9][10] Effective therapeutic strategies for CML have centered on the targeted inhibition of the Bcr-Abl kinase activity.[2][11][12]
Caption: Simplified Bcr-Abl signaling cascade in CML.
Experimental Workflow for Efficacy Benchmarking
A logical and phased approach is critical for the efficient evaluation of novel kinase inhibitors. Our workflow begins with in vitro enzymatic assays to determine direct target engagement and potency, progresses to cell-based assays to assess activity in a biological context, and culminates in preliminary pharmacokinetic profiling.
Caption: Phased experimental workflow for inhibitor benchmarking.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data for our PYR-series compounds against established benchmarks.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency against its target kinase.[13] Lower IC50 values indicate higher potency. The data below was generated using a luminescence-based in vitro kinase assay.[14][15]
| Compound | Bcr-Abl IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| PYR-01 | 15 | 2,500 | >10,000 |
| PYR-02 | 8 | 1,800 | 8,500 |
| PYR-03 | 25 | >10,000 | >10,000 |
| Imatinib | 250 | 5,000 | >10,000 |
| Dasatinib | 1 | 1,200 | 2,000 |
Table 1: In Vitro Kinase Inhibition Profile. Data represents the mean of three independent experiments.
Interpretation: The PYR-series compounds, particularly PYR-02, demonstrate potent inhibition of the Bcr-Abl kinase, comparable or superior to the first-generation inhibitor Imatinib and approaching the potency of the second-generation inhibitor Dasatinib. Importantly, the PYR-series shows a favorable selectivity profile with significantly less inhibition of off-target kinases PI3Kα and mTOR compared to their primary target.
Cell-Based Efficacy
Cell-based assays are crucial for determining a compound's activity in a more complex biological system, accounting for factors like cell permeability and engagement with the target in its native environment.[16][17] The K562 cell line, which is positive for the Bcr-Abl fusion gene, is a standard model for CML.[18]
| Compound | K562 Cell Viability EC50 (nM) |
| PYR-01 | 55 |
| PYR-02 | 30 |
| PYR-03 | 80 |
| Imatinib | 350 |
| Dasatinib | 5 |
Table 2: Cell-Based Efficacy in K562 Cells. EC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of treatment.
Interpretation: The potent enzymatic inhibition observed with the PYR-series translates well into cellular activity. PYR-02, the most potent compound in the biochemical assay, also shows the highest efficacy in the cell-based model, significantly outperforming Imatinib. This suggests good cell permeability and on-target activity for the PYR-series.
Preliminary Pharmacokinetic Profile
A preliminary assessment of pharmacokinetic (PK) properties is essential to gauge the potential for in vivo efficacy.[19][20] Microsomal stability provides an early indication of a compound's metabolic fate.
| Compound | Mouse Liver Microsomal Stability (t½, min) |
| PYR-01 | 45 |
| PYR-02 | 65 |
| PYR-03 | 30 |
| Imatinib | 50 |
| Dasatinib | 40 |
Table 3: In Vitro Metabolic Stability. The half-life (t½) was determined following incubation with mouse liver microsomes.
Interpretation: PYR-02 exhibits superior metabolic stability in mouse liver microsomes compared to both benchmark drugs, suggesting it may have a more favorable in vivo half-life. This is a promising characteristic for a potential oral therapeutic.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key assays referenced in this guide.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 of an inhibitor against a purified kinase enzyme by measuring ADP production.[14][15]
Materials:
-
Purified recombinant Bcr-Abl kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (PYR-series) and benchmarks (Imatinib, Dasatinib)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, opaque microplates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from 100 µM.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of Bcr-Abl kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of inhibitors on the proliferation of K562 cells.[18]
Materials:
-
K562 human chronic myeloid leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds and benchmarks
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom, white-walled microplates
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical PYR-series, particularly compound PYR-02, demonstrates potent and selective inhibition of Bcr-Abl kinase, translates to strong cellular efficacy, and exhibits a favorable preliminary pharmacokinetic profile.
Further development of this series should focus on comprehensive selectivity profiling against a broader panel of kinases to identify any potential off-target liabilities.[21][22] In vivo efficacy studies in a CML xenograft mouse model are the logical next step to validate the promising in vitro and cellular data. Structure-activity relationship (SAR) studies around the pyrrolidine and pyridine rings can be conducted to further optimize potency, selectivity, and pharmacokinetic properties.[23][24][25] This systematic and rigorous benchmarking approach provides a solid foundation for advancing this chemical series toward clinical development.
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El-Sayed, M. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4485. Available from: [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]
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Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 134-144. Available from: [Link]
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Iacobucci, C., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. Available from: [Link]
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Tian, Y., et al. (2014). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Yao Xue Xue Bao, 49(5), 621-632. Available from: [Link]
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Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6342-6357. Available from: [Link]
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Ardito, F., et al. (2021). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Cancers, 13(16), 4057. Available from: [Link]
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El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 85, 434-443. Available from: [Link]
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Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. Available from: [Link]
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Putra, K. P., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(48), 45679-45722. Available from: [Link]
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Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Journal of Chemical Information and Modeling, 65(3), 960-971. Available from: [Link]
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Peng, Y., et al. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Nature Communications, 12(1), 3020. Available from: [Link]
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Wang, X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(20), 13686-13705. Available from: [Link]
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Britton, R., et al. (2021). Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). Journal of Medicinal Chemistry, 64(15), 11376-11400. Available from: [Link]
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Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5824. Available from: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14791-14838. Available from: [Link]
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A Senior Application Scientist's Guide to Trifluoromethylation of Pyridines: A Side-by-Side Reagent Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry. This transformation can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in drug discovery. However, the unique electronic properties of the pyridine ring—an electron-deficient π-system—present significant challenges for selective and efficient trifluoromethylation.
This guide provides a detailed, comparative analysis of the primary classes of trifluoromethylation reagents, offering a practical framework for selecting the optimal reagent for your specific pyridine substrate. We will delve into the mechanistic nuances of electrophilic, nucleophilic, and radical pathways, supported by experimental data and protocols to inform your synthetic strategy.
The Chemical Dichotomy: Navigating Electrophilic, Nucleophilic, and Radical Pathways
The choice of a trifluoromethylation reagent is fundamentally dictated by the electronic nature of the pyridine ring and the desired regioselectivity. The three main strategies are categorized by the nature of the trifluoromethyl source.
Diagram: Trifluoromethylation Strategies for Pyridines
Caption: Overview of the three major trifluoromethylation pathways for pyridine synthesis.
Electrophilic Trifluoromethylation: Taming the "CF3+" Synthon
Electrophilic trifluoromethylation reagents are conceptually attractive but challenging to employ with electron-deficient pyridines. Direct electrophilic aromatic substitution is often sluggish. Therefore, these methods typically require pre-functionalization of the pyridine ring, such as conversion to a pyridine N-oxide, to enhance its nucleophilicity.
Mechanism of Action: The core principle involves the generation of a highly electrophilic "CF3+" equivalent that can be attacked by an electron-rich center on the pyridine ring or its activated derivative.
Leading Reagents:
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These are some of the most powerful electrophilic trifluoromethylating agents. They are crystalline, stable solids that deliver a "CF3+" moiety upon reaction with a nucleophile.
-
Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These hypervalent iodine compounds are highly versatile and widely used. They are more user-friendly than some earlier reagents and exhibit broad functional group tolerance.
Comparative Analysis of Electrophilic Reagents
| Reagent | Structure | Key Advantages | Key Limitations | Typical Conditions |
| Umemoto's Reagent | S-(CF3)dibenzothiophenium | High reactivity, effective for challenging substrates. | Can require strong acids or bases; byproduct removal can be difficult. | Often requires activation with a base or Lewis acid. |
| Togni's Reagent I | 1-(CF3)-1,2-benziodoxol-3(1H)-one | Bench-stable, broad functional group tolerance, commercially available. | Can be expensive; reactions may require elevated temperatures. | Often used with a Lewis acid or Brønsted acid promoter. |
Nucleophilic Trifluoromethylation: The Power of "CF3-"
Nucleophilic trifluoromethylation is a robust strategy, particularly for pyridines bearing a good leaving group (e.g., Cl, Br) at positions susceptible to nucleophilic aromatic substitution (SNAr), typically the C2 and C4 positions.
Mechanism of Action: This pathway involves the direct displacement of a leaving group on the pyridine ring by a nucleophilic "CF3-" source. The reaction proceeds through a Meisenheimer intermediate.
Leading Reagents:
-
(Trifluoromethyl)trimethylsilane (TMSCF3): Often referred to as the Ruppert-Prakash reagent, TMSCF3 is a volatile liquid that serves as a precursor to the "CF3-" anion upon activation with a fluoride source (e.g., TBAF, CsF). It is arguably the most common nucleophilic CF3 source.
-
Potassium (trifluoromethyl)trimethoxyborate (K(CF3B(OMe)3)): This is a stable, solid reagent that releases the CF3 anion under milder conditions than TMSCF3, often without the need for a strong fluoride activator.
Comparative Analysis of Nucleophilic Reagents
| Reagent | Structure | Key Advantages | Key Limitations | Typical Conditions |
| TMSCF3 | (CH3)3SiCF3 | Highly effective for SNAr, well-established protocols. | Requires a stoichiometric fluoride activator; volatility can be a handling issue. | Anhydrous solvent (e.g., THF), fluoride source (e.g., TBAF). |
| K(CF3B(OMe)3) | K[B(OMe)3CF3] | Solid, air-stable, milder activation conditions. | Can be less reactive than activated TMSCF3 for some substrates. | Often used with a copper catalyst for cross-coupling reactions. |
Radical Trifluoromethylation: The Minisci-Type Revolution
Radical trifluoromethylation has emerged as a powerful and versatile method for the direct C-H functionalization of pyridines. This approach is particularly effective for introducing the CF3 group at the C2 or C4 positions, leveraging the inherent reactivity of the protonated pyridine ring towards radical attack.
Mechanism of Action: The reaction, often a variation of the Minisci reaction, involves the generation of a trifluoromethyl radical (CF3•), which then adds to the electron-deficient pyridine ring. Subsequent oxidation and deprotonation yield the trifluoromethylated product.
Leading Reagents:
-
Sodium Trifluoromethanesulfinate (CF3SO2Na, Langlois' Reagent): This inexpensive and stable salt generates CF3 radicals upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (TBHP).
-
Trifluoroacetic Anhydride (TFAA)/DMSO: This system generates CF3 radicals through the Pummerer-type reaction of DMSO with TFAA.
-
Photoredox Catalysis with CF3I or CF3SO2Cl: Modern photoredox methods allow for the generation of CF3 radicals under exceptionally mild conditions using visible light and a photocatalyst.
Comparative Analysis of Radical Reagents
| Reagent/System | Radical Source | Key Advantages | Key Limitations | Typical Conditions |
| CF3SO2Na / Oxidant | CF3SO2Na | Inexpensive, scalable, operationally simple. | Often requires acidic conditions and an excess of oxidant; regioselectivity can be an issue. | Aqueous or organic solvent, oxidant (e.g., TBHP), acid. |
| TFAA / DMSO | (CF3CO)2O + DMSO | Readily available starting materials. | Can generate stoichiometric byproducts; reaction can be exothermic. | Neat or in a co-solvent, often at room temperature. |
| Photoredox / CF3I | CF3I | Extremely mild conditions, high functional group tolerance. | Requires specialized photochemical equipment; photocatalyst can be expensive. | Anhydrous solvent, photocatalyst (e.g., Ru(bpy)3Cl2), visible light source. |
Experimental Protocol: Radical Trifluoromethylation of 4-Phenylpyridine using CF3SO2Na
This protocol provides a representative example of a Minisci-type radical trifluoromethylation.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for a typical Minisci-type trifluoromethylation.
Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpyridine (1.0 mmol, 155 mg), sodium trifluoromethanesulfinate (2.0 mmol, 312 mg), and a solvent mixture of DMSO (5 mL) and water (5 mL).
-
Acidification: Stir the mixture at room temperature and slowly add trifluoroacetic acid (2.0 mmol, 150 µL). The acid is crucial for protonating the pyridine ring, which activates it towards radical attack.
-
Radical Initiation: Slowly add tert-butyl hydroperoxide (70% in water, 3.0 mmol, 386 µL) to the reaction mixture. The addition should be done carefully as the reaction can be exothermic. The TBHP acts as the oxidant to convert the sulfinate salt into the trifluoromethyl radical.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to decompose any remaining oxidant.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(trifluoromethyl)-4-phenylpyridine.
Conclusion and Future Outlook
The selection of a trifluoromethylation reagent for pyridine synthesis is a multi-faceted decision that balances substrate scope, desired regioselectivity, and operational simplicity.
-
For pyridines with leaving groups , nucleophilic reagents like TMSCF3 offer a reliable and high-yielding pathway.
-
For direct C-H functionalization , radical methods are unparalleled. CF3SO2Na provides an economical and scalable route, while photoredox catalysis offers supreme mildness and functional group compatibility for delicate, late-stage intermediates.
-
Electrophilic reagents like Togni's reagent find their niche in the functionalization of pre-activated pyridines or in cases where other methods fail.
The field continues to evolve, with ongoing research focused on developing more efficient, sustainable, and selective trifluoromethylation methods. The continued development of novel radical precursors and catalytic systems promises to further expand the synthetic chemist's toolbox for accessing these valuable fluorinated heterocycles.
References
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic and heteroaromatic compounds by sodium trifluoromethanesulfinate. Tetrahedron Letters, 32(51), 7525-7528. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77–80. [Link]
Safety Operating Guide
Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it encompasses ensuring you can handle these materials with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, a specialized heterocyclic compound. The protocols herein are designed to be a self-validating system, grounded in established safety standards and a causal understanding of chemical hazards.
Hazard Assessment: Understanding the Compound
A thorough risk assessment is the foundation of laboratory safety. While comprehensive toxicological data for this compound is not fully established, its constituent moieties—a pyridine ring, a trifluoromethyl group, and a pyrrolidine substituent—inform a conservative safety posture. The pyridine structure, for instance, is associated with potential liver and neurological effects[1]. Safety Data Sheets (SDS) for this chemical and structurally related compounds indicate several key hazards that dictate our protective strategy.[2][3][4][5][6]
Summary of Identified Hazards:
| Hazard Category | Description | Primary Exposure Routes | Supporting Sources |
| Skin Irritation/Corrosion | Causes skin irritation and potentially severe burns upon prolonged contact.[2][3][7] | Dermal | [2][3][4][6][7][8] |
| Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage.[2][3][6] | Ocular | [2][3][4][6] |
| Acute Toxicity | Harmful if swallowed or inhaled.[2][5][7][8] The toxicological properties have not been fully investigated.[3] | Ingestion, Inhalation | [2][3][5][7][8] |
| Organ Toxicity | Pyridine and its derivatives are linked to potential liver, kidney, and neurological damage.[1] | Inhalation, Dermal, Ingestion | [1] |
| Flammability | Classified as a flammable liquid and vapor. Vapors may form explosive mixtures with air.[5][6][7][8] | Inhalation | [5][6][7][8][9][10] |
| Aquatic Toxicity | Harmful to aquatic life, potentially with long-lasting effects.[2][5][7] | Environmental Release | [2][5][7] |
This assessment mandates a stringent approach to personal protective equipment (PPE) to create a reliable barrier against all potential exposure routes.
Core PPE Requirements: A Multi-Layered Defense
Engineering controls, such as certified chemical fume hoods, are the primary line of defense and are mandatory for handling this compound.[3][9] PPE serves as the critical final barrier.
-
Eye and Face Protection:
-
Rationale: The high risk of serious eye irritation necessitates robust protection.[2][3]
-
Primary Equipment: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Enhanced Protection: When there is a risk of splashing or dispensing larger quantities, a full-face shield must be worn in addition to safety goggles to protect the entire face.[2]
-
-
Hand Protection:
-
Rationale: Direct skin contact is a primary exposure route that can cause irritation or burns.[4] Contaminated gloves are a common source of secondary contamination.[11]
-
Glove Selection: Handle with chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[2] The thickness of the glove is a factor, but the material's breakthrough time for this specific chemical class is paramount.
-
Protocol: Double-gloving is strongly recommended.[11] This practice allows for the safe removal of the outer, contaminated glove within the fume hood, minimizing the spread of contamination to other surfaces.[11] Change the outer glove immediately if contamination is suspected, and change both gloves at least every 30-60 minutes.[11] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
-
Body Protection:
-
Rationale: Protects underlying clothing and skin from accidental spills and splashes.
-
Equipment: A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of significant spillage, a chemically resistant apron over the lab coat is required. Ensure clothing provides full coverage of the arms and legs.
-
-
Respiratory Protection:
-
Rationale: The compound is harmful if inhaled, and its vapors can cause respiratory tract irritation.[3][5][6]
-
Standard Operations: All handling must be performed within a properly functioning chemical fume hood to keep airborne concentrations low.[3]
-
Emergency or High-Risk Scenarios: If engineering controls fail or for spill cleanup outside of a hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. Respirator use must be in accordanceance with a formal respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards.[3][9]
-
Operational and Disposal Plans
A systematic workflow ensures that safety protocols are followed consistently, minimizing the risk of exposure during both the handling and disposal phases.
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE donning and doffing workflow for safe chemical handling.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[3]
-
Donning PPE: Follow the sequence outlined in the diagram above in a designated clean area.
-
Handling: Conduct all manipulations of this compound inside a certified chemical fume hood.[7] Use non-sparking tools and ground equipment to prevent static discharge.[2][6][9]
-
Post-Handling: Before leaving the fume hood, remove the outer pair of gloves and dispose of them as hazardous waste.
-
Doffing PPE: Proceed to the designated doffing area (typically just outside the lab entrance) and remove the remaining PPE in the sequence shown in the diagram.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[2][3] Do not eat, drink, or smoke in the laboratory area.[2]
Improper disposal presents a risk to both personnel and the environment.[2]
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds. Do not pour down the drain.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be collected in a sealed, labeled hazardous waste bag and disposed of through your institution's environmental health and safety office.[2][9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing full PPE (including respiratory protection), absorb the spill with an inert material like vermiculite or sand.[3] Collect the material in a sealed container for hazardous waste disposal.[3]
By adhering to these detailed operational and disposal plans, you create a robust safety system that protects you, your colleagues, and the broader environment.
References
- Sigma-Aldrich. (2020).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Fisher Scientific. (2025).
- Agency for Toxic Substances and Disease Registry (
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-6-(trifluoromethyl)pyridine.
- Apollo Scientific. (n.d.). Safety Data Sheet for 4-Amino-3-(trifluoromethyl)pyridine.
- Carl ROTH. (2025).
- Jubilant Ingrevia Limited. (2024). 2-Fluoro-6-(trifluoromethyl)
- Sigma-Aldrich. (2024). Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine.
- Fisher Scientific. (2025). Safety Data Sheet for 2-(Trifluoromethyl)pyridine, 97%.
- Sigma-Aldrich. (2025).
- ChemicalBook. (2025).
- Apollo Scientific. (n.d.). Safety Data Sheet for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.
- Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Hydroxy-3-trifluoromethylpyridine - Safety Data Sheet [chemicalbook.com]
- 11. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
